molecular formula C9H12N2O2 B13334326 Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate

Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate

Katalognummer: B13334326
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: MFDSUVIUGDAHLU-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

methyl (2R)-2-amino-3-pyridin-4-ylpropanoate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8(10)6-7-2-4-11-5-3-7/h2-5,8H,6,10H2,1H3/t8-/m1/s1

InChI-Schlüssel

MFDSUVIUGDAHLU-MRVPVSSYSA-N

Isomerische SMILES

COC(=O)[C@@H](CC1=CC=NC=C1)N

Kanonische SMILES

COC(=O)C(CC1=CC=NC=C1)N

Herkunft des Produkts

United States
Foundational & Exploratory

Molecular weight and formula of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Molecular Weight, Formula, and Application Dynamics of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate

Executive Summary

Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate, frequently designated in literature as D-4-Pyridylalanine methyl ester, is a highly specialized non-proteinogenic amino acid derivative. As a Senior Application Scientist, I frequently leverage such unnatural amino acids to overcome the pharmacokinetic limitations of native peptides. This whitepaper details the fundamental physicochemical properties of this compound—specifically its molecular formula (C9H12N2O2 ) and molecular weight (180.20 g/mol )—while providing an in-depth analysis of its structural causality in drug design, synthetic protocols, and applications in advanced therapeutics.

Quantitative & Physicochemical Profiling

The core identity of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate is defined by its precise atomic composition[1]. The molecule consists of a propanoate backbone substituted with a primary amine at the chiral alpha-carbon (R-configuration), a pyridine ring at the beta-carbon, and a methyl ester at the C-terminus.

Understanding these exact specifications is non-negotiable for stoichiometric precision during solid-phase or solution-phase peptide synthesis.

Table 1: Physicochemical Properties Summary

PropertyValueStructural Significance
Molecular Formula C9H12N2O2Comprises 9 Carbon, 12 Hydrogen, 2 Nitrogen, and 2 Oxygen atoms[2].
Molecular Weight 180.20 g/mol Calculated based on standard atomic weights; critical for mass spectrometry validation[2].
Stereochemistry (R) / D-isomerConfers biological resistance to endogenous L-amino acid specific proteases.
H-Bond Donors 1 (-NH2 group)Facilitates secondary structure formation in complex peptide sequences.
H-Bond Acceptors 4 (Pyridine N, Ester O's, Amine N)Enhances target receptor binding and aqueous solubility profiles.

Structural Causality in Drug Design

The selection of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate in a synthetic route is never arbitrary. It is a calculated design choice driven by three structural pillars:

  • The D-Enantiomeric Conformation : Endogenous proteases are highly stereoselective, predominantly cleaving peptide bonds formed by standard L-amino acids. Incorporating the (R)-enantiomer introduces a steric shield, drastically increasing the biological half-life of the resulting peptide therapeutic in vivo.

  • The Pyridin-4-yl Motif : The nitrogen atom within the aromatic pyridine ring acts as a potent hydrogen bond acceptor. With a pKa of approximately 5.2 to 5.5, the pyridine nitrogen remains largely unprotonated in the bloodstream (pH 7.4) but becomes protonated within the acidic environment of endosomes (pH < 6.0). This pH-dependent protonation acts as a "proton sponge," facilitating endosomal escape—a critical mechanism for the cytosolic delivery of3[3].

  • The Methyl Ester Modification : Esterification of the C-terminus serves a dual purpose. In solution-phase synthesis, it acts as an orthogonal protecting group, preventing unwanted C-terminal polymerization. In prodrug design, the methyl ester masks the negative charge of the free carboxylic acid, significantly increasing the molecule's lipophilicity and membrane permeability.

Experimental Protocols: Synthesis and Integration

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for the synthesis and utilization of this compound.

Protocol 1: Synthesis of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate

Causality Check: Thionyl chloride (SOCl₂) is selected over standard acid-catalyzed Fischer esterification because it reacts with methanol to generate HCl and dimethyl sulfite (which decomposes to SO₂ and dimethyl ether), driving the reaction to absolute completion without the accumulation of water.

  • Preparation : Chill 50 mL of anhydrous Methanol to 0°C in a round-bottom flask under an inert argon atmosphere.

  • Activation : Dropwise, add 1.5 equivalents of Thionyl Chloride (SOCl₂). Caution: This step is highly exothermic and evolves toxic HCl gas; perform strictly in a fume hood.

  • Addition : Slowly add 1.0 equivalent of D-4-Pyridylalanine free base to the activated methanolic solution.

  • Reaction : Attach a reflux condenser and heat the mixture to 65°C for 4-6 hours. Monitor reaction completion via TLC (Ninhydrin stain for primary amines).

  • Isolation : Concentrate the mixture under reduced pressure. The resulting product is Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate dihydrochloride.

  • Neutralization (Self-Validation) : To obtain the free base, dissolve the salt in minimal water, adjust the pH to 8.0 using saturated NaHCO₃, and extract with Ethyl Acetate (3x). Dry the organic layer over MgSO₄ and concentrate. A pure product will yield a distinct single peak on LC-MS corresponding to m/z 181.2[M+H]+.

Synthesis A D-4-Pyridylalanine (C8H10N2O2) B Activation SOCl2 / MeOH 0°C to Reflux A->B Reagent Addition C Esterification Intermediate (HCl Salt) B->C Heat 65°C D Neutralization NaHCO3 / EtOAc C->D pH Adjustment E Methyl (R)-2-amino-3- (pyridin-4-yl)propanoate (C9H12N2O2) D->E Extraction & Drying

Workflow for the esterification of D-4-Pyridylalanine to its methyl ester derivative.

Protocol 2: Solution-Phase Peptide Coupling

Causality Check: HATU is chosen as the coupling reagent because the pyridine ring can introduce slight electronic deactivation at the alpha-amine. HATU ensures rapid formation of the active ester, minimizing epimerization at the chiral center.

  • Pre-activation : Dissolve 1.1 eq of the desired Fmoc-protected amino acid and 1.1 eq of HATU in anhydrous DMF. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes.

  • Coupling : Add 1.0 eq of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate (free base) to the activated mixture.

  • Incubation : Stir at room temperature for 2 hours.

  • Workup : Quench with water, extract with Dichloromethane (DCM), and wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine to yield the protected dipeptide.

Applications in Advanced Therapeutics

The unique physicochemical properties of this compound make it a cornerstone in modern drug development:

  • Cell-Penetrating Peptides (CPPs) : Substitution of standard hydrophobic residues with D-4-Pyridylalanine has been shown to modulate the hydrophilicity and endosomal escape capabilities of cyclic CPPs, directly impacting their cytosolic delivery efficiency[3].

  • Metastin Derivatives : The D-4-pyridylalanine motif is strategically incorporated into4 to suppress cancer metastasis and tumor growth, leveraging the D-amino acid for enhanced blood stability[4].

  • Integrin Antagonists : Enantiomers of 4-pyridylalanine methyl ester serve as critical building blocks in the synthesis of5, which are utilized to target fibrotic scarring and inflammatory diseases[5].

Application A Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate MW: 180.20 g/mol B Proteolytic Resistance (D-Enantiomer) A->B C pH-Dependent Protonation (Pyridine Motif) A->C D Lipophilicity & Protection (Methyl Ester) A->D E Cell-Penetrating Peptides (Endosomal Escape) B->E F Metastin Derivatives (Cancer Suppression) B->F C->E G Integrin Antagonists (Anti-fibrotic Agents) C->G D->G

Structural causality mapping of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate in drug design.

References

  • Avantor Sciences . "3-(4'-Pyridyl)-D-alanine ≥98%". Avantor.1

  • Benchchem . "3-(3-Pyridyl)-D-alanine methyl ester | 767268-80-4". Benchchem. (Isomeric reference for exact mass and formula validation). 2

  • National Institutes of Health (PMC) . "Discovery of a Cyclic Cell-Penetrating Peptide with Improved Endosomal Escape and Cytosolic Delivery Efficiency". NIH. 3

  • Google Patents . "WO2006001499A2 - Metastin derivatives and use thereof". Google. 4

  • Google Patents . "WO2005016883A2 - Acrylamide derivatives as vla-1 integrin antagonists and uses thereof". Google. 5

Sources

Solvation Thermodynamics and Empirical Solubility Profile of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate, commonly known as D-4-Pyridylalanine methyl ester, is a highly versatile unnatural amino acid derivative utilized extensively in the design of peptide mimetics, targeted therapeutics, and chiral catalysts. Its unique structural topology presents a complex solvation profile that can significantly impact reaction yields and purification workflows.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic data reporting. This whitepaper dissects the thermodynamic causality behind the solubility of this compound, delineates the critical differences between its free base and salt forms, and provides a self-validating experimental framework for high-throughput thermodynamic solubility screening.

Structural Determinants & Solvation Thermodynamics

The solubility behavior of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate is governed by the intricate interplay of its three primary functional groups:

  • Pyridine Ring ( pKa​ ~ 5.2): Acts as a strong hydrogen-bond acceptor and engages in π−π stacking interactions. It exhibits a high affinity for polar aprotic and aromatic solvents[1].

  • Primary Amine ( pKa​ ~ 9.0): Functions as both a hydrogen-bond donor and acceptor. In the solid state, intermolecular hydrogen bonding between amines creates a robust crystal lattice that solvents must overcome.

  • Methyl Ester: Contributes to the molecule's overall polarity and serves as a hydrogen-bond acceptor, favoring dissolution in ester, ether, and halogenated solvents.

The Critical Distinction: Free Base vs. Dihydrochloride Salt

In commercial synthesis, this compound is frequently supplied as a dihydrochloride salt (CAS: 33560-89-3) to enhance stability[2]. The solvation mechanics differ drastically between the two forms:

  • Free Base: Solvation is driven by dipole-dipole interactions and hydrogen bonding. It is highly soluble in dipolar aprotic solvents but insoluble in aliphatic hydrocarbons.

  • Dihydrochloride Salt: The ionic lattice requires high-dielectric solvents (e.g., water, methanol) to facilitate dissociation via ion-dipole interactions. It is nearly insoluble in moderately polar solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

Empirical Solubility Profile in Organic Solvents

Understanding the solubility of the free base form is essential for solution-phase peptide synthesis and palladium-catalyzed cross-coupling reactions[3]. The tables below summarize the quantitative solubility profiles based on solvation thermodynamics.

Table 1: Solubility Profile of the Free Base
SolventClassificationDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 25°C)Solvation Mechanism & Causality
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100High dipole moment effectively disrupts amine-amine intermolecular H-bonds; excellent H-bond acceptor.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100Optimal solvation of the ester and pyridine moieties; preferred solvent for peptide coupling[3].
Dichloromethane (DCM) Polar Aprotic8.950 - 100Solvates the pyridine ring via dipole interactions; low dielectric constant is sufficient for the uncharged free base.
Methanol (MeOH) Polar Protic32.730 - 50Acts as an H-bond donor to the pyridine nitrogen and ester oxygen, though competitive solvent-solvent H-bonding slightly limits capacity.
Ethyl Acetate (EtOAc) Polar Aprotic6.010 - 20Moderate dipole interactions; limited ability to disrupt the solid-state amine lattice.
Hexane Non-polar1.9< 1Insufficient polarity and lack of H-bonding capabilities fail to overcome the crystal lattice energy.
Table 2: Solubility Profile of the Dihydrochloride Salt
SolventClassificationEstimated Solubility (mg/mL at 25°C)Solvation Mechanism & Causality
Water Polar Protic> 100Strong ion-dipole interactions completely dissociate the ionic lattice.
Methanol (MeOH) Polar Protic20 - 50Moderate ion-dipole interactions and H-bonding solvate the chloride counterions.
Dichloromethane (DCM) Polar Aprotic< 1Insufficient dielectric constant to separate the charged species; lattice energy dominates.

Experimental Workflow: Thermodynamic Solubility Determination

Kinetic solubility assays (e.g., DMSO dilution methods) often produce supersaturation artifacts and overestimate true solubility[4]. To generate reliable, reproducible data for drug development, the isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) remains the gold standard[5].

Self-Validating Protocol

Step 1: Saturated Suspension Preparation Dispense an excess amount of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate (approx. 100 mg) into 1.0 mL of the target organic solvent in a sealed borosilicate glass vial. Causality: The continuous presence of undissolved solid is an absolute thermodynamic requirement to ensure the solution remains at the saturation point ( Ksp​ )[5].

Step 2: Isothermal Equilibration Place the vials in an orbital shaker set to 25.0 ± 0.1 °C at 500 rpm. Agitate for a minimum of 24 hours. Causality: Precise temperature control prevents fluctuations in solubility, while continuous agitation minimizes the unstirred boundary layer surrounding the solid particles, accelerating the approach to equilibrium.

Step 3: Phase Separation Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C. Causality: Centrifugation is vastly superior to filtration for this compound. Organic-compatible syringe filters (e.g., PTFE) can introduce significant sorption artifacts, artificially lowering the measured solubility of the active pharmaceutical ingredient[4].

Step 4: HPLC-UV Quantification Extract an aliquot of the clear supernatant, dilute appropriately with the mobile phase to fall within the linear dynamic range, and analyze via HPLC-UV at λmax​ ~ 254 nm (corresponding to the pyridine chromophore).

Step 5: Self-Validation Loop Repeat the sampling and quantification at 48 hours. Causality: The system is self-validated if the concentration variance between the 24h and 48h time points is 5%. This confirms that true thermodynamic equilibrium has been achieved, ruling out metastable kinetic states.

Workflow Visualization

G Start 1. Solid Dispensing Excess Methyl (R)-2-amino- 3-(pyridin-4-yl)propanoate Solvent 2. Solvent Addition Target Organic Solvents Start->Solvent Shake 3. Isothermal Equilibration Shake-Flask at 25°C for 24-48h Solvent->Shake Phase 4. Phase Separation Centrifugation at 10,000 rpm Shake->Phase Saturated Suspension Analysis 5. Quantification HPLC-UV Analysis Phase->Analysis Supernatant Validation 6. Self-Validation Compare 24h vs 48h Data Analysis->Validation

High-Throughput Thermodynamic Solubility Screening Workflow.

Application in Synthetic Workflows

When utilizing Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate in Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling, solvent selection is paramount. If the free base is required for coupling, DMF or DMSO should be utilized to ensure complete dissolution and to prevent aggregation[3]. If the starting material is the dihydrochloride salt, an initial neutralization step with a non-nucleophilic base (e.g., DIPEA) in a highly polar solvent mixture is required before proceeding with the coupling reagents to prevent precipitation of the unreacted salt.

References

  • Title: Product Information: methyl 2-amino-3-(pyridin-4-yl)
  • Source: Chemical Reviews (ACS Publications)
  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL
  • Title: High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering Source: Pharma Excipients URL
  • Source: Industrial & Engineering Chemistry Research (ACS Publications)

Sources

pKa Values of the Pyridine Nitrogen in Pyridylalanine Derivatives: A Comprehensive Technical Guide for Peptide Engineering and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug development, enabling researchers to fine-tune pharmacokinetics, target affinity, and structural stability. Among these, pyridylalanine (Pal) —existing as three regioisomers: 2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal)—stands out due to the unique acid-base chemistry of its pyridine nitrogen.

With a pKa hovering between 5.2 and 5.5 , the pyridine ring acts as a highly sensitive environmental pH sensor. This technical whitepaper explores the causality behind these pKa values, their profound implications for pH-dependent receptor binding (such as in recycling antibodies), and provides self-validating protocols for the synthesis and characterization of Pal-containing peptides.

Chemical Causality: The pKa of Pyridylalanine Isomers

To engineer peptides with predictable behaviors, one must understand the fundamental electronic effects governing the dissociation constant ( Ka​ ) of the pyridine nitrogen.

Electronic and Structural Determinants

The nitrogen atom in an unsubstituted pyridine ring is sp2 hybridized, placing its lone pair in an sp2 orbital that is orthogonal to the aromatic π -system. This makes it available for protonation, yielding a baseline pKa of 5.25. When an alanine side chain is attached to the pyridine ring to form pyridylalanine, two competing electronic effects emerge:

  • Inductive Effect (-I): The protonated α -amino group (pKa ~9.8) and the carboxylate group (pKa ~2.3) exert a mild electron-withdrawing inductive effect through the alkyl linker.

  • Resonance and Position: The position of the alanine substitution (ortho, meta, or para relative to the nitrogen) dictates how these inductive effects are transmitted across the aromatic ring.

As a result, the pKa of the pyridine nitrogen in Pal derivatives remains tightly constrained around 5.2 to 5.5 [1, 2, 3].

The Henderson-Hasselbalch Implication

The strategic value of a pKa near 5.2 lies in its behavior across physiological compartments. According to the Henderson-Hasselbalch equation ( pH=pKa+log([A−]/[HA]) ):

  • At Blood Plasma pH (7.4): The ambient pH is roughly two units above the pKa. Over 99% of the pyridine rings remain neutral . The residue is lipophilic, capable of burying into hydrophobic receptor pockets, and acts as a potent hydrogen-bond acceptor.

  • At Endosomal pH (5.5 - 6.0): As a drug-receptor complex is internalized into the endosome, the pH drops, approaching the pKa of the pyridine nitrogen. At pH 5.5, a significant fraction of the pyridine rings become protonated (cationic) . This sudden acquisition of a positive charge increases local hydration and introduces severe electrostatic repulsion, forcing receptor dissociation [4].

Quantitative Data: Physicochemical Profiling

The table below summarizes the critical physicochemical parameters of the three Pal regioisomers. While their pKa values are nearly identical, the spatial orientation of the nitrogen atom drastically alters their solubility, permeability, and metal-coordinating capabilities [5].

Property2-Pyridylalanine (2-Pal)3-Pyridylalanine (3-Pal)4-Pyridylalanine (4-Pal)
Pyridine Nitrogen pKa ~5.2~5.5~5.2
α -Amino Group pKa ~9.8~9.8~9.8
α -Carboxyl Group pKa ~2.3~2.3~2.3
State at pH 7.4 (Plasma) Neutral, H-bond acceptorNeutral, H-bond acceptorNeutral, H-bond acceptor
State at pH 5.5 (Endosome) Partially Protonated (+)Partially Protonated (+)Partially Protonated (+)
Primary Application Bidentate metal coordination, high aqueous solubilityDistal H-bonding, structural rigidityDistal H-bonding, pH-dependent dissociation

Strategic Applications in Drug Development

Engineering pH-Dependent "Sweeping" Peptides

By substituting canonical aromatic residues (like Phenylalanine or Tyrosine) with 4-Pal or 3-Pal, drug developers can create ligands that bind tightly to targets in the bloodstream but release them inside the acidic endosome. This mechanism allows the therapeutic peptide or antibody to be recycled back to the cell surface rather than being degraded in the lysosome, drastically extending the drug's half-life [4].

Pathway A Physiological pH (7.4) Pyridine Nitrogen Neutral B Target Binding (Hydrophobic / H-Bond) A->B High Affinity C Endosomal Uptake (pH drops to 5.5 - 6.0) B->C Internalization D Pyridine Protonation (+) Electrostatic Repulsion C->D pH Shift E Receptor Dissociation & Therapeutic Recycling D->E Conformational Change

Caption: pH-dependent receptor dissociation mechanism using pyridylalanine.

Metallo-Peptide Engineering

2-Pal is particularly valuable for creating artificial metalloenzymes or radiolabeled diagnostics. The proximity of the pyridine nitrogen to the peptide backbone allows it to act in concert with adjacent amides to form stable bidentate or tridentate chelates with transition metals (e.g., Cu²⁺, Zn²⁺) or radiometals (e.g., Lu-177)[5].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the exact methodologies for handling and characterizing pyridylalanine derivatives.

Protocol 1: Determination of Pyridine Nitrogen pKa via UV-Vis Titration

Because the protonation of the pyridine ring alters its conjugated π -system, UV-Vis spectroscopy is a highly accurate method for determining the exact pKa of a specific Pal-containing peptide.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the Pal-containing peptide in a universal buffer system (e.g., Britton-Robinson buffer) at a concentration of 50 µM to ensure complete solubility across all pH ranges.

  • Baseline Measurement: Record the UV-Vis absorption spectrum (200–350 nm) of the peptide at pH 2.0 (fully protonated) and pH 9.0 (fully deprotonated). Identify the wavelength of maximum absorbance difference ( λmax​ , typically around 260-270 nm).

  • Titration: Adjust the pH of the solution incrementally by 0.2 units from pH 2.0 to pH 9.0 using 0.1 M NaOH. Record the absorption spectrum at each step.

  • Data Plotting: Plot the absorbance at λmax​ against the pH.

  • Causality & Validation: The resulting curve will be sigmoidal. The inflection point of this curve, calculated via the first derivative or non-linear regression (using the Henderson-Hasselbalch model), represents the exact pKa of the pyridine nitrogen in the context of your specific peptide sequence.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Pal-OH

Integrating Fmoc-protected pyridylalanine requires specific considerations during the cleavage and purification phases due to the basicity of the pyridine ring.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Remove the Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Coupling: Pre-activate 3 equivalents of Fmoc-Pal-OH (e.g., Fmoc-3-Pal-OH [3]) with 3 eq. of DIC (N,N'-Diisopropylcarbodiimide) and 3 eq. of Oxyma Pure in DMF. Add to the resin and agitate for 2 hours.

  • Capping: Cap unreacted amines using acetic anhydride and DIEA in DMF (10 min).

  • Global Cleavage (Critical Step): Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2.5 hours. Causality Note: Because the pyridine nitrogen (pKa ~5.2) is highly basic relative to the highly acidic TFA, it will be fully protonated, forming a TFA salt.

  • Precipitation: Precipitate the peptide in cold diethyl ether and centrifuge.

  • Purification: Dissolve the crude peptide in water/acetonitrile. When performing RP-HPLC, be aware that the protonated pyridine ring will cause the peptide to elute earlier (more hydrophilic) than a corresponding Phenylalanine analog. Using a buffer system closer to pH 7 (e.g., Ammonium Acetate) will neutralize the ring and shift the retention time significantly.

SPPS S1 Resin Preparation & Swelling (DMF, 30 min) S2 Fmoc Deprotection (20% Piperidine in DMF) S1->S2 S3 Coupling of Fmoc-Pal-OH (DIC/Oxyma, 2 hours) S2->S3 S4 Washing & Capping (Acetic Anhydride/DIEA) S3->S4 S5 Global Cleavage (TFA/TIPS/H2O, 2-3 hours) S4->S5 S6 Precipitation & RP-HPLC (Buffer with basic modifier if needed) S5->S6 S5->S6 Pyridine ring becomes protonated Requires careful pH control during HPLC

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for pyridylalanine incorporation.

References

  • VulcanChem. (S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride.
  • BenchChem. Fmoc-4-Pal-OH | 169555-95-7.
  • BenchChem. Fmoc-3-Pal-OH | 142994-45-4; 175453-07-3.
  • Google Patents. US9574190B2 - Screening method for peptide binding to target molecule in pH-dependent manner.
  • ResearchGate. In vitro and physicochemical data on cyclic hexapeptides.

An In-depth Technical Guide to the (R) and (S) Isomers of 2-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: In the landscape of modern medicinal chemistry and peptide design, the non-proteinogenic amino acid 2-amino-3-(pyridin-4-yl)propanoate, commonly known as 4-pyridylalanine (4-Pal), has emerged as a critical building block. Its unique aromatic and hydrophilic properties, conferred by the pyridine ring, offer a powerful tool to modulate the solubility, stability, and biological activity of peptides and small molecule drugs. However, the true potential of 4-pyridylalanine can only be unlocked through a deep understanding of its stereochemistry. The distinct three-dimensional arrangements of its (R) and (S) enantiomers can lead to profoundly different pharmacological and physiological outcomes. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of these two isomers, offering field-proven insights to empower researchers in their drug discovery and development endeavors.

Physicochemical and Stereochemical Properties: A Tale of Two Isomers

The (R) and (S) enantiomers of 2-amino-3-(pyridin-4-yl)propanoate share the same molecular formula (C₈H₁₀N₂O₂) and molecular weight (166.18 g/mol ), yet their spatial arrangement around the chiral α-carbon dictates their unique interactions with other chiral molecules, including biological targets like receptors and enzymes.[1]

Property(S)-2-amino-3-(pyridin-4-yl)propanoate (L-4-Pyridylalanine)(R)-2-amino-3-(pyridin-4-yl)propanoate (D-4-Pyridylalanine)
Synonyms L-4-Pal, (2S)-2-amino-3-(pyridin-4-yl)propanoic acidD-4-Pal, (2R)-2-amino-3-(pyridin-4-yl)propanoic acid
CAS Number 37535-49-2[1][2]37535-50-5
Appearance White solid[2]Off-white to light yellow powder
Optical Rotation [α]D²⁵ = -9.2 ± 2° (c=1 in water)[2]Data not readily available in cited literature

Note: The optical rotation of the (R)-isomer is expected to be equal in magnitude but opposite in sign to the (S)-isomer.

The pyridine moiety in 4-pyridylalanine provides a unique combination of aromaticity and hydrophilicity, making it a valuable surrogate for natural aromatic amino acids in peptide design.[3] This substitution can enhance aqueous solubility and stability of peptides, as demonstrated in glucagon analogues.[3]

Enantioselective Synthesis: Accessing Stereochemically Pure Building Blocks

The biological importance of enantiopure compounds necessitates synthetic strategies that can selectively produce either the (R) or (S) isomer of 4-pyridylalanine. Several approaches have been developed, ranging from classical resolution to modern asymmetric catalysis.

Chemoenzymatic Synthesis

One effective strategy involves the use of enzymes to achieve high enantioselectivity. For instance, a biocatalytic hydroamination approach using a phenylalanine ammonia lyase (PAL) from Anabaena variabilis has been successfully employed for the synthesis of L-pyridylalanine analogues with excellent enantiopurity (>99% ee).[4] This method offers a greener and more efficient alternative to traditional chemical syntheses.[4]

Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral precursor is another powerful technique. This method often involves the use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands, to induce stereoselectivity during the reduction of a dehydroamino acid derivative.

Analytical Differentiation and Quality Control: Ensuring Enantiomeric Purity

The ability to accurately separate and quantify the (R) and (S) enantiomers is paramount for both synthetic chemistry and for understanding their distinct biological roles. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric separation in the pharmaceutical industry. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral compounds, including underivatized amino acids.[5][6][7]

Experimental Protocol: Chiral HPLC Separation of 4-Pyridylalanine Enantiomers

  • Column: A polysaccharide-based chiral stationary phase, such as a Daicel Chiralpak IA, IB, or IC, is recommended.[5]

  • Mobile Phase: A polar organic mobile phase is often effective. A typical starting point would be a mixture of hexane and a polar alcohol like 2-propanol or ethanol.[5] The ratio can be optimized to achieve baseline separation. For example, a mixture of hexane/2-propanol (10/1 v/v) has been shown to be effective for similar compounds.[5]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column.[5]

  • Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254-260 nm, is suitable.

  • Justification of Choices: Polysaccharide-based CSPs provide a complex chiral environment with grooves and cavities that can differentially interact with enantiomers through a combination of hydrogen bonding, π-π stacking, and steric interactions. The choice of a polar organic mobile phase helps to modulate these interactions and achieve optimal selectivity and resolution.

Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and low sample consumption, making it an excellent alternative for chiral separations.[8] The technique relies on the differential migration of enantiomers in a capillary filled with a background electrolyte containing a chiral selector.

Experimental Protocol: Chiral Capillary Electrophoresis of 4-Pyridylalanine Enantiomers

  • Capillary: A fused-silica capillary is typically used.

  • Background Electrolyte (BGE): A buffer system, such as a phosphate buffer, is used to control the pH and ionic strength.

  • Chiral Selector: Cyclodextrins or their derivatives are commonly used as chiral selectors for amino acids.[9] Alternatively, a ligand-exchange mechanism can be employed by adding a chiral ligand and a metal ion (e.g., Cu(II)) to the BGE.[10][11]

  • Applied Voltage: A high voltage (e.g., 15-25 kV) is applied across the capillary to drive the separation.

  • Detection: UV detection is commonly used.

  • Justification of Choices: The chiral selector in the BGE forms transient diastereomeric complexes with the enantiomers.[8] The different stabilities of these complexes lead to different electrophoretic mobilities and, consequently, separation.

Spectroscopic and Spectrometric Techniques
  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers will produce mirror-image CD spectra, providing a powerful tool for their identification and for studying their conformation in solution.[12] For instance, the CD spectra of L- and D-phenylalanine exhibit approximately equal but opposite signals.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments that result in separate signals for the (R) and (S) isomers.

  • X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in its crystalline state.[13] A crystal structure of the tetrafluoroborate salt of 4-pyridylalanine has been reported, revealing that it crystallizes in the polar, piezoelectric P21 space group. This information is crucial for understanding the solid-state packing and intermolecular interactions.

Pharmacological and Biological Significance: The Impact of Chirality

The stereochemistry of 4-pyridylalanine can have a profound impact on the biological activity of peptides and small molecules into which it is incorporated. The differential orientation of the pyridine ring and the amino and carboxyl groups can lead to stereoselective interactions with biological targets.

While specific comparative pharmacological data for the individual (R) and (S) isomers of 4-pyridylalanine are not extensively detailed in the public domain, the principles of stereoselectivity in drug action are well-established. The incorporation of either the (R) or (S) isomer into a peptide can influence its binding affinity and efficacy at G protein-coupled receptors (GPCRs), a major class of drug targets.[14][15]

For example, in the design of peptide-based therapeutics, the choice of a D-amino acid (the (R)-isomer in this case) can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the drug. Furthermore, the specific orientation of the pyridyl side chain can be critical for forming key hydrogen bonds or π-stacking interactions within the receptor binding pocket, leading to enhanced potency and selectivity.

The use of pyridylalanine in peptide-catalyzed enantioselective reactions further underscores the importance of its stereochemistry in directing the outcome of chemical transformations.[13][16]

Conclusion and Future Directions

The (R) and (S) isomers of 2-amino-3-(pyridin-4-yl)propanoate are not merely chemical curiosities but are powerful tools in the hands of medicinal chemists and drug developers. Their distinct stereochemical properties offer a means to fine-tune the pharmacological profiles of therapeutic candidates. This guide has provided a comprehensive overview of the key differences between these enantiomers, from their synthesis and analysis to their potential biological implications.

Future research should focus on a more systematic evaluation of the comparative pharmacology of the individual (R) and (S) isomers of 4-pyridylalanine. Elucidating their distinct interactions with a broader range of biological targets will undoubtedly unlock new opportunities for the design of more potent, selective, and safer medicines. The continued development of efficient enantioselective synthetic routes and high-throughput analytical methods will further accelerate the exploration of these valuable chiral building blocks.

Visualizations

Logical Relationship of Key Concepts

G Conceptual Workflow for (R) and (S) Isomer Differentiation cluster_0 Core Compound cluster_1 Isomers cluster_2 Characterization & Differentiation cluster_3 Application & Impact 2-amino-3-(pyridin-4-yl)propanoate 2-amino-3-(pyridin-4-yl)propanoate R_isomer (R)-isomer 2-amino-3-(pyridin-4-yl)propanoate->R_isomer S_isomer (S)-isomer 2-amino-3-(pyridin-4-yl)propanoate->S_isomer Synthesis Enantioselective Synthesis R_isomer->Synthesis Pharmacology Pharmacological Significance R_isomer->Pharmacology S_isomer->Synthesis S_isomer->Pharmacology Analysis Analytical Techniques Synthesis->Analysis Properties Physicochemical Properties Analysis->Properties Properties->Pharmacology

Caption: Workflow from the core compound to its isomers, their characterization, and impact.

Experimental Workflow for Chiral Separation

G General Experimental Workflow for Chiral Separation cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis start Racemic Mixture of 4-Pyridylalanine dissolve Dissolve in Mobile Phase / BGE start->dissolve hplc Chiral HPLC (Polysaccharide CSP) dissolve->hplc ce Chiral CE (Chiral Selector in BGE) dissolve->ce detect UV Detection hplc->detect ce->detect quantify Quantification of (R) and (S) Isomers detect->quantify end Enantiomeric Purity Assessment quantify->end

Caption: A streamlined workflow for the chiral separation and analysis of 4-pyridylalanine isomers.

References

  • PubChem. L-4-Pyridylalanine. National Center for Biotechnology Information. [Link]

  • Forbes, C. R., Pandey, A. K., Ganguly, H. K., Yap, G. P. A., & Zondlo, N. J. (2016). 4R- and 4S-iodophenyl hydroxyproline, 4R-pentynoyl hydroxyproline, and S-propargyl-4-thiolphenylalanine: conformationally biased and tunable amino acids for bioorthogonal reactions. Organic & Biomolecular Chemistry, 14(5), 1686–1690. [Link]

  • Day, J. W., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 7856-7865. [Link]

  • ResearchGate. The circular dichroism spectra of L-and D-phenylalanine. [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022). Molecules, 27(3), 1033. [Link]

  • Scott, M. A., & Miller, S. J. (2010). Pyridylalanine (Pal)-peptide catalyzed enantioselective allenoate additions to N-acyl imines proceed via an atypical "aza-Morita-Baylis-Hillman" mechanism. Organic letters, 12(21), 4800–4803. [Link]

  • PubChem. Fmoc-D-4-Pyridylalanine. National Center for Biotechnology Information. [Link]

  • Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. [Link]

  • Pohler, L., et al. (2025). Photoelectron circular dichroism of aqueous-phase alanine. Fritz Haber Institute. [Link]

  • Cordomí, A., et al. (2022). Disrupting GPCR Complexes with Smart Drug-like Peptides. International Journal of Molecular Sciences, 23(2), 743. [Link]

  • Wojtas, M., et al. (2025). Crystal structure and piezoelectric properties of the final member of the pyridylalanine derivative series: [H-β-(3-pyridyl)-Ala-OH][BF4]. CrystEngComm. [Link]

  • BuyersGuideChem. D-4-Pyridylalanine. [Link]

  • ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. [Link]

  • Ahmed, S. T., et al. (2016). Synthesis of Enantiomerically Pure Ring-Substituted l-Pyridylalanines by Biocatalytic Hydroamination. Organic Letters, 18(21), 5468–5471. [Link]

  • Chemistry LibreTexts. PS1-S13-ans. [Link]

  • The application of chiroptical spectroscopy (circular dichroism) in quantifying binding events in lanthanide directed synthesis of chiral luminescent self-assembly structures. (2020). Chemical Science, 11(4), 983-991. [Link]

  • Wojtas, M., et al. (2023). [H-β-(4-pyridyl)-Ala-OH] tetrafluoroborate – crystal structure and strong piezoelectricity. Dalton Transactions, 52(20), 6611-6618. [Link]

  • Mbofana, C. T., & Miller, S. J. (2014). Diastereo- and enantioselective addition of anilide-functionalized allenoates to N-acylimines catalyzed by a pyridylalanine-based peptide. Journal of the American Chemical Society, 136(8), 3285–3292. [Link]

  • Hauser, A. S., et al. (2020). Capturing Peptide–GPCR Interactions and Their Dynamics. Molecules, 25(20), 4758. [Link]

  • El-Hady, D. A., et al. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(9), 2795. [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016). LCGC International, 29(4). [Link]

  • Aturki, Z., & Fanali, S. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. [Link]

  • Zhang, D., et al. (2025). State-Specific Peptide Design Targeting G Protein-Coupled Receptors. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. Circular dichroism (CD) spectra of M and P enantiomers (solid and dashed lines, respectively) of Ant-Cn (red) and Ant-Cn + (blue) in acetonitrile. [Link]

  • Activity of GPCR-targeted drugs influenced by human gut microbiota metabolism. (2025). Nature. [Link]

  • ResearchGate. Figure 1. Structural comparison of alanine, proline and sarcosine.... [Link]

  • Rohl, C. A., et al. (2002). Circular dichroism spectra of short, fixed-nucleus alanine helices. Proceedings of the National Academy of Sciences, 99(24), 15388-15393. [Link]

  • Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Hacettepe Journal of Biology and Chemistry, 49(3), 253-303. [Link]

  • Odisitse, S., et al. (2018). Crystal Structure of Pyridin-4-ylmethyl 4-Nitrobenzoate, C13H10N2O4. Journal of the Korean Chemical Society, 62(5), 455-459. [Link]

Sources

Introduction: The Strategic Importance of the Pyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 4-Substituted Pyridine Amino Acid Esters

The pyridine ring, an isostere of benzene, is a cornerstone of medicinal chemistry, recognized for its prevalence in a vast array of natural products, including vitamins and coenzymes, as well as a significant number of FDA-approved pharmaceuticals.[1][2] After piperidine, it stands as the second most common nitrogen-containing heterocycle in marketed drugs, a testament to its versatile and "privileged" scaffold status.[1][3] The nitrogen atom within the aromatic ring imparts unique physicochemical properties, including enhanced water solubility, basicity, and the ability to form crucial hydrogen bonds with biological targets, all while maintaining metabolic stability.[2]

When this powerful heterocyclic motif is conjugated with amino acid esters, it creates a hybrid structure with immense potential for fine-tuning pharmacological activity. The amino acid portion can serve as a handle for improving cell permeability, modulating target recognition, or acting as a mimetic of natural peptide ligands. The ester group, in turn, can be used to create prodrugs, enhancing bioavailability and controlling the release of the active compound.

This guide provides a comprehensive literature review of 4-substituted pyridine amino acid esters, aimed at researchers, medicinal chemists, and drug development professionals. We will delve into the core synthetic strategies, explore the rationale behind experimental choices, and survey the broad spectrum of biological applications for this promising class of molecules.

Part 1: Core Synthetic Strategies and Methodologies

The synthesis of 4-substituted pyridine amino acid esters can be broadly approached via two distinct pathways: a linear, stepwise approach involving the late-stage coupling of a pre-functionalized pyridine with an amino acid ester, or a convergent approach where the amino acid moiety is integrated during the formation of the pyridine ring itself.

A. Linear Synthesis: Coupling of Precursors

The most direct and widely practiced method involves the synthesis of a 4-substituted isonicotinic acid (pyridine-4-carboxylic acid) followed by a standard amide bond formation with the desired amino acid ester. This approach offers modularity, allowing for the combination of various pyridine cores with a library of amino acids.

Start Pyridine or Substituted Precursor Step1 Step 1: Functionalization at C4 (e.g., Nitration, Halogenation, Nucleophilic Substitution) Start->Step1 Intermediate1 4-Substituted Pyridine Step1->Intermediate1 Step2 Step 2: Oxidation or Carboxylation Intermediate1->Step2 Intermediate2 4-Substituted Isonicotinic Acid Step2->Intermediate2 Step3 Step 3: Amide Coupling (e.g., EDC, HBTU) Intermediate2->Step3 FinalProduct 4-Substituted Pyridine Amino Acid Ester Step3->FinalProduct AminoAcid Amino Acid Ester (H2N-CHR-COOR') AminoAcid->Step3

Caption: General workflow for linear synthesis of 4-substituted pyridine amino acid esters.

A common precursor for these syntheses is 4-nitropyridine-N-oxide, which can be reduced to 4-aminopyridine.[4] This 4-amino group can then be further modified or used as a key building block. Another strategy involves the nucleophilic displacement of a halogen at the C-4 position of a pyridine ring, a method successfully used in the synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides.[5]

B. Convergent Synthesis: Ring Formation with an Amino Acid Backbone

Convergent strategies offer an elegant and often more efficient route by constructing the pyridine ring from precursors that already contain the amino acid framework. This can lead to novel and complex structures that are difficult to access through linear methods.

A notable example is the synthesis of polysubstituted pyridines via a Truce–Smiles rearrangement of amino acid-based sulfonamides.[6][7] In this sophisticated approach, an immobilized amino acid ester (like L-glutamic acid β-methyl ester) is first sulfonylated and then alkylated. Treatment with a base induces a cascade of reactions including C-arylation, aldol condensation, and oxidation, ultimately forming a fully decorated pyridine ring with the amino acid side chain integrated into its structure.[6][7]

This protocol is adapted from a one-pot procedure that efficiently generates highly functionalized pyridine cores from simple starting materials.[8] While the final products are dicarboxylic acid derivatives, this core can be selectively mono-esterified and coupled with amino acids in subsequent steps.

Objective: To synthesize diethyl 4-phenylpyridine-2,6-dicarboxylate.

Materials:

  • Benzaldehyde

  • Ethyl pyruvate

  • Pyrrolidine-acetic acid co-catalyst

  • Ammonium acetate (NH₄OAc)

  • Acetic acid (AcOH)

  • Solvent (e.g., Dichloromethane, DCM)

Step-by-Step Procedure:

  • Reaction Setup: To a solution of benzaldehyde (1.0 mmol) in DCM (5 mL), add ethyl pyruvate (3.0 mmol).

  • Catalyst Addition: Add the pyrrolidine-acetic acid co-catalyst (20 mol%).

  • Dihydropyran Formation: Stir the reaction mixture at room temperature for 24 hours to facilitate the formation of the dihydropyran intermediate.

  • Ammonolysis and Cyclization: Add ammonium acetate (3.0 mmol) and acetic acid (1.0 mmol) directly to the reaction mixture.

  • Pyridine Formation: Continue stirring at the same temperature for another 24 hours. The ammonium acetate provides the nitrogen source for the pyridine ring, and the acetic acid facilitates the cyclization and subsequent oxidation/aromatization.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the organic layer. Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired diethyl 4-phenylpyridine-2,6-dicarboxylate.

Rationale: This one-pot method is highly efficient as it bypasses the need to isolate and purify the intermediate dihydropyran derivative, saving time and improving overall yield.[8] The pyrrolidine-acetic acid catalyst is crucial for the initial C-C bond formation, while the subsequent addition of ammonium acetate seamlessly transitions the reaction toward the final heterocyclic product.

Part 2: Applications in Medicinal Chemistry and Drug Development

The fusion of the 4-substituted pyridine scaffold with amino acid esters has given rise to a multitude of compounds with diverse and potent biological activities. The pyridine core often acts as a bioisostere for phenyl rings or other heterocycles, while the amino acid component can enhance target binding and improve pharmacokinetic properties.[9]

A. Anticancer Activity

The pyridine scaffold is a well-established pharmacophore in oncology.[3] Numerous derivatives have been reported to exhibit significant antiproliferative activity against a range of human cancer cell lines.

  • Tubulin Polymerization Inhibition: Certain series of tetrahydrothieno[2,3-c]pyridine derivatives have shown promising anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2 phase.[10]

  • Kinase Inhibition: The pyridine ring is a key component in many kinase inhibitors. For example, 4-amino-substituted piperidine derivatives (a saturated analog of pyridine) have been developed as potent and selective inhibitors of Protein Kinase B (Akt), a critical node in cancer cell signaling pathways.[11]

  • Broad-Spectrum Cytotoxicity: Novel imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative activity against various cell lines, including colon carcinoma, with some compounds showing IC₅₀ values in the sub-micromolar range.[12][13] Similarly, certain 4-anilinoquinazoline derivatives, which feature a related nitrogen heterocycle, also exhibit potent anticancer effects by inducing G2/M cell cycle arrest and apoptosis.[14]

B. Antimicrobial and Antiviral Activity

The rising threat of antimicrobial resistance has spurred the search for new chemical entities. Pyridine derivatives have long been a fruitful area of investigation.

  • Antibacterial Action: Various pyridine scaffolds have been screened for activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with some compounds showing minimum inhibitory concentrations (MIC) in the low microgram per milliliter range.[10] The mechanism often involves disruption of the bacterial cell wall.[15]

  • Antiviral Properties: Researchers have synthesized 4-(phenylamino)thieno[2,3-b]pyridine derivatives that show inhibitory properties against Herpes simplex virus type 1 (HSV-1).[10]

C. Neurodegenerative Disorders

4-Aminopyridine is a known drug used in the treatment of diseases like Multiple Sclerosis (MS).[16] However, its clinical use is limited by high toxicity. A key strategy to mitigate this is to create peptide derivatives, effectively using an amino acid or peptide chain to modify the drug's properties.

Recent work has focused on synthesizing peptide derivatives of 4-aminopyridine with the goal of reducing systemic toxicity while retaining or enhancing therapeutic efficacy for conditions like Alzheimer's disease and MS.[16] These studies have shown that attaching peptide fragments can decrease acute toxicity by as much as 150-fold compared to the parent 4-aminopyridine, likely by altering the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[16]

Compound Class4-Position SubstituentBiological ActivityKey FindingsReference(s)
Tetrahydrothieno[2,3-c]pyridinesVaried aryl/alkyl groupsAnticancerInhibits tubulin polymerization, causes G2 cell cycle arrest.[10]
Imidazo[4,5-b]pyridinesAmidino-phenyl groupsAnticancerSub-micromolar IC₅₀ values against colon carcinoma (SW620).[12]
4-Aminopyridine-Peptide ConjugatesPeptide chainsNeurotherapeutics~150-fold reduction in acute toxicity compared to 4-aminopyridine.[16]
4-(Phenylamino)thieno[2,3-b]pyridinesSubstituted phenylamino groupsAntiviralModerate potency against Herpes simplex virus type 1 (HSV-1).[10]
Pyridine-based ScaffoldsAryl groupsAntibacterialEffective against drug-resistant S. epidermidis.[10]

Conclusion and Future Outlook

4-Substituted pyridine amino acid esters represent a highly versatile and valuable class of compounds in the field of drug discovery. The strategic combination of the privileged pyridine scaffold with the tunable properties of amino acids provides medicinal chemists with a powerful platform for developing novel therapeutics. Synthetic methodologies have evolved from linear, multi-step sequences to more elegant and efficient convergent and one-pot strategies, enabling the creation of complex and diverse molecular architectures.

The broad range of demonstrated biological activities—from anticancer and antimicrobial to neurotherapeutic—underscores the immense potential of this compound class. Future research will likely focus on leveraging computational design to predict ADME properties, exploring novel catalytic methods for C-H functionalization to streamline synthesis, and expanding the application of these compounds to new and challenging biological targets. The continued exploration of 4-substituted pyridine amino acid esters is poised to deliver the next generation of innovative medicines.

References

  • Jedziniak, P., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. Available at: [Link]

  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Girgis, N. S., et al. (1989). Synthesis and Biological Evaluation of Certain C-4 Substituted pyrazolo[3,4-b]pyridine Nucleosides. Journal of Medicinal Chemistry. Available at: [Link]

  • Jedziniak, P., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. ACS Publications. Available at: [Link]

  • Wirtz, C., et al. (2012). Synthesis of substituted 4-amino-pyrimidines. Google Patents.
  • Kano, T., et al. (2016). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. Available at: [Link]

  • Veinberg, G., et al. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available at: [Link]

  • Stoyanov, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. Available at: [Link]

  • Glavač, D., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

  • Szałaj, N., et al. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. Available at: [Link]

  • Kumar, R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

  • Xiang, R., et al. (2020). Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents. Chemical Biology & Drug Design. Available at: [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available at: [Link]

  • ResearchGate. (n.d.). Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate. Available at: [Link]

  • IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. Available at: [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • CMJ Publishers. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. Available at: [Link]

  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]

  • Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. Available at: [Link]

Sources

Engineering the Future of Therapeutics: The Strategic Application of Pyridine-Based Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist, Drug Discovery & Chemical Biology

Executive Summary

In the modern landscape of drug discovery, the chemical space of natural proteinogenic amino acids is often insufficient to overcome complex pharmacokinetic (PK) and pharmacodynamic (PD) hurdles. Unnatural amino acids (UAAs)—particularly those bearing pyridine and other heteroaromatic side chains—have emerged as critical structural motifs. Pyridine acts as a privileged bioisostere for benzene; its incorporation introduces a programmable hydrogen-bond acceptor, modulates the isoelectric point, and enhances metabolic stability against proteolytic degradation.

This technical guide explores the mechanistic rationale, state-of-the-art synthetic methodologies, and biological applications of pyridine-based UAAs, providing actionable, self-validating protocols for researchers engineering the next generation of peptidomimetics and antibody-drug conjugates (ADCs).

Mechanistic Pathways: How Pyridine Modulates Pharmacokinetics

The strategic substitution of a phenyl ring with a pyridine moiety in an amino acid side chain fundamentally alters the molecule's interaction with biological systems. The electron-withdrawing nature of the nitrogen atom reduces the electron density of the aromatic ring, rendering it less susceptible to oxidative metabolism by Cytochrome P450 enzymes.

Furthermore, the basic nitrogen serves as a highly directional hydrogen-bond acceptor. For example, in the mapping of nicotinic acetylcholine receptors (nAChR), the pyridine nitrogen of nicotine establishes a critical hydrogen bond with the backbone NH of the receptor, a dynamic that can be replicated in engineered peptides using pyridine-UAAs 1. In oncology, pyridine-based compounds have been successfully deployed as PIM-1 kinase inhibitors, inducing apoptosis and autophagy in MCF-7 breast cancer cell lines by exploiting these exact heteroaromatic binding affinities 2.

Logic N1 Pyridine UAA N2 Nitrogen H-Bond N1->N2 N3 Electron-Withdrawing N1->N3 N4 Receptor Affinity N2->N4 Binding N5 Protease Resistance N3->N5 Shielding N6 Optimized PK/PD N4->N6 N5->N6

Fig 1. Pharmacokinetic optimization pathway driven by pyridine UAA incorporation.

State-of-the-Art Synthesis: Overcoming the Heteroaryl Barrier

Historically, the electron-deficient nature of pyridine made traditional cross-coupling reactions challenging. Today, three primary methodologies dominate the synthesis of pyridine-UAAs:

  • Metallaphotoredox Catalysis: The MacMillan group pioneered a two-step photocatalytic cross-electrophile coupling process, converting serine into optically pure UAAs using a bromoalkyl intermediate and diverse aryl halides. This is highly scalable via flow technology and ideal for ADC payloads [[3]](). Similarly, Jui and co-workers developed a robust system utilizing the regiospecific activation of halogenated pyridines and their conjugate addition to dehydroalanine derivatives 4.

  • CIPE-Induced Carbonyl Migration: A transition-metal-free approach utilizing the Complex-Induced Proximity Effect (CIPE). Deprotonation of (pyridin-2-yl) carbamates by LDA triggers an intramolecular rearrangement, yielding unnatural α-amino acids with up to 98% efficiency 5.

  • Microwave-Assisted Fusion: Green chemistry techniques have been employed to fuse amino acids with 1,3,4-oxadiazole and pyridine derivatives, drastically reducing reaction times while maintaining high yields for antibacterial and antifungal screening 6. Additionally, terpyridine modifications have been used to synthesize novel UAAs like phet for mononuclear ruthenium complexes, expanding the utility of UAAs into photophysical probes [[7]]().

Quantitative Profiling of Synthetic Methodologies
Synthetic MethodologyPrecursor / ReactantsReagents / CatalystsAverage YieldPrimary Therapeutic Application
Photoredox Conjugate Addition Halogenated Pyridine + DehydroalanineIr/Ru Photocatalyst, Blue LED71% - 86%Peptidomimetics, ADCs
CIPE-Induced Migration (Pyridin-2-yl) CarbamatesLDA (Lithium diisopropylamide)50% - 98%Chiral Frameworks
Azide-Coupling Amino Acid Methyl Ester + AminesSodium Nitrite, Acetic Acid55% - 77%PIM-1 Kinase Inhibitors (Oncology)
Microwave-Assisted Fusion Amino Acids + 1,3,4-OxadiazoleMicrowave IrradiationHigh (5-15 min)Antibacterial / Antifungal Probes

Self-Validating Experimental Protocol: Photocatalytic Synthesis of Pyridine-UAAs

To ensure high-fidelity replication, the following protocol details the photoredox-catalyzed conjugate addition of a pyridine radical to a dehydroalanine derivative. Every step is designed with inherent causality and a built-in quality control (QC) validation check.

Objective: Synthesize β-(2-pyridyl)-α-amino acid derivatives via single-electron transfer (SET).

Step 1: Reagent Preparation & Degassing

  • Action: In a flame-dried Schlenk tube, dissolve 2-bromopyridine (1.0 equiv), Boc-protected dehydroalanine (1.5 equiv), Hantzsch ester (1.5 equiv), and [Ir(ppy)2​(dtbbpy)]PF6​ catalyst (1 mol%) in anhydrous DMSO. Subject the mixture to three rigorous freeze-pump-thaw cycles under argon.

  • Causality: Molecular oxygen is a triplet diradical that rapidly quenches the excited state of the Ir(III) photocatalyst via energy transfer, halting the SET cascade. Degassing ensures an anaerobic environment, preserving the catalytic cycle.

  • Validation Check: A lack of color change from the characteristic vibrant yellow of the Iridium complex indicates successful oxygen exclusion.

Step 2: Photochemical Activation

  • Action: Irradiate the reaction vessel with 450 nm blue LEDs at 25°C for 12 hours. Maintain vigorous stirring (800 RPM).

  • Causality: The 450 nm wavelength perfectly matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ir catalyst. Vigorous stirring ensures uniform photon flux across the reaction volume, preventing over-irradiation of boundary layers which can lead to localized thermal degradation.

  • Validation Check: Perform aliquot sampling at T=3h and T=6h for LC-MS analysis. The disappearance of the 2-bromopyridine mass peak and the emergence of the product mass confirms kinetic progression.

Step 3: Quenching and Isolation

  • Action: Quench the reaction by exposing it to ambient air and diluting with brine. Extract the aqueous layer three times with ethyl acetate.

  • Causality: Intentional oxygen introduction rapidly quenches any remaining excited photocatalyst, terminating radical propagation and preventing off-target side reactions during the workup phase.

  • Validation Check: 1H NMR of the crude mixture must reveal the disappearance of the alkene protons of dehydroalanine (typically around 5.5–6.0 ppm) and the appearance of the chiral α-proton of the newly formed amino acid.

Workflow A Halogenated Pyridine E Heteroaryl Radical A->E Reactants B Dehydroalanine B->E Reactants C Blue LED (450 nm) D Ir/Ru Photocatalyst C->D Excitation D->E SET Process F Pyridine-UAA Product E->F Conjugate Addition

Fig 2. Photoredox catalytic cycle for the regiospecific synthesis of pyridine-based UAAs.

Genetic Code Expansion and Late-Stage Functionalization

Synthesizing the UAA is only the first half of the drug discovery paradigm; incorporating it into complex biologics is the second. Non-canonical amino acids (ncAAs) can be introduced into proteins via chemical aminoacylation and Genetic Code Expansion (GCE) 8.

By utilizing orthogonal tRNA/aminoacyl-tRNA synthetase pairs, typically suppressing the amber stop codon (TAG), pyridine-UAAs can be site-specifically incorporated into live cells 1. This enables the creation of "tailor-made" proteins where the pyridine ring acts as an orthogonal bioconjugation handle or a localized pH sensor within the microenvironment of a tumor. Furthermore, unpaired free cysteines can be modified using pyridine disulfides to achieve site-specific modifications for biomedical applications 8.

References

  • A New Unnatural Amino Acid Derived from the Modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine and Its Mixed-Ligand Complexes with Ruthenium: Synthesis, Characterization, and Photophysical Properties. MDPI. 7

  • Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives. IJPER. 6

  • Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. ACS Publications. 5

  • Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate. 4

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines. NIH / PMC. 2

  • In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. NIH / PMC. 1

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. NIH / PMC. 8

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University (MacMillan Group). 3

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocols for Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate, frequently referred to as D-4-Pyridylalanine methyl ester, is a highly valued unnatural amino acid derivative. It serves as a critical structural motif in the rational design of peptidomimetics, targeted therapeutics, and advanced biochemical probes. The incorporation of the pyridine moiety directly alters the solubility, metabolic stability, and receptor binding affinity of peptide therapeutics[1]. This application note details a robust, self-validating protocol for the esterification of D-4-pyridylalanine, alongside an advanced de novo photoredox synthesis strategy for the unnatural amino acid core.

Mechanistic Rationale & Strategy Selection

The esterification of (R)-2-amino-3-(pyridin-4-yl)propanoic acid presents unique synthetic challenges due to the presence of the basic pyridine nitrogen, which can interfere with standard peptide coupling reagents or base-catalyzed esterifications.

To circumvent these issues, we employ a highly efficient thionyl chloride ( SOCl2​ ) and methanol ( MeOH ) mediated Fischer esterification. The reaction of SOCl2​ with methanol generates hydrogen chloride ( HCl ) in situ. This generated HCl serves a dual purpose: it acts as the acid catalyst for the esterification and simultaneously protonates both the primary amine and the pyridine nitrogen. This double protonation is the cornerstone of the protocol's trustworthiness—it prevents unwanted nucleophilic attacks by the pyridine ring, avoids diketopiperazine side-product formation (a common failure mode in amino ester synthesis), and preserves the delicate (R)-stereocenter by maintaining a strictly acidic environment.

G N1 D-4-Pyridylalanine (1.0 eq) N3 Cool to 0 °C (Ice Bath) N1->N3 N2 Methanol (Solvent) N2->N3 N4 Thionyl Chloride (2.5 eq, Dropwise) N3->N4 N5 Reflux at 65 °C (12-16 hours) N4->N5 HCl generation N6 Concentration (Remove Volatiles) N5->N6 N7 Trituration (Diethyl Ether) N6->N7 N8 Target Ester Dihydrochloride N7->N8

Fig 1. Step-by-step workflow for the SOCl2-mediated esterification of D-4-Pyridylalanine.

Protocol A: Direct Esterification via Thionyl Chloride

Quantitative Reagent Summary

The following table outlines the stoichiometric requirements optimized for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
(R)-2-amino-3-(pyridin-4-yl)propanoic acid166.181.01.66 gPrimary Starting Material
Methanol (Anhydrous)32.04Excess20.0 mLSolvent & Nucleophile
Thionyl Chloride ( SOCl2​ )118.972.51.81 mLActivating Agent
Diethyl Ether74.12N/A50.0 mLAnti-solvent for Trituration
Step-by-Step Methodology & Causality

Step 1: Preparation and Suspension Suspend 1.66 g (10 mmol) of D-4-pyridylalanine in 20 mL of anhydrous methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar. Causality: The starting amino acid will not fully dissolve initially due to its zwitterionic nature. Anhydrous conditions are critical to prevent the competitive hydrolysis of the active intermediate back to the carboxylic acid.

Step 2: Activation and Acid Generation Chill the suspension to 0 °C using an ice-water bath. Purge the system with inert gas (Nitrogen or Argon). Slowly add 1.81 mL (25 mmol) of SOCl2​ dropwise over 15 minutes. Causality: The reaction between SOCl2​ and methanol is violently exothermic. Dropwise addition at 0 °C prevents solvent boil-off, mitigates the risk of thermal degradation of the amino acid, and minimizes the potential for racemization at the alpha-carbon. The 2.5 equivalents of SOCl2​ ensure complete conversion by compensating for any ambient moisture and driving the equilibrium forward by generating sufficient HCl to fully protonate both basic nitrogen centers.

Step 3: Reflux and Conversion Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 65 °C and reflux for 12 to 16 hours. Causality: The protonated amino acid is electronically deactivated and sterically hindered. Extended heating at reflux provides the necessary activation energy to drive the Fischer esterification to completion. The reaction becomes a clear, homogeneous solution as the soluble dihydrochloride ester forms, providing a visual, self-validating marker of reaction progress.

Step 4: Isolation via Anti-Solvent Precipitation Cool the reaction to room temperature. Concentrate the mixture in vacuo to yield a thick syrup. Resuspend the syrup in 5 mL of cold methanol and slowly add 50 mL of cold diethyl ether under vigorous stirring. Filter the resulting white precipitate, wash with additional ether, and dry under high vacuum. Causality: Evaporation removes volatile SO2​ and excess HCl . The target molecule, as a dihydrochloride salt, is highly polar and insoluble in non-polar solvents. Diethyl ether acts as an anti-solvent, precipitating the pure product while leaving residual organic impurities and sulfites in solution. This creates a self-validating purification step without the need for column chromatography.

Protocol B: De Novo Asymmetric Synthesis (Alternative Route)

When enantiopure D-4-pyridylalanine is not commercially available, researchers can synthesize the racemic core de novo via advanced photoredox catalysis. Halogenated pyridines (e.g., 4-iodopyridine) undergo regiospecific activation and conjugate addition to dehydroalanine derivatives under blue LED irradiation using an Ir(ppy)2​(dtbbpy)PF6​ catalyst[2].

Following the synthesis of the racemic unnatural amino acid, the mixture can be subjected to chemoenzymatic resolution using α-chymotrypsin to isolate the pure (R)-enantiomer[3], which can subsequently be esterified using Protocol A.

Photoredox A 4-Iodopyridine + Dehydroalanine C Blue LED Irradiation (SET Process) A->C B Ir(ppy)2(dtbbpy)PF6 Photocatalyst B->C D Pyridyl Radical Intermediate C->D E Conjugate Addition (C-C Bond Formation) D->E F Racemic 4-Pyridylalanine Derivative E->F G Enzymatic Resolution (α-Chymotrypsin) F->G H (R)-Enantiomer Isolation G->H

Fig 2. Photoredox catalytic synthesis and enzymatic resolution of 4-pyridylalanine derivatives.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate dihydrochloride, verify the product against the following expected 1H NMR parameters (recorded in D2​O at 400 MHz).

NucleusShift (ppm)MultiplicityIntegrationStructural Assignment
1H 8.85d (J = 6.5 Hz)2HPyridine C2, C6 protons (Downfield due to protonation)
1H 8.05d (J = 6.5 Hz)2HPyridine C3, C5 protons
1H 4.65t (J = 7.0 Hz)1HAlpha-CH (Chiral center)
1H 3.82s3HEster −OCH3​
1H 3.55 - 3.40m2HBeta- CH2​ (Diastereotopic protons)

Note: The presence of a sharp singlet at ~3.82 ppm combined with the disappearance of the broad carboxylic acid OH stretch in IR spectroscopy confirms successful esterification.

References

  • A practical and scalable system for heteroaryl amino acid synthesis. Chemical Science (RSC Publishing) / National Institutes of Health (NIH).[Link]

  • Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3- and 4-pyridylalanine derivatives. Amino Acids (Springer) / ResearchGate.[Link]

Sources

Application Note: Optimized Peptide Coupling Protocols for Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate (D-Pal-OMe)

Introduction & Scope

Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate (commonly designated as D-Pal-OMe) is an essential non-canonical amino acid building block. It is extensively utilized in the synthesis of metal-binding supramolecular assemblies[1],[2] and highly specialized catalytic peptides, such as those used for enantioselective aza-Morita-Baylis-Hillman reactions[3],[4].

However, incorporating D-Pal-OMe into a peptide chain presents unique synthetic challenges. As the amine component in a coupling reaction, its basic, nucleophilic pyridine ring can interfere with standard coupling kinetics, alter local pH, and induce side reactions if the microenvironment is not strictly controlled. This guide establishes self-validating, high-efficiency protocols for coupling N-protected amino acids to D-Pal-OMe.

Mechanistic Causality in Pyridylalanine Coupling

To achieve near-quantitative yields without epimerization, researchers must navigate the "Dual-Nucleophile Challenge" inherent to D-Pal-OMe.

The Role of the Pyridine Ring

The 4-pyridyl group possesses a conjugate acid pKa of approximately 5.2. If the reaction mixture is insufficiently basic, the pyridine nitrogen becomes protonated. This protonation withdraws electron density from the α -amine via inductive effects, drastically reducing its nucleophilicity and stalling the reaction. Furthermore, while the primary α -amine is the dominant nucleophile, highly reactive electrophilic intermediates can transiently interact with the unprotonated pyridine ring, leading to non-productive pathways.

Coupling Reagent & Base Selection

To overcome these barriers, the choice of coupling reagent and base is critical:

  • Anchimeric Assistance: Reagents like [5] are highly recommended for sterically hindered couplings. The high coupling efficiencies of HATU arise from a neighboring group effect brought about by the pyridine nitrogen atom of its HOAt leaving group, which stabilizes the incoming amine (D-Pal-OMe) through a hydrogen-bonded 7-membered cyclic transition state[5],.

  • Base Sterics: The reaction requires a strong, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine[6]. Nucleophilic bases like pyridine can actively compete with the amine nucleophile for the activated ester and must be strictly avoided[6],[7].

Quantitative Reagent Analysis

The following table summarizes the causal relationship between reagent selection and reaction outcomes when coupling a sterically hindered amino acid (e.g., Fmoc-Val-OH) to D-Pal-OMe.

Table 1: Optimization of Coupling Conditions for D-Pal-OMe

Coupling ReagentBase (Equiv)SolventPre-activationYield (%)EpimerizationMechanistic Rationale
HATU DIPEA (3.0)DMF15 min>95%<1%HOAt leaving group provides anchimeric assistance; DIPEA prevents pyridine protonation.
HBTU DIPEA (3.0)DMF15 min78%~3%Lacks the stabilizing 7-membered transition state of HATU; slower kinetics allow minor epimerization.
DIC / Oxyma NoneDMF/DCM5 min92%<1%Neutral coupling environment avoids base-catalyzed side reactions; ideal for less hindered substrates.
HATU Pyridine (3.0)DCM15 min<10%N/APyridine acts as a competitive nucleophile, quenching the active ester[7].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific analytical checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway before moving to the next step.

Protocol A: HATU/DIPEA-Mediated Coupling (For Sterically Hindered Acids)

Optimized for coupling bulky N-protected amino acids (e.g., Val, Ile, Pro) to D-Pal-OMe.

Step 1: Carboxylic Acid Pre-activation

  • Dissolve the N-protected amino acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Add HATU (1.05 equiv) to the solution.

  • Add DIPEA (3.0 equiv) dropwise. The solution will typically turn a pale yellow color.

  • Stir at room temperature for exactly 15 minutes.

  • Validation Checkpoint 1: Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester of the carboxylic acid (formed by the quench) confirms successful formation of the OAt-active ester[6].

Step 2: Amine Addition & Amide Bond Formation 5. Dissolve D-Pal-OMe (1.1 equiv) in a minimal volume of anhydrous DMF and add it dropwise to the pre-activated mixture. 6. Stir the reaction at room temperature for 2 to 4 hours.

  • Validation Checkpoint 2: Monitor the reaction via HPLC at 254 nm. The 4-pyridyl group provides a strong UV chromophore. The disappearance of the free D-Pal-OMe peak and the emergence of a heavier, more hydrophobic product peak validates successful coupling.

Step 3: Workup 7. Dilute the mixture with Ethyl Acetate and wash sequentially with saturated NaHCO3​ (to remove HOAt) and brine. Note: Avoid acidic washes (e.g., 1M HCl), as this will protonate the pyridine ring of the product, pulling it into the aqueous phase. 8. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: DIC/Oxyma Pure Coupling (For Minimizing Guanidinylation)

Optimized for less hindered amino acids where excess uronium salts (HATU) might cause unwanted guanidinylation of the primary amine.

  • Dissolve the N-protected amino acid (1.0 equiv) and Oxyma Pure (1.05 equiv) in anhydrous DMF.

  • Add N,N'-Diisopropylcarbodiimide (DIC, 1.05 equiv) and stir for 5 minutes.

  • Validation Checkpoint 1: LC-MS analysis of a methanol-quenched aliquot should show the active Oxyma ester mass.

  • Add D-Pal-OMe (1.0 equiv) directly to the mixture. No additional base is required, preventing base-catalyzed epimerization.

  • Stir for 4 hours, monitor via UV (254 nm), and perform a standard neutral/basic workup as described in Protocol A.

Process Visualization

The following decision matrix illustrates the causal logic for selecting the appropriate coupling workflow based on the steric properties of the incoming carboxylic acid.

Workflow Start Substrate: D-Pal-OMe + N-Protected AA Decision Steric Hindrance of Carboxylic Acid? Start->Decision LowHindrance Low/Moderate Hindrance (e.g., Gly, Ala, Leu) Decision->LowHindrance  Low   HighHindrance High Hindrance (e.g., Val, Ile, Pro) Decision->HighHindrance  High   ProtocolB Protocol B: DIC / Oxyma Pure (Prevents Guanidinylation) LowHindrance->ProtocolB ProtocolA Protocol A: HATU / DIPEA (Maximal Reactivity) HighHindrance->ProtocolA PreActB Pre-activate Acid for 5 mins (Check LC-MS) ProtocolB->PreActB PreActA Pre-activate Acid for 15 mins (Check LC-MS) ProtocolA->PreActA Coupling Add D-Pal-OMe Stir 2-4 hours at RT PreActB->Coupling PreActA->Coupling End Purified Dipeptide (Basic Workup, >95% Yield) Coupling->End

Decision matrix for coupling N-protected amino acids to D-Pal-OMe.

References

  • [3] Pyridylalanine (Pal)-peptide catalyzed enantioselective allenoate additions to N-acyl imines proceed via an atypical "aza-Morita-Baylis-Hillman" mechanism. Source: Organic Letters (PubMed/NIH). URL:[Link]

  • [5] HATU. Source: Wikipedia. URL: [Link]

  • [4] Diastereo- and Enantioselective Addition of Anilide-Functionalized Allenoates to N-Acylimines Catalyzed by a Pyridylalanine-Based Peptide. Source: Journal of the American Chemical Society. URL:[Link]

  • [1] Formation of Peptide Nanospheres and Nanofibrils by Metal Coordination. Source: ScholarWorks@BGSU. URL:[Link]

  • Synthesis of metal-binding amino acids. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • [7] Why HATU is not working in a coupling reaction between[2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Source: ResearchGate. URL:[Link]

  • [2] Metal-mediated peptide assembly: use of metal coordination to change the oligomerization state of an alpha-helical coiled-coil. Source: Inorganic Chemistry (PubMed/NIH). URL:[Link]

Sources

Application Note: Utilizing Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview and Mechanistic Rationale

The incorporation of non-canonical amino acids into peptide therapeutics is a cornerstone of modern drug development. Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate —the methyl ester of D-4-pyridylalanine (D-4-Pal)—is a highly versatile building block. The presence of the basic pyridine ring introduces unique physicochemical properties, including enhanced aqueous solubility, the capacity for transition-metal coordination (e.g., Pt, Pd, Ru) to form self-assembling nanospheres[1],, and the ability to act as a pH-responsive "proton sponge" that dramatically improves the endosomal escape of cell-penetrating peptides (CPPs)[2].

Because standard Solid-Phase Peptide Synthesis (SPPS) proceeds from the C-terminus to the N-terminus, a methyl ester precursor cannot be directly coupled to a resin-bound peptide chain. Therefore, the workflow requires a strategic Phase I conversion of the ester into an Fmoc-protected free acid (Fmoc-D-4-Pal-OH)[3], followed by Phase II solid-phase assembly, and a highly specialized Phase III cleavage protocol tailored to the basicity of the pyridine ring.

Workflow A Methyl (R)-2-amino-3- (pyridin-4-yl)propanoate B Saponification (LiOH, THF/H2O) A->B Phase I C Fmoc Protection (Fmoc-OSu, Na2CO3) B->C Phase I D Fmoc-D-4-Pal-OH (SPPS Monomer) C->D Isolation E Solid-Phase Peptide Synthesis (HATU) D->E Phase II F TFA Cleavage & MTBE Precipitation E->F Phase III

Caption: Workflow for converting the methyl ester precursor into an SPPS-ready monomer and subsequent peptide assembly.

Phase I: Monomer Preparation (Self-Validating Protocol)

To utilize Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate in Fmoc-SPPS, it must be saponified and N-protected. This protocol is designed to prevent base-catalyzed racemization at the α -carbon, a known risk due to the electron-withdrawing inductive effect of the 4-pyridyl group.

Step-by-Step Methodology
  • Saponification (Ester Hydrolysis):

    • Dissolve 10 mmol of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate in 20 mL of THF/H₂O (1:1 v/v).

    • Causality Check: Cool the mixture to 0 °C. Add 1.2 equivalents of LiOH·H₂O (12 mmol). Why LiOH at 0 °C? The use of a milder base (LiOH vs. NaOH) at low temperatures suppresses the abstraction of the acidic α -proton, thereby preserving the (R)/D-stereocenter.

    • Stir for 2 hours. Monitor via LC-MS until the mass corresponding to the methyl ester (m/z 181.1 [M+H]⁺) shifts entirely to the free amino acid (m/z 167.1 [M+H]⁺).

  • Fmoc Protection:

    • Adjust the pH of the solution to ~9.0 using 10% Na₂CO₃.

    • Dissolve 1.1 equivalents of Fmoc-OSu (11 mmol) in 10 mL of THF and add dropwise to the reaction mixture over 30 minutes.

    • Stir at room temperature for 4 hours.

  • Isolation and Purification:

    • Wash the aqueous layer with diethyl ether (2 × 20 mL) to remove unreacted Fmoc-OSu and Fmoc-OH byproducts.

    • Carefully acidify the aqueous layer to pH ~5.5 using 1 M HCl.

    • Expertise Insight: The isoelectric point of Fmoc-D-4-Pal-OH is heavily influenced by the pyridine ring (pKa ~5.2). Acidifying below pH 4.0 will protonate the pyridine nitrogen, pulling the product back into the aqueous phase. Precipitation is optimal at pH 5.5.

    • Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo to yield Fmoc-D-4-Pal-OH[3].

Phase II: Solid-Phase Peptide Synthesis (SPPS)

Once Fmoc-D-4-Pal-OH is synthesized, it can be incorporated into peptide sequences. However, the basic pyridine nitrogen can interfere with standard coupling kinetics.

Step-by-Step Methodology
  • Resin Swelling and Deprotection:

    • Swell Rink Amide resin (or Wang resin) in DMF for 30 minutes.

    • Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 10 min).

  • Coupling of Fmoc-D-4-Pal-OH:

    • Prepare a solution of 4.0 eq Fmoc-D-4-Pal-OH and 3.9 eq HATU in DMF.

    • Add 10.0 eq of 2,4,6-Trimethylpyridine (TMP / Collidine) rather than DIPEA.

    • Causality Check: Why use TMP instead of DIPEA? DIPEA is a strong, hindered base that can promote epimerization of the highly activated 4-pyridylalanine ester. TMP is a weaker base that facilitates HATU activation without stripping the α -proton.

    • Add the activated mixture to the resin and agitate for 45 minutes.

  • Validation:

    • Perform a Kaiser test. A clear/yellow resin indicates successful coupling (complete primary amine acylation). If slightly blue, repeat the coupling step.

Quantitative SPPS Parameters Summary
ParameterValue / ReagentMechanistic Rationale
Precursor MW 180.21 g/mol Starting material: Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate.
Monomer MW 388.42 g/mol Active building block: Fmoc-D-4-Pal-OH[3].
Coupling Reagent HATU (3.9 eq)Provides superior activation for electronically demanding residues.
Base TMP / Collidine (10 eq)Weaker base prevents base-catalyzed epimerization of the D-stereocenter.
Coupling Time 45 minutesBalances high conversion yield with a reduced risk of side reactions.
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)Standard scavenger mix; no reactive side-chain protecting groups on D-Pal.
Precipitation Solvent MTBE / Hexanes (1:1)Counteracts the high solubility of the protonated pyridinium salt.

Phase III: Cleavage and Specialized Purification

The presence of the 4-pyridyl group fundamentally alters the behavior of the peptide during TFA cleavage and ether precipitation.

Step-by-Step Methodology
  • Global Cleavage:

    • Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2.5 hours at room temperature.

    • Filter the resin and collect the flow-through containing the crude peptide.

  • Modified Precipitation:

    • Expertise Insight: In 95% TFA, the pyridine ring of D-4-Pal becomes protonated, forming a pyridinium trifluoroacetate salt. This significantly increases the polarity of the peptide, often causing it to form an oil or remain soluble in standard cold diethyl ether.

    • To force precipitation, concentrate the TFA solution to 10% of its original volume under a stream of nitrogen.

    • Add the concentrated solution dropwise to a pre-chilled (-20 °C) mixture of Methyl tert-butyl ether (MTBE) and Hexanes (1:1 v/v) . The extreme non-polarity of the hexane forces the pyridinium salt out of solution as a solid flocculent.

    • Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice with cold MTBE.

Mechanistic Applications: Endosomal Escape and Metal Coordination

The strategic inclusion of D-4-Pal is highly prized in the development of cyclic cell-penetrating peptides (CPPs)[2] and artificial metalloenzymes.

Endosomal Escape via the "Proton Sponge" Effect

When a CPP containing D-4-Pal is endocytosed, it encounters the acidic environment of the maturing endosome (pH drops from 7.4 to ~5.5). The pyridine nitrogen (pKa ~5.2) rapidly protonates. This influx of protons and counter-ions causes osmotic swelling, membrane disruption, and the subsequent release of the therapeutic cargo into the cytosol[2].

Mechanism A Peptide with D-4-Pal (Basic Pyridine Ring) B Cellular Uptake (Endocytosis) A->B Internalization C Endosomal Acidification (pH < 6.0) B->C Maturation D Protonation of Pyridine Nitrogen C->D pKa ~5.2 E Endosomal Escape (Cytosolic Delivery) D->E Membrane Disruption

Caption: Mechanism of D-4-Pal-mediated endosomal escape via the protonation of the basic pyridine ring.

Metal-Coordinated Nanostructures

Alternatively, the lone pair on the unprotonated pyridine nitrogen can act as an excellent ligand for transition metals. Reacting D-4-Pal-containing peptides with square planar Pt(II) complexes allows the peptides to cross-link, driving the self-assembly of highly ordered peptide nanospheres and nanofibrils used in advanced biomaterials[1].

References

  • [3] Fmoc-D-4-Pyridylalanine | C23H20N2O4 | CID 978323 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • [2] Discovery of a Cyclic Cell-Penetrating Peptide with Improved Endosomal Escape and Cytosolic Delivery Efficiency. Molecular Pharmaceutics (NIH PMC). Available at: [Link]

  • [1] Formation of Peptide Nanospheres and Nanofibrils by Metal Coordination. Biomacromolecules (ACS Publications). Available at: [Link]

  • Synthesis of metal-binding amino acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Application Note: α-Amino Nitrogen Protection Strategies for (R)-2-Amino-3-(pyridin-4-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

(R)-2-amino-3-(pyridin-4-yl)propanoate, commonly referred to as D-4-pyridylalanine (D-4-Pal), is a highly valuable non-natural amino acid. It serves as a critical bioisostere for phenylalanine and histidine in the development of therapeutic peptides, such as next-generation radiolabeled somatostatin antagonists (), and acts as a metal-coordinating anchor in peptide-based supramolecular assemblies ().

However, protecting the α -amino nitrogen of D-4-Pal presents unique synthetic challenges. The presence of the basic 4-pyridyl side chain ( pKa​≈5.2 ) alongside the α -amine ( pKa​≈9.5 ) creates a zwitterionic system that complicates solubility, reactivity, and downstream isolation. This application note provides field-proven, self-validating protocols for the Fmoc and Boc protection of D-4-Pal, detailing the mechanistic causality behind each experimental choice.

Mechanistic Insights: The 4-Pyridyl Challenge

When designing a protection strategy for D-4-Pal, researchers must navigate three primary chemical hurdles:

  • Reagent Selection (Avoiding Pyridinium Formation): Highly reactive protecting agents like Fmoc-Cl can inadvertently react with the nucleophilic pyridine nitrogen, forming unstable pyridinium salts that complicate the reaction matrix. Therefore, milder succinimidyl esters (Fmoc-OSu) or anhydrides (Boc 2​ O) are strictly required to ensure absolute chemoselectivity for the α -amine.

  • Phase Solubilization: The unprotected D-4-Pal free acid is highly polar and insoluble in pure organic solvents. The reaction must be conducted in a miscible aqueous-organic biphasic system (e.g., Dioxane/Water) to solubilize both the zwitterionic amino acid and the lipophilic protecting reagents.

  • The Isoelectric Trap During Workup: Standard amino acid protection protocols dictate acidifying the aqueous mixture to pH 1–2 to protonate the carboxylate for organic extraction. However, acidifying D-4-Pal below pH 4.0 protonates the pyridine ring, converting the molecule into a highly water-soluble cation that resists extraction. Workup protocols must therefore rely on precise isoelectric focusing or lipophilicity-driven partitioning ().

Comparative Protection Strategies

The following table summarizes the quantitative parameters and expected outcomes for the two primary protection strategies utilized in modern peptide synthesis.

ParameterFmoc ProtectionBoc Protection
Reagent Fmoc-OSu (1.1 eq)Boc 2​ O (1.2 eq)
Base NaHCO 3​ (2.5 eq)NaOH (2.0 eq)
Solvent System Dioxane / H 2​ O (1:1)Dioxane / H 2​ O (1:1)
Optimal Workup pH 3.04.5 (Isoelectric point)
Typical Yield 80 - 85%75 - 80%
Downstream Utility Solid Phase Peptide Synthesis (SPPS)Solution Phase / Orthogonal SPPS

Workflow Visualization

G Start (R)-2-amino-3-(pyridin-4-yl)propanoate (D-4-Pal) Decision Select Protection Strategy Start->Decision Fmoc Fmoc-OSu / NaHCO3 Dioxane/Water (1:1) Decision->Fmoc Solid Phase Peptide Synthesis Boc Boc2O / NaOH Dioxane/Water (1:1) Decision->Boc Solution Phase Synthesis WorkupFmoc Acidify to pH 3.0 Lipophilicity-Driven Extraction Fmoc->WorkupFmoc WorkupBoc Acidify to pH 4.5 Isoelectric Extraction Boc->WorkupBoc ProductFmoc Fmoc-D-4-Pal-OH Ready for SPPS WorkupFmoc->ProductFmoc EtOAc Extraction ProductBoc Boc-D-4-Pal-OH Ready for Solution Phase WorkupBoc->ProductBoc EtOAc/BuOH Extraction

Workflow for α-amino nitrogen protection of D-4-Pal based on downstream synthesis requirements.

Validated Experimental Protocols

Protocol A: Fmoc Protection of D-4-Pal (SPPS Standard)

This protocol utilizes a mild base to prevent premature Fmoc cleavage while ensuring the α -amine remains nucleophilic.

Materials:

  • D-4-Pyridylalanine (1.0 eq, 10.0 mmol, 1.66 g)

  • Fmoc-OSu (1.1 eq, 11.0 mmol, 3.71 g)

  • Sodium bicarbonate (NaHCO 3​ ) (2.5 eq, 25.0 mmol, 2.10 g)

  • 1,4-Dioxane and Milli-Q Water

Step-by-Step Methodology:

  • Solubilization: Suspend D-4-Pal (1.66 g) in 25 mL of Milli-Q water. Add NaHCO 3​ (2.10 g) portion-wise. Stir until the evolution of CO 2​ ceases and the solution becomes clear. Causality: The bicarbonate deprotonates the carboxylic acid, pulling the zwitterion fully into the aqueous phase.

  • Reagent Addition: Dissolve Fmoc-OSu (3.71 g) in 25 mL of 1,4-Dioxane. Add this organic solution dropwise to the aqueous amino acid solution over 30 minutes at 0 °C (ice bath).

  • Reaction Propagation: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 18–22 hours.

  • In-Process Validation: Spot the aqueous layer on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% AcOH). The starting material remains at the baseline (Ninhydrin positive, purple), while the product migrates to Rf​≈0.4 (UV active at 254 nm, Ninhydrin negative).

  • Workup & Extraction: Transfer the mixture to a beaker. While stirring vigorously, add 1M HCl dropwise until the pH reaches exactly 3.0 (monitor with a calibrated pH meter). Causality: At pH 3.0, the pyridine ring is partially protonated, but the massive lipophilic bulk of the Fmoc group overrides the ionic charge, forcing the molecule into the organic phase.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield Fmoc-D-4-Pal-OH as a white/off-white powder.

Protocol B: Boc Protection of D-4-Pal

Boc protection requires a stronger base to drive the reaction, as Boc 2​ O is slightly less reactive than Fmoc-OSu.

Materials:

  • D-4-Pyridylalanine (1.0 eq, 10.0 mmol, 1.66 g)

  • Di-tert-butyl dicarbonate (Boc 2​ O) (1.2 eq, 12.0 mmol, 2.62 g)

  • 1M Sodium Hydroxide (NaOH) (2.0 eq, 20.0 mL)

  • 1,4-Dioxane

Step-by-Step Methodology:

  • Solubilization: Dissolve D-4-Pal (1.66 g) in 20 mL of 1M NaOH. Add 20 mL of 1,4-Dioxane and cool the mixture to 0 °C.

  • Reagent Addition: Add Boc 2​ O (2.62 g) directly to the stirring mixture.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Validation: Verify the disappearance of the primary amine via a negative Ninhydrin test on the reaction mixture.

  • Isoelectric Workup (Critical Step): Concentrate the mixture under reduced pressure to remove the Dioxane. Cool the remaining aqueous phase to 0 °C and carefully add 1M HCl until the pH reaches ~4.5. Causality: pH 4.5 is the approximate isoelectric point of Boc-D-4-Pal-OH. At this pH, the molecule is electrically neutral (carboxylate is deprotonated, pyridine is partially protonated/neutral), minimizing its aqueous solubility.

  • Isolation: Extract the cloudy aqueous suspension with a mixture of Ethyl Acetate/n-Butanol (4:1 v/v, 3 × 50 mL). The addition of n-Butanol aids in extracting the highly polar Boc-protected heterocyclic amino acid. Dry over Na 2​ SO 4​ and evaporate to yield Boc-D-4-Pal-OH.

References

  • Title: Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution Source: European Journal of Nuclear Medicine and Molecular Imaging (via PMC) URL: [Link]

  • Title: Peptide-Tetrapyrrole Supramolecular Self-Assemblies: State of the Art Source: Molecules (MDPI) URL: [Link]

  • Title: Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3-and 4-pyridylalanine derivatives Source: Amino Acids (via PubMed) URL: [Link]

Application Note: Catalytic Hydrogenation Strategies for Pyridylalanine Methyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Chemoselectivity, and Self-Validating Protocols

Executive Summary

Pyridylalanine methyl esters are highly valued building blocks in the synthesis of peptidomimetics, integrin antagonists, and targeted therapeutics. However, subjecting these molecules to catalytic hydrogenation presents a complex chemoselective challenge. The pyridine ring is inherently resistant to reduction under mild conditions, and its nitrogen lone pair acts as a potent σ-donor that can poison standard transition metal catalysts[1].

This application note provides a comprehensive guide to three distinct hydrogenation workflows:

  • Chemoselective Deprotection: Removing protecting groups (e.g., N-Cbz) while preserving the heteroaromatic ring.

  • Complete Ring Reduction: Saturating the pyridine ring to yield piperidylalanine derivatives.

  • Asymmetric Hydrogenation: Converting achiral dehydro-pyridylalanine precursors into enantiopure chiral building blocks.

Mechanistic Causality: Overcoming Pyridine Inertness

Designing a successful hydrogenation protocol requires a deep understanding of the thermodynamic and kinetic barriers introduced by the pyridine scaffold.

  • Catalyst Poisoning & Substrate Activation: The lone pair on the pyridine nitrogen binds strongly to palladium and platinum surfaces, effectively deactivating the catalyst[1]. To achieve complete ring reduction, the reaction must be conducted in a strongly acidic medium (such as glacial acetic acid). This protonates the nitrogen to form a pyridinium ion, which achieves two critical objectives: it eliminates the lone pair's ability to poison the catalyst, and it disrupts the aromatic resonance energy, facilitating hydrogen addition[2].

  • Chemoselectivity (Deprotection vs. Reduction): If the goal is to remove a benzyloxycarbonyl (Cbz) or benzyl ester group without reducing the pyridine ring, the catalyst must be active enough for hydrogenolysis but mild enough to leave the aromatic system intact. Palladium on carbon (Pd/C) under atmospheric hydrogen pressure in a neutral or mildly acidic alcoholic solvent is ideal[3]. The lack of strong acid prevents pyridinium formation, keeping the aromatic ring stable against reduction[1].

  • Homogeneous Asymmetric Induction: For the synthesis of enantiopure (2-pyridyl)alanines from dehydroamino acid precursors, heterogeneous catalysis is insufficient. Instead, cationic rhodium complexes with chiral bisphosphine ligands (e.g., Et-DUPHOS) are employed. The substrate's ester and enamide groups coordinate to the Rh center, directing the facial delivery of hydrogen to achieve high enantiomeric excess[4].

Workflow Decision Matrix

The following logical pathway illustrates how to select the appropriate catalytic system based on your target molecular outcome.

HydrogenationWorkflow Start Substrate: Pyridylalanine Methyl Ester Goal1 Goal: Chemoselective Deprotection (Cbz/Bn) Start->Goal1 Goal2 Goal: Complete Ring Reduction Start->Goal2 Goal3 Goal: Asymmetric Synthesis Start->Goal3 Cond1 10% Pd/C, 1 atm H2 MeOH, 25°C Goal1->Cond1 Cond2 PtO2, 50-80 bar H2 Glacial AcOH, 25-60°C Goal2->Cond2 Cond3 [Rh(Et-DUPHOS)]BF4 5 bar H2, MeOH Goal3->Cond3 Out1 Product: Deprotected Pyridylalanine Cond1->Out1 Out2 Product: Piperidylalanine Methyl Ester Cond2->Out2 Out3 Product: Chiral (L/D)-Pyridylalanine Cond3->Out3

Decision matrix for catalytic hydrogenation of pyridylalanine methyl esters based on target outcome.

Quantitative Reaction Parameters

The table below summarizes the optimized quantitative parameters required to achieve high yields and selectivity for each workflow.

ObjectiveOptimal CatalystSolvent SystemAdditiveH₂ PressureTempTypical Yield / ee
Chemoselective N-Cbz Deprotection 10% Pd/C (5-10 mol%)MeOH or EtOHNone1 atm (Balloon)25 °C>95% Yield
Pyridine Ring Reduction PtO₂ (Adams) (5 mol%)Glacial Acetic AcidNone (Solvent acts as acid)50–80 bar25–60 °C85–90% Yield
Asymmetric Hydrogenation [Rh(Et-DUPHOS)(COD)]BF₄ (1 mol%)Degassed MeOHNone4–5 bar25 °C>95% Yield, 80-90% ee

Self-Validating Experimental Protocols

Protocol A: Chemoselective Deprotection (N-Cbz Removal)

Objective: Cleave the benzyloxycarbonyl (Cbz) group to yield the free α-amine without reducing the pyridine ring.

  • Setup: Dissolve N-Cbz-pyridylalanine methyl ester (1.0 mmol) in anhydrous MeOH (10 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd). Causality Note: Always use wet Pd/C (50% water) or add the catalyst under an inert atmosphere to prevent the ignition of methanol vapors.

  • Purge Cycle: Seal the flask with a septum. Evacuate the atmosphere and backfill with H₂ gas three times using a balloon.

  • Reaction: Stir vigorously at 25 °C for 4–6 hours under 1 atm of H₂.

  • Validation & QC Checkpoint:

    • TLC: Spot the reaction mixture on silica gel. The starting material is UV-active but ninhydrin-negative. The product is UV-active and stains deep purple with ninhydrin (indicating a free primary amine).

    • NMR: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate. ¹H NMR must show the complete disappearance of the benzyl CH₂ protons (~5.1 ppm) while retaining the downfield pyridine aromatic protons (7.5–8.5 ppm).

Protocol B: Complete Heteroaromatic Ring Reduction

Objective: Reduce the pyridine ring to synthesize piperidylalanine methyl ester.

  • Setup: Dissolve pyridylalanine methyl ester (1.0 mmol) in glacial acetic acid (5–10 mL) within a high-pressure Parr reactor or autoclave. Causality Note: Acetic acid protonates the pyridine nitrogen, preventing catalyst poisoning and breaking aromaticity[2].

  • Catalyst Addition: Add PtO₂ (Adams' catalyst, 5 mol%).

  • Pressurization: Seal the reactor. Purge with N₂ (3x) followed by H₂ (3x). Pressurize the vessel to 50–80 bar with H₂[2].

  • Reaction: Stir at 25–60 °C for 6–10 hours.

  • Validation & QC Checkpoint:

    • Pressure Drop: Monitor the hydrogen uptake. The reaction is complete when the pressure stabilizes and ceases to drop.

    • Workup (Critical): Filter the mixture through Celite. The product currently exists as an acetate salt. Concentrate the acetic acid under reduced pressure, then neutralize the residue with saturated aqueous NaHCO₃ until the pH reaches 8–9. Extract with ethyl acetate to recover the free piperidine base[2].

    • NMR: ¹H NMR must show the complete loss of aromatic protons (7.0–8.5 ppm) and the appearance of complex aliphatic multiplets corresponding to the piperidine ring (1.2–3.5 ppm).

Protocol C: Asymmetric Hydrogenation of Dehydro-Precursors

Objective: Synthesize highly enantiopure (L)- or (D)-pyridylalanine methyl esters from achiral dehydroamino acid derivatives.

  • Setup: Inside a nitrogen-filled glovebox, dissolve the dehydro-pyridylalanine methyl ester (1.0 mmol) in thoroughly degassed anhydrous MeOH (10 mL).

  • Catalyst Addition: Add the chiral catalyst [(R,R)-Rh(Et-DUPHOS)(COD)]BF₄ (1 mol%). Causality Note: The rigid chiral environment of the DUPHOS ligand dictates the stereochemical outcome by forcing hydrogen delivery to a single face of the coordinated substrate[4].

  • Reaction: Transfer the mixture to a pressure vessel, remove from the glovebox, and pressurize with H₂ to 4–5 bar. Stir at 25 °C for 12 hours.

  • Validation & QC Checkpoint:

    • Purification: Pass the crude mixture through a short silica plug to remove the rhodium catalyst.

    • Conversion: ¹H NMR must confirm the complete disappearance of the vinylic proton signal.

    • Stereochemistry: Analyze the product via Chiral HPLC against a racemic standard to confirm the enantiomeric excess (ee > 80%)[4].

References

  • Enantioselective Synthesis of (2-Pyridyl)alanines via Catalytic Hydrogenation and Application to the Synthesis of l-Azatyrosine Source: Organic Letters (ACS Publications) URL:[Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst Source: Asian Journal of Chemistry URL:[Link]

  • Total synthesis of natural products based on hydrogenation of aromatic rings Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Reagents for N-alkylation of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the N-Alkylation of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate

Abstract

This technical guide provides a comprehensive overview of synthetic methodologies for the N-alkylation of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate, a chiral building block of significant interest in medicinal chemistry and drug development. We delve into three primary strategies: reductive amination, direct alkylation via protected intermediates, and catalytic alkylation using alcohols. For each method, we explain the underlying chemical principles, discuss the critical parameters for achieving high selectivity and yield while preserving stereochemical integrity, and provide detailed, field-tested protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking robust and scalable solutions for the synthesis of N-substituted amino acid derivatives.

Introduction: The Significance of N-Alkylation

Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate is a non-canonical amino acid ester that serves as a valuable scaffold in the synthesis of complex pharmaceutical agents. The modification of its primary amine function through N-alkylation is a critical step in molecular design, often employed to enhance the pharmacokinetic properties of parent molecules. Introducing an N-alkyl group can increase lipophilicity, which may improve membrane permeability and oral bioavailability.[1] Furthermore, the removal of the N-H proton can prevent unwanted hydrogen bonding interactions and enhance metabolic stability by blocking N-dealkylation pathways.

However, the N-alkylation of this specific substrate presents several distinct challenges:

  • Chemoselectivity: The molecule contains two nucleophilic nitrogen atoms—the primary α-amino group and the pyridine ring nitrogen. The desired transformation requires selective alkylation of the more nucleophilic α-amino group.

  • Control of Over-alkylation: Direct alkylation of primary amines is notoriously difficult to control. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines and even quaternary ammonium salts.[2][3]

  • Preservation of Chirality: The stereogenic center at the α-carbon is susceptible to racemization, particularly under harsh basic or acidic conditions, which can compromise the biological activity of the final compound.[1]

This guide provides detailed protocols for three distinct and reliable methods to navigate these challenges effectively.

Methodology I: Reductive Amination

Reductive amination is arguably the most versatile and widely employed method for the controlled N-alkylation of primary amines.[4] This one-pot procedure involves the initial formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate in situ reduction to the target secondary amine.[5] This approach elegantly circumvents the problem of over-alkylation because an imine can only form once on the primary amine.[3]

Causality of Reagent Choice

The success of reductive amination hinges on the choice of reducing agent. The ideal reagent must selectively reduce the protonated iminium ion intermediate much faster than it reduces the starting carbonyl compound.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent, hindered enough to react sluggishly with aldehydes and ketones but highly effective for reducing iminium ions.[3] Its use does not require strict pH control.

  • Sodium Cyanoborohydride (NaBH₃CN): Similar in reactivity to NaBH(OAc)₃, it is highly effective at reducing imines at slightly acidic pH (5-6), where imine formation is optimal.[3][4] However, its use carries the significant drawback of generating toxic hydrogen cyanide gas if the pH drops too low.

  • Hydrogenation (H₂/Catalyst): Catalytic hydrogenation (e.g., using Pd/C) is a clean method that produces water as the only byproduct. However, it may require specialized high-pressure equipment and care must be taken to avoid reduction of the pyridine ring.

Experimental Protocol: N-Benzylation via Reductive Amination

This protocol describes the synthesis of Methyl (R)-2-benzamido-3-(pyridin-4-yl)propanoate using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate (1.0 eq.)

  • Benzaldehyde (1.1 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate (1.0 eq.) in DCM (approx. 0.1 M concentration).

  • Imine Formation: Add benzaldehyde (1.1 eq.) to the solution. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS. For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. A slight exotherm may be observed.

  • Reaction Monitoring: Continue stirring at room temperature for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is fully consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-benzylated product.

Data Summary: Comparison of Reducing Agents
Reducing AgentTypical SolventTemperatureKey AdvantagesKey Disadvantages
NaBH(OAc)₃ DCM, DCERoom Temp.High selectivity, mild conditions, no pH control needed.Higher cost, stoichiometric waste.
NaBH₃CN MeOH, EtOHRoom Temp.High selectivity, cost-effective.Toxicity risk (HCN) , requires pH control.
H₂ / Pd/C MeOH, EtOHRoom Temp.Atom economical, clean (water byproduct).Requires pressure equipment, potential for pyridine ring reduction.
Reductive Amination Workflow

G cluster_prep 1. Imine Formation cluster_reduction 2. Reduction cluster_workup 3. Purification Amine Starting Amine (1.0 eq) Mix1 Stir at RT 1-2 hours Amine->Mix1 Aldehyde Aldehyde/Ketone (1.1 eq) Aldehyde->Mix1 Solvent DCM or DCE Solvent->Mix1 Imine Imine/ Iminium Ion Mix1->Imine Forms Intermediate Mix2 Stir at RT 4-16 hours Imine->Mix2 Reducer NaBH(OAc)₃ (1.5 eq) Reducer->Mix2 Product Crude N-Alkylated Product Mix2->Product Selective Reduction Quench Quench (aq. NaHCO₃) Product->Quench Extract Extract Quench->Extract Extract (DCM) Dry Dry Extract->Dry Dry (Na₂SO₄) Purify Purify Dry->Purify Purify (Chromatography) Final Final Purify->Final Pure Product

Caption: Workflow for one-pot reductive amination.

Methodology II: Direct Alkylation with a Protecting Group Strategy

While direct alkylation with alkyl halides is often plagued by over-alkylation, this issue can be resolved by transiently "protecting" the amine.[2][6] The introduction of an electron-withdrawing protecting group, such as a sulfonyl group (e.g., nosyl or tosyl), dramatically changes the reactivity profile.

Causality of the Protecting Group Approach
  • Acidity Inversion: The primary amine is converted into a sulfonamide. The N-H proton of the sulfonamide is significantly more acidic than the N-H protons of the starting amine. This allows for the use of weaker, non-nucleophilic bases (like K₂CO₃) for deprotonation.

  • Nucleophilicity Attenuation: The resulting sulfonamide anion is a much weaker nucleophile than a free amine. Crucially, after the first alkylation, the resulting N-alkylated sulfonamide has no remaining N-H protons and is non-nucleophilic, completely shutting down any possibility of a second alkylation event.

  • Clean Deprotection: The protecting group can be cleanly removed under specific conditions that do not affect the rest of the molecule, regenerating the desired mono-alkylated secondary amine.[1]

Experimental Protocol: N-Methylation via Nosyl Protection

This protocol details the N-methylation using an o-nitrobenzenesulfonyl (o-NBS) protecting group.

Part A: Protection

  • Dissolve Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate (1.0 eq.) and triethylamine (2.5 eq.) in DCM at 0 °C.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours until complete by TLC analysis.

  • Wash the reaction mixture sequentially with 1 M HCl, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-nosylated product, which can often be used without further purification.

Part B: Alkylation

  • Dissolve the N-nosylated intermediate (1.0 eq.) in DMF.

  • Add solid potassium carbonate (K₂CO₃, 2.0 eq.) and methyl iodide (CH₃I, 1.5 eq.).

  • Stir the suspension at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the starting material.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the N-alkylated, N-protected intermediate.

Part C: Deprotection

  • Dissolve the product from Part B (1.0 eq.) in acetonitrile.

  • Add potassium carbonate (2.0 eq.) and thiophenol (1.5 eq.).

  • Heat the mixture to 50-60 °C and stir for 2-4 hours until the reaction is complete.

  • Cool the mixture, filter off the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to afford the final Methyl (R)-2-(methylamino)-3-(pyridin-4-yl)propanoate.

Protecting Group Strategy Workflow

G Start Starting Primary Amine Protect Protect Start->Protect o-NBS-Cl, Et₃N Protected N-Sulfonamide Intermediate Protect->Protected Alkylate Alkylate Protected->Alkylate R-X, Base (e.g., K₂CO₃) AlkylatedProtected N-Alkyl, N-Protected Intermediate Alkylate->AlkylatedProtected No over-alkylation possible Deprotect Deprotect AlkylatedProtected->Deprotect Thiophenol, K₂CO₃ Final Final Mono-Alkylated Secondary Amine Deprotect->Final

Caption: Protection-alkylation-deprotection workflow.

Methodology III: Catalytic N-Alkylation with Alcohols

A modern, atom-economical alternative to classical methods is the direct N-alkylation of amines using alcohols as the alkylating agents.[7][8] This transformation typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, catalyzed by a transition metal complex (e.g., Ru, Ir).[7][9]

Mechanism and Advantages

The catalytic cycle involves the temporary "borrowing" of hydrogen from the alcohol to form a metal-hydride species and an aldehyde intermediate. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride, regenerating the catalyst and releasing the N-alkylated amine. The only stoichiometric byproduct of this elegant process is water.[7] This method avoids the use of toxic alkyl halides and the generation of salt waste.

General Protocol: Ruthenium-Catalyzed N-Alkylation

This protocol is a general guide based on published procedures for the N-alkylation of amino acid esters.[7] Optimization of catalyst, ligand, and conditions is often necessary for a new substrate.

Materials:

  • Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate (1.0 eq.)

  • Primary Alcohol (e.g., Benzyl alcohol, 1.5-2.0 eq.)

  • Ruthenium Catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.5-2 mol%)

  • Ligand (if required by the catalytic system)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Setup: To a flame-dried Schlenk tube or pressure vessel, add the Ruthenium catalyst, any required ligand, and the starting amine (1.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the alcohol (1.5-2.0 eq.) via syringe.

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C) with vigorous stirring for 18-24 hours.

  • Monitoring: After cooling to room temperature, take an aliquot to analyze for conversion by GC-MS or LC-MS.

  • Work-up & Purification: If the reaction is complete, concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography to isolate the desired N-alkylated product.

Data Summary: Comparison of Alkylation Strategies
FeatureReductive AminationDirect Alkylation (Protected)Catalytic Alkylation (Alcohols)
Alkylating Agent Aldehyde / KetoneAlkyl HalideAlcohol
Selectivity Excellent (Mono-alkylation)Excellent (Mono-alkylation)Generally good, can depend on catalyst.
Stereo-integrity Generally very high under mild conditions.High, avoids harsh bases.High, typically non-racemizing conditions.[7]
Atom Economy ModeratePoor (Protecting group, salt waste)Excellent (Water is the only byproduct)
Reaction Steps 1 (One-pot)3 (Protect, Alkylate, Deprotect)1
Conditions Mild (Room Temp.)Mild to ModerateElevated Temperatures (100-140 °C)
Primary Advantage High reliability, broad scope.Absolute control over alkylation."Green" chemistry, high atom economy.
Primary Disadvantage Stoichiometric reductant waste.Multiple synthetic steps.Requires specific catalysts, higher temperatures.

Conclusion

The N-alkylation of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate can be achieved effectively through several distinct synthetic routes.

  • Reductive amination stands out as the most versatile and reliable one-pot method for generating a wide array of N-substituted derivatives with excellent control over selectivity.

  • The protecting group strategy offers an alternative, albeit longer, route that provides absolute certainty against over-alkylation and is valuable when other functional groups may be sensitive to reductive conditions.

  • Catalytic alkylation with alcohols represents the forefront of green chemistry, providing a highly atom-economical pathway that is ideal for industrial-scale synthesis where waste reduction is paramount.

The choice of method will ultimately depend on the specific alkyl group to be installed, the scale of the reaction, available equipment, and the overall synthetic strategy for the target molecule.

References

  • Aube, J. (2012). Synthesis of N-Alkyl Amino Acids. In Comprehensive Chirality (Vol. 6, pp. 248-266). Elsevier. [Link]

  • Gunanathan, C., & Milstein, D. (2011). Direct N-alkylation of amines with secondary alcohols catalyzed by a pincer-type NNN-Ni(II) complex. Organic Letters, 13(21), 5754-5757. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Gu, D., et al. (2020). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 13(10), 2303-2308. [Link]

  • Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1180. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Google Patents. (2021).
  • Sciforum. (2020). ONE-POT SYNTHESIS OF N-ALKYLATED 2-PYRIDONE DERIVATIVES UNDER MICROWAVE IRRADIATION. [Link]

  • ResearchGate. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. [Link]

  • Bandar, J. S., & Buchwald, S. L. (2017). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 139(38), 13483-13486. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • CCS Chemistry. (2023). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]

  • Organic Chemistry Portal. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. [Link]

Sources

Incorporating Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate into Scaffold Libraries: A Technical Guide for Combinatorial and Supramolecular Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly diverse, functionally rich scaffold libraries requires building blocks that offer orthogonal reactivity, structural rigidity, and unique physicochemical properties. Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate —commonly known as D-4-pyridylalanine methyl ester—is a highly versatile unnatural amino acid derivative.

This guide details the integration of this scaffold into combinatorial and supramolecular libraries. By leveraging its three distinct functional domains—the orthogonal methyl ester, the metal-coordinating 4-pyridyl ring, and the proteolytically stable (R)-stereocenter—researchers can construct advanced peptidomimetics[1], artificial metalloenzymes[2], and self-assembling peptide cages.

Mechanistic Foundations for Scaffold Selection

Successful library generation relies on understanding the causality behind the physicochemical behavior of the starting materials. The selection of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate is driven by three mechanistic pillars:

  • Orthogonal C-Terminal Protection (The Methyl Ester): Free amino acids exist as zwitterions, rendering them poorly soluble in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF). The methyl ester neutralizes the C-terminus, significantly enhancing organic solubility. Furthermore, it prevents unwanted C-terminal oligomerization during N-terminal diversification (e.g., reductive amination or Ugi multicomponent reactions), allowing for precise, unidirectional library growth.

  • Lewis Basic Side Chain (The 4-Pyridyl Group): The nitrogen atom at the 4-position of the pyridine ring is a potent Lewis base and hydrogen-bond acceptor. In drug discovery, this moiety is critical for interacting with kinase domains, such as the cyclin groove of CDK2/CDK4[3]. In supramolecular chemistry, the 4-pyridyl group acts as a primary ligand for transition metals (Cu²⁺, Zn²⁺, Ag⁺), driving the self-assembly of metallopeptide catalysts and nanostructures[4].

  • Stereochemical Stability (The D-Configuration): Natural L-peptides are rapidly degraded by endogenous proteases. Incorporating the D-enantiomer restricts the peptide into a unique Ramachandran space, drastically enhancing in vivo half-life. This is a critical design parameter for small cationic antimicrobial peptide libraries[1].

Quantitative Scaffold Parameters

To facilitate library design, the physicochemical properties and metal coordination affinities of the scaffold are summarized below.

Table 1: Physicochemical Properties & Library Impact

ParameterValue / CharacteristicImpact on Library Design
Molecular Weight 180.20 g/mol Low MW allows for extensive N-terminal derivatization without exceeding Lipinski's Rule of 5 limits.
Stereochemistry (R)-configuration (D-isomer)Confers high proteolytic stability; restricts dihedral angles for rigid peptidomimetics.
Pyridine pKa ~5.2Remains unprotonated at physiological pH (7.4), enabling active metal coordination and H-bond acceptance.
C-Terminus Methyl EsterPrevents zwitterion formation; ensures orthogonality to standard Fmoc/Boc solid-phase chemistry.

Table 2: Metal Coordination Affinities for the 4-Pyridyl Moiety

Metal IonPreferred GeometryApplication in Scaffold Libraries
Ag (I) Linear / TetrahedralAssembly of supramolecular peptide nanotubes and torus links.
Zn (II) Tetrahedral / OctahedralStabilization of secondary structures (e.g., β-barrels) and structural templating.
Cu (II) Square PlanarGeneration of artificial metalloenzymes (e.g., Diels-Alder catalysts)[4].
Fe (III) OctahedralHeme binding via axial pyridine coordination for redox catalysis[2].

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating workflows. Each step includes the mechanistic causality behind the reagent choice and the analytical method required to validate success.

Protocol A: N-Terminal Diversification via Reductive Amination

Objective: Generate a secondary amine scaffold for combinatorial library synthesis.

  • Initiation: Dissolve Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate (1.0 eq) in anhydrous methanol (0.1 M concentration).

  • Imine Formation: Add the target library aldehyde (1.1 eq) and catalytic acetic acid (0.1 eq) to adjust the pH to ~5.5. Stir for 2 hours at room temperature.

    • Causality: Mildly acidic conditions accelerate the dehydration step of imine formation without protonating the nucleophilic primary amine entirely.

  • Selective Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

    • Causality: NaBH₃CN is specifically chosen over NaBH₄ because it is stable at pH 5.5 and selectively reduces the protonated imine intermediate. It will not reduce the unreacted target aldehyde or the methyl ester, preventing the formation of unwanted alcohol side-products.

  • Workup & Validation: Stir for 12 hours. Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Self-Validation: Analyze via LC-MS. The complete disappearance of the primary amine mass (m/z 181.1 [M+H]+) and the appearance of the secondary amine mass validates the step.

Protocol B: C-Terminal Saponification and SPPS Integration

Objective: Unmask the carboxylic acid for coupling to a solid-phase peptide chain.

  • Hydrolysis: Dissolve the N-alkylated scaffold from Protocol A in a 3:1 mixture of THF/H₂O.

  • Controlled Deprotection: Add LiOH·H₂O (2.0 eq) at 0°C.

    • Causality: Saponification must be rigorously controlled to prevent epimerization of the (R)-stereocenter. LiOH is a mild alkali, and maintaining the reaction at 0°C suppresses the deprotonation of the alpha-carbon, ensuring the stereochemical integrity of the D-amino acid is preserved.

  • Isolation: Stir for 2-4 hours, monitoring by TLC. Acidify to pH 4 with 1M HCl to precipitate the zwitterionic/free acid product. Lyophilize to dryness.

  • SPPS Coupling: Pre-activate the resulting acid (1.5 eq) with HATU (1.4 eq) and DIPEA (3.0 eq) in DMF for 5 minutes before adding to the resin-bound peptide.

    • Causality: HATU is a highly efficient coupling reagent that ensures rapid amidation of sterically hindered secondary amines, minimizing the window for epimerization during solid-phase peptide synthesis (SPPS).

Protocol C: Metal-Templated Supramolecular Assembly

Objective: Form a metallopeptide cage using the 4-pyridyl moiety.

  • Preparation: Cleave the synthesized peptide containing the D-4-pyridylalanine residue from the resin. Dissolve the peptide (1.0 mM) in a buffered aqueous solution (e.g., 50 mM HEPES, pH 7.4).

  • Titration: Titrate in a metal salt solution (e.g., AgOTf or ZnCl₂) from 0 to 1.5 molar equivalents.

    • Causality: The 4-pyridyl nitrogen acts as a strong Lewis base. Silver (I) prefers linear or tetrahedral coordination, driving the assembly of the peptide into supramolecular torus links or nanotubes.

  • Validation: Monitor assembly via UV-Vis spectroscopy.

    • Self-Validation: A bathochromic shift in the pyridine absorption band confirms metal coordination. Subsequent Dynamic Light Scattering (DLS) analysis should yield a monodisperse peak, validating the formation of uniform nanostructures.

Visualizations

ScaffoldLogic Core Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate Central Scaffold NTerm Primary Amine N-Terminal Extension Core->NTerm Combinatorial Libraries CTerm Methyl Ester C-Terminal Protection Core->CTerm Orthogonal Reactivity SideChain 4-Pyridyl Ring Metal Coordination Core->SideChain Artificial Metalloenzymes Stereo (R)-Stereocenter Proteolytic Stability Core->Stereo In Vivo Half-Life

Structural logic and functional utility of the D-4-pyridylalanine methyl ester domains.

ScaffoldWorkflow A D-4-Pyridylalanine Methyl Ester B N-Terminal Diversification A->B Aldehydes / NaBH3CN E Metal Coordination (Supramolecular Cages) A->E Direct Assembly C C-Terminal Saponification B->C LiOH / H2O D SPPS Integration (Peptidomimetics) C->D HATU / DIPEA D->E Ag+ or Zn2+

Workflow for orthogonal functionalization of the D-4-pyridylalanine methyl ester scaffold.

References

  • Metallopeptide Catalysts and Artificial Metalloenzymes Containing Unnatural Amino Acids Source: National Institutes of Health (nih.gov) URL:2

  • Small cationic antimicrobial peptides (EP2061886A1) Source: Google Patents URL:1

  • Artificial Metalloenzymes and Metallopeptide Catalysts for Organic Synthesis Source: National and Kapodistrian University of Athens (uoa.gr) URL:4

  • Peptide cages: bioinspired supramolecular architectures for next-generation applications Source: Royal Society of Chemistry (rsc.org) URL:

  • Cyclin based inhibitors of CDK2 and CDK4 (US9376465B2) Source: Google Patents URL:3

Sources

Application Note: Scalable Synthesis and Isolation of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The non-natural amino acid (R)-2-amino-3-(pyridin-4-yl)propanoic acid (commonly known as D-4-Pyridylalanine)[1] is a highly valuable building block in modern drug discovery. It is frequently incorporated into the design of integrin antagonists[2], reversible-covalent protease inhibitors (such as cruzain inhibitors)[3], and specialized peptide-based therapeutics[4].

To utilize this amino acid in solid-phase or solution-phase peptide synthesis, the C-terminus must be temporarily protected. This application note details a highly scalable, robust protocol for the synthesis of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate dihydrochloride . By utilizing thionyl chloride (SOCl₂) in anhydrous methanol, this workflow bypasses the need for hazardous gaseous HCl cylinders while ensuring quantitative conversion and straightforward isolation of the highly stable dihydrochloride salt.

Mechanistic Rationale & Chemical Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. Every step in this protocol is a self-validating system designed to maximize yield and purity.

  • In Situ HCl Generation vs. Gaseous HCl: The dropwise addition of SOCl₂ to anhydrous methanol at 0 °C generates methanolic HCl and methyl chlorosulfite in situ. This highly exothermic reaction not only provides the acidic environment required to catalyze the Fischer esterification but also acts as a potent dehydrating agent, consuming any adventitious water that would otherwise drive the equilibrium backward toward the free acid[3].

  • The Dihydrochloride Imperative: D-4-Pyridylalanine possesses two basic centers: the pyridine nitrogen (pKa ~5.2) and the α-amino group (pKa ~9.5). The excess HCl generated during the SOCl₂ reaction protonates both sites. This dual protonation is not a byproduct; it is a critical mechanistic requirement. It prevents the α-amino group from acting as a competing nucleophile, thereby completely suppressing intermolecular auto-condensation (diketopiperazine formation). Furthermore, the dihydrochloride salt is highly crystalline, allowing for purification by simple trituration rather than complex chromatography[2].

  • Temperature Control: The initial activation must be performed at 0 °C to prevent the violent volatilization of SOCl₂ and to control the exothermic generation of HCl. Subsequent refluxing (65 °C) provides the activation energy required to drive the sterically hindered esterification to completion.

Process Visualization

Workflow A D-4-Pyridylalanine (Starting Material) D In situ HCl Generation & Acid Chloride Formation (0 °C) A->D B Anhydrous Methanol (Solvent & Reactant) B->D C Thionyl Chloride (SOCl2) (Activating Agent) C->D E Fischer Esterification (Reflux, 65 °C, 12-18 h) D->E F Solvent Evaporation & Trituration (Cold Et2O) E->F G Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate Dihydrochloride (Yield: >90%) F->G

Figure 1: Workflow for the scalable esterification of D-4-Pyridylalanine.

Materials & Reagents

Reagent / MaterialCAS NumberFunctionEquivalentsAmount (for 10g scale)
D-4-Pyridylalanine 37535-50-5[1]Starting Material1.0 eq10.0 g (60.1 mmol)
Anhydrous Methanol 67-56-1Solvent / ReactantExcess150 mL
Thionyl Chloride (SOCl₂) 7719-09-7Activating Agent3.0 eq13.1 mL (180.3 mmol)
Diethyl Ether (Et₂O) 60-29-7Anti-solventN/A200 mL

Step-by-Step Experimental Protocol

In Situ Generation of Methanolic HCl
  • Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Attach a drying tube (CaCl₂) to the top of the condenser to exclude atmospheric moisture.

  • Add 150 mL of strictly anhydrous methanol to the flask and cool the system to 0 °C using an ice-water bath.

  • Charge the dropping funnel with 13.1 mL of SOCl₂.

  • Critical Step: Add the SOCl₂ dropwise over 30 minutes. Ensure vigorous stirring. Causality: Rapid addition will cause localized boiling of methanol and loss of the activating reagent, leading to incomplete conversion.

Esterification Reaction
  • Once the SOCl₂ addition is complete, allow the solution to stir at 0 °C for an additional 15 minutes.

  • Add 10.0 g of solid D-4-Pyridylalanine[1] in small portions to the chilled methanolic HCl solution. The suspension may initially appear heterogeneous.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20 °C) over 30 minutes.

  • Transfer the flask to a heating mantle or oil bath and heat the mixture to a gentle reflux (65 °C) for 12 to 18 hours[3]. The solution should become completely homogeneous as the dihydrochloride salt forms and dissolves in the hot methanol.

Isolation and Purification
  • Monitor the reaction via LC-MS or TLC (using a highly polar eluent system, e.g., EtOAc/MeOH/NH₄OH) to confirm the disappearance of the starting material.

  • Once complete, cool the reaction to room temperature and concentrate the mixture in vacuo (rotary evaporation) to remove all methanol, unreacted SOCl₂, and volatile byproducts (SO₂, HCl). A viscous, pale-yellow oil or foam will remain.

  • Self-Validating Step: To induce crystallization, add 50 mL of cold anhydrous diethyl ether to the flask and vigorously triturate the oil using a glass rod or sonication. The polar dihydrochloride salt is completely insoluble in ether, forcing it to precipitate as a white-to-off-white solid.

  • Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with an additional 3 × 50 mL of cold diethyl ether to remove any residual trace impurities.

  • Dry the highly hygroscopic product under high vacuum at 40 °C for 4 hours. Store immediately in a desiccator over P₂O₅.

Quantitative Data & Process Metrics

ParameterExpected MetricNotes / Causality
Reaction Time 12 – 18 hoursRequired for complete conversion of the sterically hindered α-carbon.
Theoretical Yield 15.2 gBased on 10.0 g of starting material (MW: 166.18 g/mol → 253.12 g/mol ).
Isolated Yield 13.7 – 14.5 g (90-95%)High yield is driven by the precipitation of the insoluble salt in ether.
Purity (HPLC) > 98%Impurities are typically removed during the ether trituration step.
Physical State White / Off-white powderIf the product is yellow or sticky, residual SOCl₂ or moisture is present.

Troubleshooting & Self-Validation Guide

  • Issue: The product remains a viscous oil and refuses to crystallize during trituration.

    • Cause: The presence of residual methanol or adventitious moisture prevents the highly polar salt from nucleating.

    • Solution: Re-dissolve the oil in a minimum amount of anhydrous dichloromethane (DCM) or toluene, and concentrate in vacuo to azeotropically remove residual methanol/water. Repeat the ether trituration.

  • Issue: LC-MS indicates incomplete conversion (presence of free acid).

    • Cause: Insufficient generation of HCl, often due to the use of wet methanol which prematurely hydrolyzes the SOCl₂ before it can activate the amino acid.

    • Solution: Ensure strictly anhydrous conditions. You may cool the reaction back to 0 °C, carefully add an additional 0.5 to 1.0 eq of SOCl₂, and reflux for an additional 4 hours.

  • Issue: Product degrades or becomes a sticky paste during storage.

    • Cause: The dihydrochloride salt is highly hygroscopic. Exposure to ambient humidity will cause it to deliquesce.

    • Solution: Always store the final compound in a tightly sealed amber vial within a desiccator, preferably under an argon atmosphere.

References

  • D-4-Pyridylalanine | C8H10N2O2 - BuyersGuideChem. Source: BuyersGuideChem. Chemical properties, CAS 37535-50-5, and commercial availability. URL:[Link]

  • WO2005016883A2 - Acrylamide derivatives as vla-1 integrin antagonists and uses thereof. Source: Google Patents. Documents the synthesis of the enantiomeric (L)-4-Pyridylalanine methyl ester dihydrochloride.
  • Design and Synthesis of FVIII- and uPAR-Selective Ligands and Cross-Linked Polymers as Media for NMR. Source: Technical University of Munich (TUM). Discusses the protection and esterification of 4-pyridylalanine derivatives. URL:[Link]

  • Design, Synthesis and Evaluation of the Trypanocidal Activity of Cruzain Reversible-Covalent Inhibitors. Source: Universidade de São Paulo (USP). Details the scalable methyl esterification of D-amino acids using thionyl chloride in dry methanol. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the chiral building block (R)-2-amino-3-(pyridin-4-yl)propanoic acid (D-4-pyridylalanine). Synthesizing its methyl ester presents unique challenges due to the basicity of the pyridine ring, the zwitterionic nature of the starting material, and the high risk of alpha-carbon racemization.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is the esterification yield of (R)-4-pyridylalanine significantly lower than that of standard aliphatic amino acids?

A1: The primary cause of low yield is the inherent basicity of the pyridine nitrogen (pKa ~5.2). In standard acid-catalyzed esterifications (such as those mediated by Thionyl Chloride or Trimethylchlorosilane), the acid catalyst (HCl) is required to protonate the carboxylic acid, making the carbonyl carbon sufficiently electrophilic for nucleophilic attack by methanol 1.

However, the pyridine ring acts as an internal "acid sponge." It rapidly consumes the first equivalent of generated HCl to form a pyridinium salt [[2]](). If you use standard stoichiometric ratios of SOCl₂ (1.1–1.5 eq), insufficient acid remains to catalyze the actual esterification. Causality & Solution: To overcome this buffering effect, you must use an excess of the activating agent (2.5–3.0 equivalents) to ensure both complete pyridine protonation and subsequent carboxylic acid activation.

Mechanism SM (R)-4-Pyridylalanine (Zwitterion) Acid Acid Catalyst (HCl from SOCl2/TMSCl) SM->Acid Reacts with Protonated Protonated Carboxylic Acid (Reactive Intermediate) Acid->Protonated Ideal Pathway Interference Pyridine Ring Protonation (Consumes 1 eq. Acid) Acid->Interference Competing Pathway Product Methyl Ester Dihydrochloride (Target Product) Protonated->Product + Methanol Interference->Protonated Requires Excess Acid

Reaction pathways showing pyridine interference in acid-catalyzed esterification.

Q2: How can I drive the reaction to completion without causing racemization of the (R)-enantiomer?

A2: Racemization during amino acid esterification typically occurs via enolization at the chiral alpha-carbon. This process is severely exacerbated by prolonged heating (e.g., refluxing methanol at 65°C) in strongly acidic environments 3. For (R)-4-pyridylalanine, the electron-withdrawing nature of the newly formed pyridinium ring increases the acidity of the alpha-proton, making it highly susceptible to acid-catalyzed racemization.

Causality & Solution: Strict temperature control is mandatory. The reaction should be initiated at 0°C to control the highly exothermic addition of SOCl₂, followed by gentle warming to no more than 40°C 4. Alternatively, Trimethylchlorosilane (TMSCl) can be deployed as a milder source of HCl. TMSCl reacts with methanol to generate HCl gradually, allowing the esterification to proceed smoothly at room temperature (20–25°C) with virtually zero racemization risk 5.

Q3: My product is highly water-soluble. How do I improve the isolated yield during workup?

A3: A common procedural pitfall is attempting a standard aqueous workup (e.g., neutralizing with NaHCO₃ and extracting with ethyl acetate or dichloromethane). Because the target molecule features both a basic pyridine ring and a primary amine, it is exceptionally polar and partitions poorly into organic solvents, leading to massive yield losses in the aqueous phase.

Causality & Solution: The protocol must be a self-validating system that entirely avoids aqueous workup. By utilizing SOCl₂ or TMSCl in methanol, all generated byproducts are volatile (SO₂, HCl, hexamethyldisiloxane). The product can be quantitatively isolated as the dihydrochloride salt by direct vacuum concentration, followed by trituration in a non-polar anti-solvent like diethyl ether to precipitate the pure product and wash away organic impurities [[6]]().

Quantitative Data: Reagent Comparison

The following table summarizes the quantitative data and operational parameters for different esterification strategies applied to 4-pyridylalanine.

Reagent SystemEquivalents RequiredOperating Temp (°C)Reaction TimeTypical Isolated YieldRacemization Risk
SOCl₂ / MeOH 2.5 - 3.00 to 4012 - 16 h85 - 95%Low (if kept ≤40°C)
SOCl₂ / MeOH 1.5 - 2.065 (Reflux)4 - 6 h60 - 70%Moderate to High
TMSCl / MeOH 3.0 - 4.020 - 2524 h90 - 98%Very Low
HCl (gas) / MeOH Excess65 (Reflux)12 h50 - 60%High

Experimental Protocol: Optimized SOCl₂-Mediated Esterification

This step-by-step methodology provides a reliable, self-validating workflow for synthesizing Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate dihydrochloride while preserving stereochemical integrity.

Step 1: Preparation & Suspension Suspend 1.0 equivalent of (R)-2-amino-3-(pyridin-4-yl)propanoic acid in anhydrous methanol (approx. 10 mL per gram of starting material) under an inert nitrogen atmosphere. Self-Validation Check: The suspension will be heterogeneous, as the zwitterionic amino acid is poorly soluble in methanol.

Step 2: Controlled Activation Cool the reaction flask to 0°C using an ice-water bath. Slowly add 3.0 equivalents of Thionyl Chloride (SOCl₂) dropwise over 30 minutes. Caution: The reaction is highly exothermic and evolves SO₂ and HCl gases. Ensure vigorous stirring and proper ventilation. The low temperature prevents thermal spikes that trigger alpha-carbon enolization.

Step 3: Propagation Remove the ice bath and gently heat the reaction mixture to 40°C for 12 to 16 hours. Self-Validation Check: The mixture will gradually transition from a cloudy suspension to a clear, homogeneous solution as the soluble dihydrochloride ester forms. Monitor completion via LC-MS.

Step 4: Non-Aqueous Isolation Once complete, cool the solution to room temperature. Concentrate the mixture in vacuo to remove methanol and excess HCl/SOCl₂. Do not exceed 40°C on the rotary evaporator water bath to prevent thermal degradation of the concentrated product.

Step 5: Purification via Trituration Suspend the resulting crude oil or solid in cold, anhydrous diethyl ether (20 mL per gram of theoretical yield) and triturate vigorously for 15 minutes. Filter the resulting white precipitate, wash with additional cold ether, and dry under high vacuum to yield the pure Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate dihydrochloride.

Workflow Step1 Suspend SM in Dry Methanol Step2 Dropwise SOCl2 at 0°C Step1->Step2 Step3 Stir at 40°C (Avoid Reflux) Step2->Step3 Step4 Vacuum Concentration (No Aqueous Workup) Step3->Step4 Step5 Trituration in Diethyl Ether Step4->Step5

Optimized workflow for synthesizing Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride. 1

  • ResearchGate. Esterification of amino acids with methanol in the presence of TMSCl. 5

  • Google Patents. JP4356292B2 - Method for producing amino acid ester hydrochloride. 4

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. 2

  • Highfine. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.3

  • Reddit (r/Chempros). Making esters the the presence of an amine?6

  • Organic & Biomolecular Chemistry. Synthesis of metal-binding amino acids.

Sources

Removing impurities from Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate crude product

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate. This valuable building block, often used in the synthesis of complex pharmaceutical agents, requires high purity to ensure the integrity and efficacy of downstream applications. This document offers troubleshooting strategies and detailed protocols to address common impurity issues.

Introduction: The Importance of Purity

Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate is a chiral amino acid ester derivative. Its structural integrity and enantiomeric purity are critical for the successful synthesis of target molecules. Impurities, which can arise from starting materials, side reactions, or degradation, can lead to difficulties in subsequent reactions, compromise the biological activity of the final compound, and create challenges in meeting regulatory standards. The presence of even small amounts of impurities can significantly impact the quality and safety of a drug substance[1]. Therefore, robust purification methods are essential.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude product?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and diastereomers. Specifically, you may find residual (S)-2-Amino-3-(pyridin-4-yl)propanoic acid, leftover esterification reagents, and potentially side-products from reactions involving the pyridine ring. The identification and characterization of these process-related impurities are crucial for controlling them within acceptable levels[1].

Q2: My purified product appears as an oil instead of a solid. What can I do?

A2: The oily nature of a purified amino acid derivative is a frequent issue. This can be due to residual solvents, the hygroscopic nature of the compound, or the presence of impurities that inhibit crystallization. Thoroughly drying the product under a high vacuum is the first step. If it remains an oil, trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce solidification. For stubborn oils, forming a salt, such as a hydrochloride or dicyclohexylamine (DCHA) salt, is a highly effective method for obtaining a stable, crystalline solid[2][3].

Q3: I'm observing poor resolution and peak tailing during HPLC analysis of my purified product. What is the cause and how can I fix it?

A3: Peak tailing with pyridine-containing compounds is often caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based HPLC columns[4]. This can be addressed by adjusting the mobile phase pH to be more acidic (around 2.5-3.0) or by adding a competing base like triethylamine (TEA) to the mobile phase to block the active silanol sites[4]. Using a column with minimal silanol activity, such as an end-capped C18 column, can also significantly improve peak shape.

Q4: How can I confirm the chiral purity of my final product?

A4: Chiral purity is critical and can be determined using chiral HPLC. This involves using a chiral stationary phase or a chiral additive in the mobile phase to separate the enantiomers[5]. An alternative method is to derivatize the amino acid ester with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), followed by analysis on a standard reversed-phase HPLC column[6].

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate.

Problem 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Step Scientific Rationale
Excessive Solvent Use Use the minimum amount of hot solvent required to fully dissolve the crude product.Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor upon cooling, thus reducing the yield[2].
Inappropriate Solvent System Perform small-scale solvent screening to identify an ideal solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.The principle of recrystallization relies on the differential solubility of the compound and impurities at different temperatures. An optimal solvent system is crucial for maximizing recovery.
Premature Crystallization Ensure all glassware is hot and filter the hot solution quickly to prevent the product from crystallizing on the filter paper or in the funnel.Rapid cooling can lead to the loss of product during the hot filtration step, which is intended to remove insoluble impurities.
Product is an Oil If the product oils out instead of crystallizing, try adding a co-solvent, scratching the inside of the flask with a glass rod at the solvent-air interface, or seeding with a previously obtained crystal.Oiling out occurs when the product's melting point is lower than the boiling point of the solvent. These techniques can help induce nucleation and promote crystal growth.
Problem 2: Persistent Impurities After Column Chromatography
Potential Cause Troubleshooting Step Scientific Rationale
Inadequate Separation on TLC Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation (ΔRf > 0.2) between the product and the impurity.TLC is a rapid and effective tool for developing the optimal mobile phase for column chromatography. Insufficient separation on TLC will translate to poor separation on the column.
Column Overloading Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.Overloading the column leads to broad bands and co-elution of closely related compounds, diminishing the effectiveness of the separation[4].
Compound Degradation on Silica If streaking is observed on TLC, consider deactivating the silica gel with a small percentage of triethylamine in the eluent or switching to a less acidic stationary phase like alumina.The acidic nature of silica gel can cause degradation of sensitive compounds, especially those containing basic functional groups like the pyridine and amino moieties.
Eluting with too Polar a Solvent Start with a less polar solvent system and gradually increase the polarity (gradient elution).A sudden increase in solvent polarity can cause all compounds to elute quickly without proper separation. A gradual gradient allows for the separation of compounds with small differences in polarity.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

This protocol is suitable for crude products that are solids and contain impurities with different solubility profiles.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and hexane). Identify a "good" solvent that dissolves the compound well when hot but poorly when cold, and a "poor" solvent in which the compound is sparingly soluble even when hot. A common and effective combination for amino acid esters is Ethyl Acetate/Hexane[2].

  • Dissolution: Place the crude Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid. If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent. Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating impurities that are close in polarity to the desired product.

  • TLC Analysis: Develop a TLC solvent system that provides good separation of the product from impurities. A common starting point for amino pyridine derivatives is a mixture of Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine (e.g., 0.5-1%) to reduce tailing.

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it using the wet slurry method with the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, use the dry loading technique by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin elution with the less polar solvent system determined from the TLC analysis. Gradually increase the solvent polarity to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Workflows

Purification Workflow

Purification Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision1 Solid? TLC->Decision1 Recrystallization Recrystallization Pure Pure Product Recrystallization->Pure Column Column Chromatography TLC_fractions TLC of Fractions Column->TLC_fractions Collect Fractions Impure Impure Product Decision1->Recrystallization Yes Decision1->Column No/Oily Decision2 Good Separation? Decision2->Pure Yes Decision2->Impure No TLC_fractions->Decision2

Caption: A general workflow for the purification of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate.

Troubleshooting Logic for Chromatography

Troubleshooting Chromatography Start Poor Resolution or Peak Tailing Check_TLC Optimize TLC Separation (ΔRf > 0.2) Start->Check_TLC Check_Loading Reduce Column Loading Start->Check_Loading Check_Solvent Use Gradient Elution Start->Check_Solvent Add_Base Add Triethylamine to Eluent Start->Add_Base Success Improved Separation Check_TLC->Success Check_Loading->Success Check_Solvent->Success Change_Stationary Switch to Alumina or End-Capped Silica Add_Base->Change_Stationary If degradation persists Add_Base->Success Change_Stationary->Success

Caption: A decision-making workflow for troubleshooting common chromatography issues.

References

  • Wen, G.-J., Wang, M.-X., & Gu, L.-S. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
  • Google Patents. (2013). WO 2013/150545 A2.
  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Patsnap. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka. Retrieved from [Link]

  • Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
  • Ramana, G. V., Prasad, V. V. N. K. V., & Kumar, K. R. (2014). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 19(9), 14231–14242.
  • Arkivoc. (2012). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Retrieved from [Link]

  • Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Lee, Y. C., Lee, B. I., & Lee, K. B. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 236–243.
  • ResearchGate. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Retrieved from [Link]

  • Kumar, V., & Ganesan, A. (2014). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme.
  • Kanto Chemical Co., Inc. (n.d.). Chiral Amino Acid. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • PubMed. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Retrieved from [Link]

  • MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

Sources

Technical Support Center: Crystallization Troubleshooting for Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate (often referred to as D-4-pyridylalanine methyl ester). As a molecule featuring a basic pyridine ring, a primary amine, a hydrolyzable methyl ester, and a sensitive chiral center, it presents a multifaceted challenge during isolation.

This guide is designed for process chemists and researchers. It bypasses generic advice to address the specific thermodynamic and kinetic phenomena that dictate the success or failure of this molecule's crystallization.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

FAQ 1: Why does my product form a biphasic syrup (oil out) instead of crystallizing?

The Phenomenon: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out"[1]. Instead of forming a solid suspension, the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase. The Causality: The free base of this molecule has a relatively low melting point and high conformational flexibility. When cooling a supersaturated solution, the system crosses the binodal curve of the phase diagram before it reaches the critical supersaturation required for solid crystal nucleation[2]. The solute molecules arrange themselves randomly into highly mobile droplets rather than integrating into a rigid crystal lattice[1]. The Solution: Alter the thermodynamic landscape by modifying the substrate. Converting the free base to a dihydrochloride salt drastically increases the lattice energy via ionic interactions[3]. This raises the melting point and shifts the phase boundaries, favoring the crystalline solid phase over the oil phase.

FAQ 2: I am losing enantiomeric excess (ee) during crystallization. How do I prevent racemization?

The Phenomenon: The isolated crystals show a mixture of (R) and (S) enantiomers, indicating chiral inversion during the process. The Causality: The α -proton of this amino acid ester is highly activated. It is flanked by an electron-withdrawing methyl ester and a basic pyridyl/amino group. Under neutral to basic conditions, or during prolonged thermal stress, the molecule undergoes reversible deprotonation to form a planar enolate intermediate. Amino acid methyl esters are notoriously prone to racemization under basic conditions[4]. The Solution: The crystallization environment must be kept strictly acidic to keep the amine and pyridine moieties protonated, which suppresses enolization. Avoid prolonged heating above 30°C.

FAQ 3: Why is my yield dropping, and why do I detect the free acid in my HPLC assay?

The Phenomenon: Generation of D-4-pyridylalanine (the carboxylic acid) as an impurity. The Causality: The methyl ester is undergoing acid-catalyzed hydrolysis. This is driven by the combination of the acidic conditions (used for salt formation) and the presence of trace water in your solvent system. The Solution: Esterification and subsequent salt crystallization require strictly anhydrous conditions. Use anhydrous HCl gas in methanol rather than aqueous hydrochloric acid, and ensure your anti-solvent is rigorously dried.

Part 2: Quantitative Data & Material Properties

To optimize the process, it is critical to understand how salt formation alters the physicochemical profile of the molecule.

ParameterFree Base FormDihydrochloride Salt Form
Physical State (25°C) Viscous oil / Low-melting solidHighly crystalline solid
Oiling Out Risk (LLPS) High (Binodal curve easily crossed)Low (High lattice energy bypasses LLPS)
Chiral Stability (ee%) Poor (Prone to base-catalyzed epimerization)Excellent (Protonation prevents enolization)
Ester Stability ModerateHigh (If kept strictly anhydrous)
Optimal Isolation Strategy Evaporation (Yields amorphous gum)Anti-solvent crystallization (MeOH/MTBE)

Part 3: Thermodynamic & Workflow Visualizations

The following diagrams illustrate the thermodynamic logic of bypassing LLPS and the step-by-step execution of the optimized protocol.

LLPS_Thermodynamics A Supersaturated Solution (Free Base) B Binodal Curve Crossed (LLPS / Oiling Out) A->B High Solubility C Amorphous Syrup B->C Droplet Coalescence D Supersaturated Solution (Dihydrochloride Salt) E Metastable Zone Width (Controlled Seeding) D->E Increased Lattice Energy F High-Purity Crystals E->F Nucleation > Phase Sep

Caption: Thermodynamic pathways comparing free base oiling out vs. salt-directed crystallization.

Protocol_Workflow S1 1. Dissolution (Anhydrous MeOH) S2 2. Salt Formation (HCl Gas, pH < 2) S1->S2 S3 3. Anti-Solvent (MTBE Dosing) S2->S3 S4 4. Seeding & Isothermal Aging S3->S4 S5 5. Filtration & Vacuum Drying S4->S5

Caption: Self-validating anti-solvent crystallization workflow for the dihydrochloride salt.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol utilizes a Self-Validating System . You must not proceed to the next step until the analytical "Validation Gate" is cleared. This protocol details the anti-solvent crystallization of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate dihydrochloride[3].

Step 1: Anhydrous Dissolution

  • Action: Dissolve the crude free base in anhydrous Methanol (5 volumes) at 20°C under a nitrogen atmosphere.

  • Validation Gate: Perform a Karl Fischer (KF) titration on the solution. Proceed only if the water content is < 0.05%. Higher moisture levels will trigger ester hydrolysis in the next step.

Step 2: Dihydrochloride Salt Formation

  • Action: Slowly charge anhydrous HCl gas (2.1 equivalents) or a pre-titrated methanolic HCl solution into the reactor. Maintain the internal temperature strictly below 25°C to prevent thermal degradation and racemization.

  • Validation Gate: Withdraw a 10 μ L aliquot, dilute in 1 mL of DI water, and check the pH. Target pH is 1.5 - 2.0. This confirms complete protonation of both the pyridine and primary amine nitrogens.

Step 3: Anti-Solvent Dosing & Seeding

  • Action: Begin dosing Methyl tert-butyl ether (MTBE) at a rate of 0.1 vol/min. MTBE is chosen over diethyl ether for its superior safety profile and lower peroxide-forming tendency. Stop dosing when the solution reaches the cloud point (typically around 3-4 volumes). Immediately add 1% w/w seed crystals of the pure dihydrochloride salt.

  • Validation Gate: Utilize in-situ Focused Beam Reflectance Measurement (FBRM) or a microscope. Verify the presence of distinct chord lengths/sharp crystal edges. If spherical droplets are observed, you have oiled out; you must reheat to 40°C to redissolve and dose the anti-solvent slower.

Step 4: Isothermal Aging and Isolation

  • Action: Age the suspension isothermally at 20°C for 2 hours to allow the seed bed to grow and consume supersaturation. Then, cool the reactor to 0°C at a controlled rate of 0.1°C/min. Filter the resulting slurry and wash the cake with 2 volumes of cold MTBE.

  • Validation Gate: Perform Chiral HPLC on a sample of the wet cake. Confirm enantiomeric excess (ee) > 99% and chemical purity > 99.5%. Only then proceed to vacuum drying (30°C, 50 mbar) to avoid baking in impurities.

References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Crystals) URL:[Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • WO2005016883A2 - Acrylamide derivatives as vla-1 integrin antagonists and uses thereof Source: Google Patents URL

Sources

Stability of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Stability of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate Under Basic Conditions

Overview Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate is a critical non-natural amino acid derivative utilized in advanced peptide synthesis and medicinal chemistry. However, preserving its structural and stereochemical integrity requires precise environmental control. Under basic conditions, this molecule is highly susceptible to three competing degradation pathways: Saponification , Racemization , and Diketopiperazine (DKP) Formation . This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to mitigate these liabilities.

Section 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My LC-MS shows a mass loss of 14 Da (M-14) after exposing the monomer to basic conditions. What is happening? A: You are observing Saponification (Ester Hydrolysis) . Under aqueous basic conditions (e.g., NaOH, LiOH, or basic buffers), the hydroxide ion nucleophilically attacks the methyl ester carbonyl, displacing methanol and forming the corresponding carboxylic acid, (R)-2-amino-3-(pyridin-4-yl)propanoic acid[1]. Causality: Methyl esters are inherently labile to aqueous base. The electron-withdrawing nature of the 4-pyridyl ring exerts an inductive effect that slightly increases the electrophilicity of the ester carbonyl, accelerating hydrolysis compared to standard aliphatic amino acids. Resolution: If deprotection is not intended, strictly avoid aqueous bases. Use non-nucleophilic organic bases in anhydrous solvents.

Q2: I am losing enantiomeric purity during my coupling reactions. Why does the (R)-enantiomer racemize so quickly? A: This is driven by Base-Catalyzed Racemization via alpha-proton abstraction. Causality: The alpha-proton of amino acid esters is acidic. Base catalysis functions through the direct extraction of this C2 (alpha) proton, forming a planar carbanion intermediate[2]. For this specific molecule, the 4-pyridyl group is strongly electron-withdrawing, which stabilizes the resulting carbanion at the alpha-position through inductive effects, significantly lowering the pKa of the alpha-proton. The use of strong or unhindered bases (like triethylamine) exacerbates this process. Resolution: Switch to weaker, more sterically hindered bases. Research demonstrates that bases with greater steric hindrance, such as 2,4,6-collidine (TMP) or N,N-diisopropylethylamine (DIEA), significantly reduce racemization rates compared to unhindered amines[3].

Q3: A precipitate forms when I store the free base of the methyl ester in solution, and LC-MS shows a mass corresponding to[2M - 2(CH3OH)]. What is this byproduct? A: This is Diketopiperazine (DKP) Formation . The free amine of one molecule attacks the methyl ester of another (intermolecular aminolysis), eventually forming a stable six-membered cyclic dipeptide. Causality: DKPs are thermodynamically highly stable structures[4]. In the free base form, the primary amine is highly nucleophilic. Under basic conditions, the unprotonated amine readily undergoes condensation with the adjacent ester bond[4]. This reaction is highly concentration-dependent and is a classic deletion side-reaction in peptide chemistry, particularly during base-mediated deprotection steps (e.g., with piperidine)[5]. Resolution: Do not store the molecule as a free base. Store it as the dihydrochloride salt (e.g., Methyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride). Only neutralize the salt immediately prior to use, and keep concentrations low to disfavor intermolecular kinetics.

Section 2: Quantitative Data Summary

To aid in experimental planning, the following table summarizes the expected degradation profile of the molecule under various basic environments.

Environmental ConditionPrimary Degradation PathwayRelative KineticsPreventative Action
Aqueous NaOH (0.1 M) Saponification (Hydrolysis)Very Fast (t½ < 10 min)Avoid aqueous bases; use organic bases.
Triethylamine (TEA) in DMF Racemization & DKP FormationFast (t½ ~ 1-2 hours)Substitute TEA with sterically hindered TMP or DIEA.
Piperidine (20%) in DMF DKP FormationModerate (t½ ~ 4 hours)Minimize exposure time; use optimized deprotection cocktails.
Free Base Storage (Neat/Liquid) DKP FormationSlow (Days to Weeks)Store as the dihydrochloride salt at -20°C.

Section 3: Experimental Protocols (Self-Validating System)

Protocol: Stability Profiling & Kinetic Monitoring To establish trustworthiness in your handling procedures, use this self-validating protocol to quantify the stability of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate in your specific assay buffer.

Step 1: Stock Preparation Prepare a 10 mM stock of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate dihydrochloride in anhydrous DMSO. Do not neutralize the salt in the stock solution to preserve stability.

Step 2: Reaction Initiation Dilute the stock 1:100 into the target basic buffer (e.g., 50 mM Tris, pH 8.5) at 25°C. Vortex immediately.

Step 3: Time-Course Aliquoting & Quenching (Critical Step) At predetermined intervals (0, 15, 30, 60, 120 minutes), withdraw 50 µL aliquots. Immediately transfer each aliquot into a vial containing 50 µL of 1% Formic Acid in Acetonitrile. Causality: Acidification instantly protonates the alpha-amine and the pyridyl nitrogen, neutralizing the basic environment and completely arresting saponification, racemization, and DKP formation. This ensures the analytical readout perfectly reflects the exact timepoint of the aliquot.

Step 4: Analytical Readout

  • LC-MS: Monitor for the intact ester (M+H), the saponified acid (M-14), and the DKP dimer (2M-64).

  • Chiral HPLC: Run the quenched samples on a chiral stationary phase (e.g., Chiralpak IG) to quantify the (R) vs. (S) enantiomeric ratio and calculate the racemization rate.

Section 4: Visualizations

Pathways Start Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate (Intact Ester) Hydrolysis Saponification (Ester Hydrolysis) Start->Hydrolysis Aqueous Base (OH⁻ attack) Racemization Epimerization (Racemic Mixture) Start->Racemization Base (α-proton abstraction) DKP Diketopiperazine (DKP) Formation Start->DKP Free Amine + Base (Intermolecular condensation)

Mechanistic degradation pathways of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate in basic conditions.

Workflow N1 Step 1: Sample Prep (pH 8-10 Buffer) N2 Step 2: Incubation & Aliquoting N1->N2 N3 Step 3: Acid Quenching (Stop Reaction) N2->N3 N4 Step 4a: LC-MS Analysis (Hydrolysis & DKP) N3->N4 N5 Step 4b: Chiral HPLC (Racemization) N3->N5

Self-validating experimental workflow for profiling base-catalyzed degradation kinetics.

Sources

Technical Support Center: Amino Acid Methyl Ester Storage & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Acid Methyl Esters (AAMEs). As critical building blocks in peptide synthesis and medicinal chemistry, AAMEs are highly susceptible to degradation if stored improperly. This guide provides researchers, scientists, and drug development professionals with field-proven, mechanistically grounded protocols to prevent hydrolysis, diketopiperazine (DKP) formation, and racemization.

Part 1: Degradation Mechanisms & Causality

The inherent instability of AAMEs stems from the bifunctional nature of the molecule. The free amino group acts as a potent nucleophile, while the methyl ester serves as an electrophilic trap.

If left in the free base form, intermolecular or intramolecular aminolysis occurs rapidly, leading to the formation of diketopiperazines (DKPs) or linear oligomers[1]. Conversely, when protonated as a salt (e.g., HCl or TsOH), the amine's nucleophilicity is quenched, stabilizing the molecule. However, the resulting salt becomes highly hygroscopic, making it vulnerable to moisture-driven hydrolysis back to the free amino acid[2].

DegradationPathways AAME Amino Acid Methyl Ester (AAME) FreeBase Free Base Form (High Reactivity) AAME->FreeBase Deprotonated SaltForm Salt Form (HCl / TsOH) (Protonated Amine) AAME->SaltForm Acidified DKP Diketopiperazine (DKP) & Oligomers FreeBase->DKP Inter/Intramolecular Aminolysis Hydrolysis Free Amino Acid (Hydrolysis) SaltForm->Hydrolysis Moisture (H2O) Exposure Stable Stable AAME (No Degradation) SaltForm->Stable Desiccation + Cold Storage

Logical pathways of AAME degradation and stabilization.

Part 2: Core Storage Protocols & Methodologies

Protocol 1: Synthesis and Isolation of Stable AAME Hydrochloride Salts

To ensure long-term stability, AAMEs must never be stored as free bases. They must be isolated as hydrochloride or p-toluenesulfonic acid (TsOH) salts[1][3]. This protocol utilizes a self-validating methanolic HCl method to ensure complete protonation.

  • Step 1: Methanolic HCl Generation. Cool anhydrous methanol (5 mL per 5 mmol amino acid) to 0 °C under an argon atmosphere. Slowly add acetyl chloride or thionyl chloride (1.2 equivalents) dropwise to generate anhydrous methanolic HCl in situ[3][4].

  • Step 2: Esterification. Add the free amino acid in one portion. Stir the reaction mixture at room temperature for 12–24 hours[3][5].

  • Step 3: Solvent Removal. Remove the solvent in vacuo. The resulting solid is the AAME hydrochloride salt.

  • Step 4: Self-Validation (Desiccation & Purity). Dry the salt under high vacuum ( 1 mbar) in the presence of phosphorus pentoxide (P₂O₅) for 24 hours to remove residual moisture and excess HCl. Confirm purity via ¹H-NMR (validate the distinct methyl ester singlet around δ 3.7–3.9 ppm)[3][6].

Protocol 2: Optimal Storage and Retrieval Workflow

Even as salts, AAMEs require strict environmental controls to prevent moisture ingress and subsequent hydrolysis.

  • Step 1: Aliquoting. Divide the bulk AAME salt into single-use amber glass vials. This prevents repeated freeze-thaw cycles and limits ambient moisture exposure to the bulk batch.

  • Step 2: Inert Atmosphere. Backfill each vial with dry Argon gas. Argon is heavier than air and provides a superior protective blanket against oxidative degradation (crucial for Met, Cys, and Trp derivatives)[6].

  • Step 3: Temperature Control. Store vials in a desiccator cabinet containing indicating silica gel, placed within a -20 °C freezer.

  • Step 4: Retrieval (Critical Step). Before opening, allow the vial to warm to room temperature completely inside a desiccator. Causality: Opening a cold vial immediately condenses atmospheric moisture onto the highly hygroscopic salt, initiating rapid hydrolysis.

Part 3: Quantitative Storage Parameters

The following table summarizes the expected shelf-life and optimal parameters based on the structural state of the AAME.

ParameterFree Base AAMEAAME HCl / TsOH SaltDipeptide Methyl Ester
Optimal Temperature -20 °C (Short lifespan)2–8 °C (Short), -20 °C (Long)-20 °C strictly
Atmosphere Argon / NitrogenArgon / NitrogenArgon / Nitrogen
Moisture Tolerance LowVery Low (Highly Hygroscopic)Very Low
Primary Degradation DKP / OligomerizationHydrolysisDKP (Rapid cyclization)
Shelf-Life (Ideal) < 24 hours (use immediately)12–24 months6–12 months

Part 4: Troubleshooting Guide & FAQs

Troubleshooting Start AAME Quality Check (NMR / LC-MS) Impurity Impurity Detected? Start->Impurity MassCheck Mass Analysis Impurity->MassCheck Yes MassDKP [2M - 2MeOH] DKP Formation MassCheck->MassDKP MassHydro [M - 14] Hydrolysis MassCheck->MassHydro FixDKP Store as HCl/TsOH Salt Avoid Free Base MassDKP->FixDKP Root Cause: Self-condensation FixHydro Store in Desiccator Argon Atmosphere MassHydro->FixHydro Root Cause: Moisture

Troubleshooting workflow for identifying and fixing AAME degradation.

Q1: My dipeptide methyl ester cyclized into a diketopiperazine (DKP) during storage. How can I prevent this? A: Dipeptide alkyl esters, particularly those containing Proline or N-methyl amino acids at the N-terminus (which favor a cis peptide bond configuration), are highly prone to intramolecular aminolysis, rapidly cyclizing into DKPs[1]. This occurs almost exclusively in basic or neutral media where the N-terminal amine is deprotonated[1][7]. Fix: Always store dipeptide methyl esters as fully protonated salts (e.g., TFA or HCl salts). If you must isolate the free base for a subsequent coupling step, do so immediately prior to the reaction. Do not store the free base.

Q2: My AAME hydrochloride salt shows signs of hydrolysis (presence of free amino acid on LC-MS). What went wrong? A: AAME hydrochloride salts are extremely hygroscopic. If ambient moisture enters the storage vial, the residual acidity of the salt catalyzes the hydrolysis of the methyl ester back to the carboxylic acid[2]. Fix: Ensure your retrieval protocol strictly includes warming the vial to room temperature before breaking the seal. If hydrolysis has already occurred, the batch must be discarded or re-esterified using the TMSCl/MeOH method, which is mild and prevents racemization[5].

Q3: Does the choice of salt (HCl vs. TsOH) affect storage stability? A: Yes. While HCl salts are the most common[3], p-toluenesulfonic acid (TsOH) salts are often preferred for highly hygroscopic amino acids. TsOH salts tend to be more crystalline and less prone to absorbing atmospheric moisture, making them easier to handle on the benchtop and more stable during long-term storage under anhydrous conditions[1].

Q4: I am observing racemization in my stored AAMEs. Is this a storage temperature issue? A: Racemization is rarely a direct result of storage temperature alone; it is usually a consequence of the initial esterification conditions or prolonged exposure to trace base. Esterification using harsh thermal conditions can lead to stereomutation[1]. Fix: Validate your initial synthesis. Utilizing the Methanol/Trimethylchlorosilane (TMSCl) system at room temperature has been shown to produce AAMEs with minimal to no racemization[5]. Once synthesized, store the pure enantiomer strictly under acidic, anhydrous conditions.

References

  • Title: 1 Protection Reactions - Wiley-VCH Source: wiley-vch.de URL: [Link]

  • Title: Pharmaceutical organogels prepared from aromatic amino acid derivatives - PMC - NIH Source: nih.gov URL: [Link]

  • Title: A Convenient Synthesis of Amino Acid Methyl Esters - MDPI Source: mdpi.com URL: [Link]

  • Title: Shornephine A: Structure, Chemical Stability, and P-Glycoprotein Inhibitory Properties of a Rare Diketomorpholine from an Australian Marine-Derived Aspergillus sp. | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [Link]

  • Title: essential amino acid methyl esters: major sex pheromone components of the cranberry - CORE Source: core.ac.uk URL: [Link]

  • Source: google.
  • Title: 5-(2-Methylsulfanylethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one - MDPI Source: mdpi.com URL: [Link]

Sources

Technical Support Center: Overcoming Hygroscopicity in Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with handling Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate (D-4-pyridylalanine methyl ester) salts.

Mechanistic Insight: The Causality of Deliquescence

This compound possesses two basic centers: a primary aliphatic amine and a pyridine nitrogen. When isolated as a hydrochloride or dihydrochloride salt, the highly localized charge density on the spherical chloride anions creates a strong thermodynamic drive to hydrate[1]. Because the hydration energy of the chloride ions vastly exceeds the lattice energy of the crystal, the salt rapidly absorbs atmospheric moisture[2]. If the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, it undergoes deliquescence —dissolving into its own absorbed water to form a sticky, intractable paste.

This moisture uptake causes three critical failures in drug development workflows:

  • Stoichiometric Drift: Weighing errors lead to incorrect molar equivalents in subsequent reactions.

  • Reagent Quenching: Free water violently quenches moisture-sensitive peptide coupling reagents (e.g., HATU, EDC, DCC).

  • Ester Hydrolysis: The absorbed water creates an acidic microenvironment (due to the protonated amines), which catalyzes the premature hydrolysis of the methyl ester back to the free carboxylic acid[3].

🛠️ Troubleshooting Guide

Issue 1: The dihydrochloride salt turns into a sticky paste during weighing.

  • Root Cause: The salt has been exposed to an environment where the RH > CRH of the dihydrochloride crystal lattice. The chloride counterions are actively scavenging water molecules from the air.

  • Causality & Solution: Water disrupts the ionic bonds of the crystal. To fix this immediately, you must drive off the water using azeotropic distillation (see Protocol 1). For long-term prevention, weigh the material exclusively in a glovebox under an argon atmosphere, or transition to a less hygroscopic salt form[4].

Issue 2: Downstream peptide coupling yields are inexplicably low (<30%), with high amounts of unreacted acid.

  • Root Cause: Hidden moisture in the Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate salt is hydrolyzing your coupling reagent (e.g., converting HATU to inactive tetramethylurea derivatives) before the amine can react.

  • Causality & Solution: Coupling reagents are highly electrophilic and react faster with water than with sterically hindered amines. Implement in-situ free-basing (Protocol 3) to bypass the hygroscopic salt entirely, or use a stoichiometric excess of a non-nucleophilic base (like DIPEA) combined with rigorously dried salt.

Issue 3: NMR analysis shows a growing peak at ~3.3 ppm (methanol) and loss of the ester methyl singlet at ~3.7 ppm during storage.

  • Root Cause: Moisture-induced acidic hydrolysis of the methyl ester[3].

  • Causality & Solution: The protonated pyridine (pKa ~5.2) and primary amine (pKa ~9.0) create a localized acidic environment in the absorbed water layer, catalyzing ester cleavage. You must store the salt over a potent desiccant (e.g., P2​O5​ ) in a vacuum desiccator, or engineer a new counterion (Protocol 2)[1].

❓ Frequently Asked Questions (FAQs)

Q: Can I use a different counterion to permanently reduce the hygroscopicity of this API? A: Yes. Counterion engineering is the most robust solution[1]. By replacing the small, charge-dense chloride ion with a bulky, charge-delocalized anion like p-toluenesulfonate (tosylate) or methanesulfonate (mesylate) , you drastically reduce the hydration energy. The bulky aromatic ring of the tosylate also improves crystal lattice packing (pi-pi stacking with the pyridine ring), increasing the lattice energy and raising the CRH well above standard laboratory conditions[4].

Q: If my salt has already deliquesced, can I just dry it in a standard vacuum oven? A: No. Heating a wet hydrochloride salt of an ester often accelerates the hydrolysis of the ester[2]. Furthermore, simple vacuum drying is rarely sufficient to break the strong hydrogen bonds between water and the pyridinium chloride matrix[5]. You must use azeotropic removal or high-vacuum Schlenk techniques at ambient temperature.

Q: How do I recover the free base without causing ester hydrolysis? A: Use mild, biphasic basic conditions. Suspend the salt in a cold organic solvent (e.g., Dichloromethane) and use saturated aqueous NaHCO3​ . The biphasic system ensures that as soon as the free base is generated, it partitions into the protective organic layer, shielding the ester from aqueous hydrolysis.

📊 Data Presentation: Salt Form Comparison

To guide your development process, the following table synthesizes the physicochemical properties of various Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate salt forms.

Salt FormCounterionHygroscopicity ProfileCritical Relative Humidity (CRH)Recommended Use Case
Free Base NoneLow> 80%Immediate use; prone to oxidation/dimerization if stored long-term.
Dihydrochloride Cl− Extreme (Deliquescent) < 20%Avoid if possible. Requires glovebox handling and strict anhydrous conditions.
Ditosylate p−CH3​C6​H4​SO3−​ Low to Moderate~ 65%Optimal for scale-up. Excellent crystallinity and bench-stable for short periods.
Sulfate SO42−​ Moderate~ 45%Good alternative to HCl, but can form complex hydrate stoichiometries.

🧪 Experimental Protocols (Self-Validating Workflows)

Protocol 1: Azeotropic Drying of Wet Dihydrochloride Salt

Causality: Toluene forms a minimum-boiling azeotrope with water (boiling at 85°C, containing 20% water). This allows for the physical removal of tightly bound water without requiring excessive heat that would degrade the ester.

  • Suspend: Transfer the sticky/wet salt to a dry round-bottom flask. Add anhydrous toluene (10 mL per gram of salt).

  • Distill: Attach a Dean-Stark trap and a reflux condenser. Heat the suspension to reflux under an inert nitrogen atmosphere.

  • Monitor: Continue refluxing until water droplets cease to collect in the Dean-Stark trap (typically 2-4 hours).

  • Isolate: Cool to room temperature. The anhydrous salt will appear as a free-flowing, fine powder. Evaporate the remaining toluene under reduced pressure (rotary evaporator) and immediately backfill with Argon[2].

  • Validation: A Karl Fischer titration of the resulting powder should yield <0.5% water content.

Protocol 2: Counterion Exchange (Hydrochloride to Tosylate)

Causality: Shifting from a hydration-prone lattice to a stable lattice via biphasic neutralization and reprecipitation.

  • Free-Basing: Dissolve 10 mmol of the dihydrochloride salt in 20 mL of cold saturated NaHCO3​ (aq). Immediately extract with 3×20 mL of cold Dichloromethane (DCM).

  • Drying: Dry the combined DCM layers over anhydrous Na2​SO4​ . Filter into a clean, dry flask.

  • Salt Formation: Slowly add a solution of 20 mmol of anhydrous p-toluenesulfonic acid (TsOH) dissolved in 10 mL of anhydrous ethanol to the DCM solution while stirring.

  • Crystallization: Concentrate the mixture under reduced pressure until a precipitate begins to form. Add diethyl ether as an anti-solvent to drive complete crystallization.

  • Collection: Filter the white crystals under a nitrogen blanket and dry in a vacuum desiccator over P2​O5​ .

📈 Mandatory Visualizations

Decision Matrix for Handling Hygroscopic Salts

This diagram maps the logical workflow for processing moisture-sensitive pyridinium salts to prevent degradation.

HandlingWorkflow Start Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate Dihydrochloride Batch Assess Assess Physical State & Moisture Level Start->Assess Dry Azeotropic Drying (Toluene Reflux) Assess->Dry Sticky/Deliquescent Glovebox Transfer to Glovebox (Argon Atmosphere) Assess->Glovebox Dry Powder Dry->Glovebox Water Removed Exchange Counterion Exchange (Form Tosylate Salt) Glovebox->Exchange Long-term Stability Store Store over P2O5 Vacuum Desiccator Glovebox->Store Immediate Use

Caption: Workflow for assessing, drying, and stabilizing hygroscopic pyridinium amino acid salts.

Mechanistic Pathway of Moisture-Induced Degradation

This diagram illustrates the causality between atmospheric moisture absorption and the chemical destruction of the API.

DegradationPathway Salt API Dihydrochloride Salt (High Lattice Energy Deficit) H2O Atmospheric Moisture (H2O Absorption) Salt->H2O Hygroscopicity Deliquescence Deliquescence (Crystal Lattice Collapse) Salt->Deliquescence RH > Critical RH Hydrolysis Ester Hydrolysis (Acid-Catalyzed Microenvironment) Deliquescence->Hydrolysis Solvation & Acidity Product (R)-2-amino-3-(pyridin-4-yl)propanoic acid + Methanol (Degradants) Hydrolysis->Product Irreversible Cleavage

Caption: Mechanistic degradation pathway of D-4-pyridylalanine methyl ester via deliquescence.

📚 References

  • Preparation of anhydrous pyridine hydrochloride ACS Publications [Link][5]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs ResearchGate [Link][3]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Crystal Growth & Design - ACS Publications [Link][1]

Sources

Technical Support Center: Synthesis and Purification of 4-Pyridylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 4-pyridylalanine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of these valuable compounds. The inherent basicity of the pyridine ring and the amphoteric nature of the amino acid moiety present unique purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you with the knowledge to overcome these obstacles and achieve high-purity products.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing detailed, evidence-based solutions.

Question 1: My 4-pyridylalanine derivative is streaking or tailing significantly during silica gel column chromatography. What's causing this and how can I fix it?

Answer:

This is a classic problem when purifying pyridine-containing compounds on standard silica gel.[1][2] The primary cause is the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor elution, resulting in streaking and broad peaks.

Solutions:

  • Neutralize the Silica Gel: A common and effective technique is to use silica gel that has been neutralized with a base.[2]

    • Protocol: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or ethyl acetate). Add 1-2% triethylamine (Et3N) relative to the volume of the solvent. Gently mix the slurry for 15-30 minutes, then pack your column as usual. The triethylamine will cap the acidic silanol groups, minimizing unwanted interactions.

  • Solvent System Modification: The choice of eluent is critical.

    • Add a Basic Modifier: Incorporate a small amount of a basic solvent like triethylamine or pyridine (typically 0.1-1%) into your mobile phase. This competes with your compound for binding to the acidic sites on the silica.

    • Increase Solvent Polarity: A more polar solvent system can help to overcome the strong interaction between your compound and the stationary phase. Consider using gradients of methanol in dichloromethane or ethyl acetate.

  • Alternative Stationary Phases: If the above methods are insufficient, consider switching to a different stationary phase.[2]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic or neutral alumina will have fewer acidic sites, leading to better peak shapes.

    • Reversed-Phase Chromatography (C18): For more polar derivatives, reversed-phase chromatography can be an excellent option. A typical mobile phase would be a gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid (TFA) to protonate the pyridine nitrogen and improve peak shape.

Question 2: I'm struggling with the removal of the Boc (tert-butoxycarbonyl) protecting group from my 4-pyridylalanine derivative. Standard acidic conditions seem to be affecting my product's stability or leading to side reactions.

Answer:

While the Boc group is designed for acid-labile removal, the presence of the pyridine ring can complicate this step. Strong acids can protonate the pyridine nitrogen, potentially altering the compound's solubility and reactivity, or even leading to undesired side reactions.

Solutions:

  • Milder Acidic Conditions: Instead of strong acids like neat trifluoroacetic acid (TFA), consider using milder conditions.

    • TFA in Dichloromethane (DCM): A solution of 20-50% TFA in DCM is often sufficient to remove the Boc group without causing significant degradation.[3] The reaction can typically be monitored by TLC and is often complete within 1-2 hours at room temperature.

    • HCl in Dioxane or Diethyl Ether: A 4M solution of HCl in dioxane is another common and effective reagent for Boc deprotection.

  • Scavengers: During deprotection, the released tert-butyl cation can potentially alkylate electron-rich aromatic rings. While less of a concern for the electron-deficient pyridine ring, it's good practice to use a scavenger.

    • Triethylsilane (TES) or Anisole: Add a scavenger like triethylsilane or anisole to the reaction mixture to trap the tert-butyl cation and prevent side reactions.

Experimental Protocol: Boc Deprotection of a 4-Pyridylalanine Derivative

  • Dissolve the Boc-protected 4-pyridylalanine derivative in anhydrous dichloromethane (DCM).

  • Add a scavenger, such as anisole or triethylsilane (1.2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v) to the reaction mixture.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene or DCM several times to remove excess TFA.

  • The resulting TFA salt can often be purified by recrystallization or precipitation.

Question 3: My final 4-pyridylalanine derivative is difficult to crystallize. What techniques can I use to induce crystallization and obtain a solid product?

Answer:

The inability to crystallize can be due to the presence of impurities, the inherent solubility of the compound in the chosen solvent, or its molecular structure.

Solutions:

  • Solvent Screening: Systematically screen a variety of solvents with different polarities. The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

    • Solvent-Antisolvent Method: Dissolve your compound in a good solvent (a solvent in which it is highly soluble) and then slowly add an antisolvent (a solvent in which it is poorly soluble) until turbidity is observed.[4] Allow the solution to stand, and crystals may form at the interface. Common solvent/antisolvent pairs include methanol/diethyl ether, ethanol/hexanes, and DMSO/water.

  • Inducing Nucleation: If your compound forms a supersaturated solution, you may need to induce nucleation.

    • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution.[2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal to the supersaturated solution.[2] This "seed" crystal will act as a template for further crystal growth.

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed. This can be achieved by leaving the container loosely covered in a fume hood.

Visualization of Purification Strategy Selection

Purification_Strategy start Crude 4-Pyridylalanine Derivative is_basic Is the compound basic? start->is_basic is_polar Is the compound polar? is_basic->is_polar No silica Silica Gel Chromatography (with base modifier) is_basic->silica Yes alumina Alumina Chromatography is_polar->alumina No reverse_phase Reversed-Phase Chromatography is_polar->reverse_phase Yes recrystallization Recrystallization silica->recrystallization alumina->recrystallization reverse_phase->recrystallization

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable protecting groups for the amino and carboxylic acid functionalities of 4-pyridylalanine during synthesis?

A1: The choice of protecting group is crucial and depends on the overall synthetic strategy.[5][6]

  • Amino Group:

    • Boc (tert-butoxycarbonyl): This is a widely used protecting group due to its stability under a variety of reaction conditions and its facile removal with mild acids.[3][7]

    • Fmoc (9-fluorenylmethyloxycarbonyl): Fmoc is another popular choice, particularly in solid-phase peptide synthesis, as it is stable to acidic conditions and can be removed with a mild base like piperidine.[3]

  • Carboxylic Acid Group:

    • Methyl or Ethyl Esters: These are simple to introduce and are stable to many reaction conditions. They are typically removed by saponification (hydrolysis with a base like NaOH or LiOH).

    • Benzyl Ester (OBn): This protecting group is stable to both acidic and basic conditions and can be selectively removed by catalytic hydrogenation, which does not affect most other common protecting groups.

    • tert-Butyl Ester (OtBu): Similar to the Boc group, the tert-butyl ester is removed under acidic conditions.[3]

Q2: How can I effectively monitor the progress of my reactions involving 4-pyridylalanine derivatives?

A2: Thin-layer chromatography (TLC) is the most common and convenient method. However, due to the basicity of the pyridine ring, some considerations are necessary for optimal results.

  • TLC Plates: Standard silica gel plates are generally suitable.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., ethyl acetate, methanol, or a mixture of both) and a less polar solvent (e.g., hexanes or dichloromethane) is typically used. To improve the spot shape and reduce tailing, it is highly recommended to add a small amount of a basic modifier like triethylamine or a few drops of ammonium hydroxide to the eluent.

  • Visualization:

    • UV Light: The pyridine ring is UV active, so the spots can be visualized under a UV lamp (254 nm).

    • Staining: If the compounds are not UV active or for better visualization, various staining agents can be used. Ninhydrin stain is excellent for detecting free amino groups, appearing as a purple or yellow spot upon heating. Potassium permanganate (KMnO4) stain can be used to visualize a wide range of organic compounds.

Q3: Are there any specific safety precautions I should take when working with 4-pyridylalanine and its derivatives?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents. For specific compounds, always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Summary of Chromatographic Conditions

Stationary PhaseRecommended Mobile Phase ModifiersBest Suited For
Silica Gel0.1-1% Triethylamine or PyridineLess polar, basic derivatives
Alumina (Neutral or Basic)-Basic derivatives
Reversed-Phase (C18)0.1% Formic Acid or TFAPolar and ionizable derivatives

Visualization of Orthogonal Protecting Group Strategy

Protecting_Groups start 4-Pyridylalanine boc_fmoc Boc-NH-CH(CH2-Py)-COOH or Fmoc-NH-CH(CH2-Py)-COOH start->boc_fmoc Protect Amine ester Protected Amino Acid Ester (e.g., Boc-NH-CH(CH2-Py)-COOBn) boc_fmoc->ester Protect Carboxylic Acid deprotect_amine Deprotect Amine (Acid for Boc, Base for Fmoc) ester->deprotect_amine deprotect_acid Deprotect Carboxylic Acid (e.g., Hydrogenolysis for Bn) ester->deprotect_acid free_amine H2N-CH(CH2-Py)-COOBn deprotect_amine->free_amine free_acid Boc-NH-CH(CH2-Py)-COOH deprotect_acid->free_acid

Caption: Orthogonal protection and deprotection workflow.

References

  • Vertex AI Search. (n.d.). Boc-L-3-(4-pyridyl)-alanine: A Valuable Intermediate for Custom Synthesis.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Guidechem. (n.d.). D-4-PYRIDYLALANINE.
  • University of Minnesota. (n.d.). Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Bio-Synthesis Inc. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BenchChem. (n.d.). Optimization of reaction conditions for synthesizing pyridin-4-ol derivatives.
  • Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges.
  • BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • National Institutes of Health. (n.d.). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts.
  • MDPI. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • Journal of Medicinal Chemistry. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization.
  • National Institutes of Health. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines.
  • Analytical Biochemistry. (1986). Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives.
  • Biochain Incorporated. (2022). Peptide Synthesis: Challenges In Sustainability And Purification!.
  • Acta Naturae. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination.
  • MDPI. (2021). Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS.
  • PubMed. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • PubMed. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine.
  • ACS Publications. (n.d.). Synthesis of β-(4-Pyridyl)-DL-alanine and of β-(4-Pyridyl-1-oxide)-DL-, D-, and L-alanine1.
  • ResearchGate. (2026). Crystal structure and piezoelectric properties of the final member of the Pyridylalanine derivative series: [H β (3 Pyridyl) Ala OH][BF4].

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of chiral molecules is a cornerstone of ensuring safety, efficacy, and intellectual property. Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate, a key chiral building block and a derivative of the non-proteinogenic amino acid 4-pyridylalanine, presents a unique structural challenge. Its composition, featuring a stereocenter, an aromatic pyridine ring, an amino group, and a methyl ester, necessitates a robust analytical approach for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the premier technique for this purpose.[1] It provides unparalleled insight into the molecular framework by mapping the chemical environment and connectivity of every proton. This guide offers an in-depth interpretation of the ¹H NMR spectrum of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate. We will dissect the spectrum, explaining the causality behind the observed chemical shifts and spin-spin coupling patterns. Furthermore, we will compare its spectral features with a closely related analog, methyl (R)-phenylalaninate, to highlight the diagnostic impact of the pyridine moiety. This document is intended for researchers and scientists who require a practical, field-proven understanding of NMR interpretation for complex heterocyclic and chiral molecules.

Analysis of the ¹H NMR Spectrum

The structure of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The expected spectrum is a composite of signals from the pyridine ring, the aliphatic backbone of the amino acid, the labile amino protons, and the methyl ester group.

Molecular Structure and Proton Labeling

To facilitate a clear discussion, the protons in the molecule are systematically labeled as shown in the diagram below.

Caption: Molecular structure with proton labeling.

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated signals, their chemical shifts (δ), multiplicities, and the structural assignments for Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate in a standard deuterated solvent like CDCl₃.

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-2', H-6' ~ 8.5 - 8.8Doublet (d)2H³J ≈ 4-6 HzProtons alpha to the highly electronegative nitrogen atom are significantly deshielded, resulting in a large downfield shift.[2]
H-3', H-5' ~ 7.1 - 7.5Doublet (d)2H³J ≈ 4-6 HzProtons beta to the ring nitrogen are more shielded relative to the alpha-protons.[2] They are coupled to the adjacent H-2'/H-6' protons.
~ 3.8 - 4.2Triplet (t) or Doublet of Doublets (dd)1H³J ≈ 6-8 HzThe alpha-proton is deshielded by the adjacent amino and carbonyl groups. It couples with the two diastereotopic β-protons.
-OCH₃ ~ 3.7Singlet (s)3HN/AThe methyl ester protons are deshielded by the adjacent oxygen atom, appearing as a sharp singlet as there are no adjacent protons.[3][4]
Hβ, Hβ' ~ 2.9 - 3.4Doublet of Doublets (dd)2H²J ≈ -15 Hz, ³J ≈ 6-8 HzThese methylene protons are diastereotopic due to the adjacent chiral center. They couple with each other (geminal coupling) and with Hα (vicinal coupling), creating a complex multiplet.
-NH₂ ~ 1.5 - 3.0Broad Singlet (br s)2HN/AThe chemical shift is highly variable and depends on solvent, concentration, and temperature. The signal often disappears upon D₂O exchange.[5]

Comparative Analysis: Pyridyl vs. Phenyl Moiety

To understand the electronic influence of the pyridine ring, it is instructive to compare the spectrum of the title compound with that of its carbocyclic analog, Methyl (R)-phenylalaninate .

ProtonMethyl (R)-2-amino-3-(pyridin-4-yl)propanoate (Predicted δ, ppm)Methyl (R)-phenylalaninate (Typical δ, ppm)Key Difference & Rationale
Aromatic H H-2', H-6': ~8.6H-3', H-5': ~7.2~7.3 (multiplet)The electron-withdrawing nitrogen atom in the pyridine ring strongly deshields the adjacent α-protons (H-2', H-6'), shifting them significantly downfield compared to any proton on the benzene ring. This is the most diagnostic difference.
~3.8 - 4.2~3.7The chemical shift of Hα is similar in both compounds, as it is primarily influenced by the adjacent amino and ester groups.
Hβ, Hβ' ~2.9 - 3.4~3.1The β-protons are slightly more deshielded in the pyridine derivative due to the modest inductive effect of the heteroaromatic ring.
-OCH₃ ~3.7~3.7The methyl ester signal is virtually unchanged, as it is electronically distant from the aromatic system.[3]

This comparison clearly demonstrates that the most significant spectral differences arise in the aromatic region, making ¹H NMR a powerful tool for distinguishing between such analogs.

Key Coupling Interactions

The splitting patterns observed in the spectrum are a direct consequence of through-bond spin-spin coupling between non-equivalent neighboring protons. The diagram below illustrates the primary ³J (three-bond) coupling pathways that define the multiplicities of the aliphatic and aromatic signals.

Caption: Primary spin-spin coupling relationships.

Experimental Protocol: Data Acquisition

A trustworthy and reproducible ¹H NMR spectrum is predicated on a meticulous experimental setup. The following protocol outlines a standard procedure for acquiring high-quality data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate directly into a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). The choice of solvent can influence chemical shifts, particularly for labile protons like -NH₂.[6]
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[7]
  • Cap the NMR tube and vortex gently until the sample is fully dissolved.

2. Spectrometer Setup and Data Acquisition:

  • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[1]
  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C / 298 K).
  • Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
  • Acquisition Parameters:
  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
  • Spectral Width: ~12-16 ppm, centered around 6-7 ppm.
  • Acquisition Time: ~2-4 seconds.
  • Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, especially for quaternary carbons in ¹³C NMR, but is good practice for quantitative ¹H NMR.
  • Number of Scans (ns): 8 to 16 scans. This can be increased for dilute samples to improve the signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
  • Integrate all signals to determine the relative ratio of protons.
  • Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz.

Conclusion

The ¹H NMR spectrum of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate provides a rich tapestry of information that, when correctly interpreted, allows for its complete and unambiguous structural confirmation. The key diagnostic signals are the downfield doublets of the pyridine α-protons around 8.6 ppm and the characteristic singlet of the methyl ester at approximately 3.7 ppm. The complex splitting of the diastereotopic β-protons further confirms the presence of the chiral center. By comparing this data with that of structural analogs and adhering to a rigorous experimental protocol, researchers can confidently verify the identity and purity of this important chiral building block, ensuring the integrity of subsequent research and development efforts.

References

  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. Available at: [Link]

  • Govindarajan, B., et al. (2005). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry, 48(2), 556-565. Available at: [Link]

  • C. T. Chen, et al. (2014). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 53(21), 11626-11633. Available at: [Link]

  • De la Mare, P. B. D., et al. (1972). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 633-638. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility (n.d.). NMR Coupling Constants. Available at: [Link]

  • AOCS (2019). Saturated Fatty Acids and Methyl Esters. Available at: [Link]

  • ResearchGate (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Available at: [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

  • Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(10), 3414-3424. Available at: [Link]

  • Chemistry LibreTexts (2020). 12.2: NMR Spectra - an introduction and overview. Available at: [Link]

  • e-PG Pathshala (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Doc Brown's Chemistry (2025). The 1H NMR spectrum of methyl propanoate. Available at: [Link]

Sources

Chiral HPLC Methodologies for the Enantiomeric Separation of (R) and (S) Pyridylalanine Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Pyridylalanine (Pal) and its ester derivatives are critical non-proteinogenic amino acid scaffolds used extensively in modern drug discovery. Their unique architecture—featuring a metal-coordinating pyridine ring, an ester carbonyl, and an amino group—allows them to modulate peptide conformation and enhance pharmacological binding. However, the therapeutic efficacy of these compounds is strictly stereodependent. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and outlines a self-validating methodology for robust enantioseparation.

Mechanistic Drivers of Enantioseparation: The "Why" Behind the Method

As an application scientist, I emphasize that successful chiral recognition relies on Dalgliesh’s three-point interaction rule. For pyridylalanine esters, the choice of CSP is entirely dictated by the derivatization state of the α -amino group. Do not attempt a one-size-fits-all approach; understanding the causality of molecular interactions is paramount.

  • Free Amino Esters (Unprotected): When the amino group is free, Crown Ether-based CSPs (e.g., ChiroSil RCA(+)) are the gold standard. The causality here is driven by protonation. Under acidic mobile phase conditions, the primary amine is protonated to form an ammonium ion ( R−NH3+​ ). This ion enters the chiral cavity of the (+)-(18-Crown-6)-tetracarboxylic acid selector, forming a highly stable tripodal hydrogen-bond network. The steric bulk of the pyridine ring and the ester alkyl chain then interact differentially with the tetracarboxylic acid barriers, achieving baseline resolution.

  • N-Protected Esters (Fmoc/Boc): Derivatization eliminates the primary amine, rendering crown ethers entirely ineffective. Instead, Brush-Type CSPs (e.g., Whelk-O 1) must be deployed. The mechanism shifts to π−π stacking and dipole interactions. The electron-deficient 3,5-dinitrobenzoyl moiety of Whelk-O 1 π -stacks with the electron-rich protecting groups (like Fmoc), while the amide cleft of the CSP forms critical hydrogen bonds with the ester carbonyl.

Comparative Performance of Chiral Stationary Phases

The following table synthesizes quantitative performance data across three primary CSP alternatives for pyridylalanine ester separation, grounded in established chromatographic parameters .

Chiral Stationary PhaseTarget Analyte StatePrimary Recognition MechanismOptimized Mobile PhaseSelectivity ( α )Resolution ( Rs​ )
ChiroSil RCA(+) Free Amine EsterTripodal H-bonding (Inclusion)MeOH / 0.01% H3​PO4​ (70:30)1.16> 1.5
Whelk-O 1 N-Protected (Fmoc/Boc) π−π stacking, Dipole-DipoleHexane / EtOH (60:40)1.12 - 1.30> 2.0
Chiralcel OD-H Broad (Best for Protected)Helical inclusion, H-bondingHexane / IPA (80:20)1.20> 1.8

Workflow Visualization

To streamline method development, the following decision matrix dictates the optimal pathway based on the analyte's structural properties.

Enantioseparation_Logic A Pyridylalanine Ester Sample B Is the Amino Group Protected? (e.g., Fmoc/Boc) A->B C Crown Ether CSP (e.g., ChiroSil RCA+) B->C No (Free Amine) D Brush-Type CSP (e.g., Whelk-O 1) B->D Yes (Protected) E Acidic Aqueous/Organic Mobile Phase C->E F Normal Phase (Hexane/IPA) D->F G Tripodal H-Bonding Complexation E->G H π-π Stacking & Dipole Interactions F->H I Baseline Resolution (Rs > 1.5) G->I H->I

Decision matrix for selecting chiral stationary phases based on pyridylalanine ester derivatization.

Trustworthiness: Establishing a Self-Validating Protocol

In early-phase drug development, authentic enantiopure standards of pyridylalanine esters are rarely available. To circumvent the risk of misidentifying achiral impurities as enantiomers, we employ a self-validating LC-CD-NMR (Liquid Chromatography-Circular Dichroism-Nuclear Magnetic Resonance) approach.

As demonstrated by , coupling a CD detector in-line with LC-NMR allows for the absolute identification of enantiomers directly from a crude racemic mixture. Because enantiomers exhibit identical 1H NMR spectra but yield opposite signs in their CD Cotton effect curves, the system internally validates the separation without requiring external reference standards.

Step-by-Step Experimental Methodology

This protocol outlines the optimal self-validating workflow for separating an N-protected (Fmoc) pyridylalanine ester using a brush-type CSP .

  • Step 1: System Suitability and Column Equilibration

    • Install a Whelk-O 1 column (250 mm x 4.6 mm, 5 µm) into the HPLC system.

    • Equilibrate the column with a normal-phase isocratic eluent: Hexane / Ethanol (60:40, v/v) at a flow rate of 1.0 mL/min.

    • Causality: The non-polar hexane drives the analyte into the stationary phase, while the protic ethanol modulates the hydrogen-bonding strength at the amide cleft to prevent excessive retention.

  • Step 2: Orthogonal Detector Configuration

    • Connect a Photodiode Array (PDA) detector in series with a Circular Dichroism (CD) detector.

    • Set the PDA to extract at 220 nm (optimal for the pyridine and Fmoc chromophores). Set the CD detector to monitor the specific Cotton effect wavelength (typically 235 nm for Fmoc-derivatives).

  • Step 3: Sample Preparation

    • Dissolve the crude racemic Fmoc-pyridylalanine ester in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Step 4: Injection and Isocratic Elution

    • Inject 10 µL of the sample. Monitor the baseline for approximately 20 minutes.

  • Step 5: Self-Validation and Data Analysis

    • Identify the two primary peaks exhibiting identical UV spectra.

    • Validation Check: Confirm that Peak 1 and Peak 2 display equal but opposite CD signals (e.g., Peak 1 is positive, Peak 2 is negative). This intrinsic symmetry mathematically proves the peaks are an enantiomeric pair, validating the separation even in the presence of achiral impurities.

    • Calculate Resolution ( Rs​ ). An Rs​ value ≥1.5 indicates successful baseline separation, permitting accurate enantiomeric excess (ee%) quantification.

References

  • Tokunaga, T., Okamoto, M., Tanaka, K., Tode, C., & Sugiura, M. (2010). "Chiral Liquid Chromatography−Circular Dichroism−NMR for Estimating Separation Conditions of Chiral HPLC without Authentic Samples." Analytical Chemistry, 82(10), 4293-4297. [Link]

  • BGB Analytik. (n.d.). "CHIRAL Handbook - Method Development and Stationary Phases." [Link]

Comparative Mass Spectrometry Guide: Fragmentation Patterns of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate vs. Regioisomeric Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate—the methyl ester of D-4-pyridylalanine—is a critical non-natural amino acid building block. It is heavily utilized in the synthesis of peptidomimetics and targeted therapeutics, such as1[1]. Because the 2-, 3-, and 4-pyridylalanine regioisomers exhibit vastly different receptor binding affinities and pharmacokinetic profiles, rigorous analytical differentiation is paramount.

This guide objectively compares mass spectrometry (MS) platforms and details the causal fragmentation mechanics required for drug development professionals to confidently characterize this compound.

Mechanistic Fragmentation Profiling (Causality)

In positive Electrospray Ionization (ESI+), Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate yields a dominant protonated precursor ion, [M+H]+ at m/z 181.10 . The protonation thermodynamically favors the highly basic pyridine nitrogen, though the α-amino nitrogen serves as a secondary protonation site, driving distinct collision-induced dissociation (CID) pathways.

Understanding the causality behind the fragmentation is critical for accurate Multiple Reaction Monitoring (MRM) assay design:

  • Immonium Ion Formation (m/z 121.08): The most diagnostic fragmentation for 2 is the cleavage of the α-carbon bonds[2]. The loss of methyl formate (HCOOCH3, 60 Da)—or the sequential loss of the ester radical (•COOCH3) and a hydrogen radical—yields a highly stable immonium ion.

  • 4-Picolyl Cation (m/z 92.05): Subsequent cleavage of the Cα-Cβ bond from the immonium ion results in the loss of methanimine (CH2=NH, 29 Da), generating the 4-pyridylmethyl (picolyl) cation. The para-position of the nitrogen in the 4-pyridyl ring allows for extensive resonance stabilization of this cation, making it a highly reliable qualifier ion.

  • Neutral Losses: Lower collision energies trigger the neutral loss of ammonia (-17 Da, m/z 164.08) from the α-amine and methanol (-32 Da, m/z 149.07) from the methyl ester.

MS_Fragmentation M [M+H]+ m/z 181.10 NH3 [M+H - NH3]+ m/z 164.08 M->NH3 - NH3 (-17 Da) MeOH [M+H - CH3OH]+ m/z 149.07 M->MeOH - CH3OH (-32 Da) Imm Immonium Ion m/z 121.08 M->Imm - HCOOCH3 (-60 Da) Pic 4-Picolyl Cation m/z 92.05 Imm->Pic - CH2=NH (-29 Da)

MS/MS Fragmentation Pathway of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate.

Analytical Platform Comparison

Choosing the right MS platform dictates the balance between structural elucidation and high-throughput quantification. While LC-ESI-MS/MS is the industry standard, orthogonal techniques like GC-EI-MS offer unique validation capabilities, provided the3[3].

Table 1: Platform Performance Comparison
PlatformPrimary UtilityIonization & FragmentationKey AdvantageLimitation
ESI-QqQ (Triple Quad) Targeted PK QuantificationESI+ / CID (Argon/Nitrogen)Maximum sensitivity and linear dynamic range for MRM transitions (181→121).Cannot resolve isobaric background interference without LC separation.
ESI-Q-TOF (High-Res) Structural ElucidationESI+ / High-Res CIDExact mass accuracy (<5 ppm) for identifying unknown metabolites.Lower dynamic range for absolute quantification compared to QqQ.
GC-EI-MS Orthogonal ValidationHard Ionization (70 eV)Highly reproducible, library-matchable fragmentation (radical cations).Requires time-consuming N-derivatization (e.g., N-TFA protection).

Differentiating Regioisomers (2-Pal vs. 3-Pal vs. 4-Pal)

While the MS/MS spectra of 4-pyridylalanine methyl ester and its 2- and 3-pyridyl isomers are nearly isobaric, they can be differentiated through a combination of chromatographic retention and subtle MS/MS abundance shifts.

The Causality of Isomeric Differentiation: The basicity of the pyridine nitrogen alters the electron density of the aromatic ring. Consequently, the 3-pyridyl isomer (meta-substituted) forms a less stable picolyl cation (m/z 92) than the 4-pyridyl isomer (para-substituted). This means the 3-isomer requires higher collision energies (CE) to achieve the same m/z 92 fragmentation yield. However, because MS parameters can fluctuate, baseline resolution via Reversed-Phase HPLC (RP-HPLC) remains the gold standard for isomeric separation prior to MS detection.

Self-Validating Experimental Protocol

To ensure reproducibility, the following LC-MS/MS Multiple Reaction Monitoring (MRM) protocol provides a self-validating system for the quantification of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Reconstitute the synthesized peptide or amino acid standard in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality Check: The acidic environment ensures complete protonation of the pyridine ring prior to ESI droplet formation, maximizing ionization efficiency.

Step 2: Chromatographic Separation

  • Column: Waters XBridge C-18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase A: H2O + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 10–50% B over 15 minutes at a flow rate of 1.0 mL/min.

Step 3: Mass Spectrometry Tuning (ESI+)

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions:

    • Quantifier: m/z 181.1 → 121.1 (Collision Energy: 18 eV).

    • Qualifier: m/z 181.1 → 92.1 (Collision Energy: 25 eV).

Step 4: System Validation Inject a blank followed by a mixed isomer standard (2-Pal, 3-Pal, and 4-Pal derivatives). The protocol is considered validated if the 4-pyridyl isomer is baseline resolved from the 3-pyridyl isomer (Resolution > 1.5) and the quantifier/qualifier ion ratio remains within ±15% across all calibration levels.

LCMS_Workflow Prep Sample Prep Dilute in 0.1% FA LC UHPLC C18 Gradient Prep->LC Ion ESI Source Pos Mode 3.0 kV LC->Ion Quad Quad Ion->Quad Data Data Analysis Peak Integration Quad->Data

Standardized LC-MS/MS Workflow for Targeted Isomer Quantification.

References

  • Source: nih.
  • Source: nih.
  • Title: Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.

Sources

A Comparative Guide to the Reactivity of Pyridyl-4-yl vs. Pyridyl-3-yl Amino Acid Esters for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and peptide science, the incorporation of heteroaromatic moieties into amino acid scaffolds is a cornerstone of modern drug design. Pyridyl-functionalized amino acids, in particular, offer a versatile toolkit for modulating the physicochemical properties of parent molecules, including solubility, metabolic stability, and target-binding affinity. However, the subtle difference in the placement of the nitrogen atom within the pyridine ring—specifically, comparing the 4-pyridyl and 3-pyridyl isomers—gives rise to significant, and often pivotal, differences in chemical reactivity.

This guide provides an in-depth comparison of the reactivity of pyridyl-4-yl and pyridyl-3-yl amino acid esters. Moving beyond a simple list of properties, we will dissect the fundamental electronic principles governing their behavior, present a framework for quantitative comparison, and provide detailed experimental protocols for researchers to validate these principles in their own laboratories. Our focus is on nucleophilic acyl substitution reactions, such as hydrolysis and aminolysis, which are central to the stability, pro-drug activation, and synthetic manipulation of these valuable compounds.

The Decisive Role of Nitrogen: Electronic Effects and Predicted Reactivity

The reactivity of an ester is fundamentally dictated by the electrophilicity of its carbonyl carbon. The more electron-deficient this carbon is, the more susceptible it is to attack by a nucleophile. In pyridyl esters, the nitrogen atom of the pyridine ring acts as a potent electron-withdrawing group, pulling electron density away from the ester functionality and thereby increasing the carbonyl carbon's electrophilicity. The critical distinction between the 4-yl and 3-yl isomers lies in how effectively this electron-withdrawing effect is transmitted to the ester's carbonyl group.

This influence can be understood through two primary electronic effects:

  • Inductive Effect (-I): As nitrogen is more electronegative than carbon, it pulls electron density through the sigma (σ) bonds of the ring. This effect diminishes with distance but is a contributing factor for both isomers.

  • Resonance Effect (-M or -R): This is the delocalization of electrons through the pi (π) system of the aromatic ring. For a substituent at the 4-position (para to the ester linkage), the nitrogen atom can directly participate in resonance structures that withdraw electron density from the ester's oxygen atom, significantly enhancing the electrophilicity of the carbonyl carbon. This effect is not possible for a substituent at the 3-position (meta), where the nitrogen is not in direct conjugation with the ester linkage.

electronic_effects Figure 1. Electronic Effects on Pyridyl Esters cluster_4yl Pyridyl-4-yl Ester (para-position) cluster_3yl Pyridyl-3-yl Ester (meta-position) N4 N C_ester4 C=O R4 R C_ester4->R4 O_ester4 O O_ester4->C_ester4 struct4 Pyridyl-4-yl Ring struct4->O_ester4 effect4_1 Strong -M Effect (Resonance) struct4->effect4_1 effect4_2 Strong -I Effect (Inductive) struct4->effect4_2 result4 Highly Electrophilic Carbonyl Carbon => HIGH REACTIVITY effect4_1->result4 effect4_2->result4 N3 N C_ester3 C=O R3 R C_ester3->R3 O_ester3 O O_ester3->C_ester3 struct3 Pyridyl-3-yl Ring struct3->O_ester3 effect3_1 No -M Effect (Resonance) struct3->effect3_1 effect3_2 Moderate -I Effect (Inductive) struct3->effect3_2 result3 Moderately Electrophilic Carbonyl Carbon => LOWER REACTIVITY effect3_1->result3 effect3_2->result3

Figure 1. Comparison of electronic effects in pyridyl esters.
Quantitative Prediction: Hammett Constants

The electronic influence of a substituent can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions involving meta- and para-substituted benzene derivatives. The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A more positive σ value indicates a stronger electron-withdrawing effect.

While originally developed for benzene systems, these constants provide an excellent framework for understanding the electronic properties of pyridyl groups. The Hammett constants for the pyridyl group at different positions clearly illustrate the disparity in their electron-withdrawing strength[1].

Substituent GroupHammett Constant (σ)Electronic EffectPredicted Ester Reactivity
Pyridyl-4-yl 0.94 Strongly Electron-WithdrawingHigh
Pyridyl-3-yl 0.55 Moderately Electron-WithdrawingModerate

Experimental Validation: A Guide for the Bench Scientist

To translate theory into practice, we present a comprehensive workflow for the synthesis and comparative kinetic analysis of pyridyl-4-yl and pyridyl-3-yl amino acid esters. We will use N-Boc-glycine as a model amino acid due to its simplicity and lack of side-chain complications.

workflow Figure 2. Experimental Workflow for Reactivity Comparison cluster_synthesis Part 1: Synthesis cluster_analysis Part 2: Kinetic Analysis cluster_data Part 3: Data Interpretation start Boc-Gly-OH + 3-Hydroxypyridine & 4-Hydroxypyridine coupling Esterification (e.g., DCC/DMAP) start->coupling purify Purification (Column Chromatography) coupling->purify ester_3 Boc-Gly-O-(3-pyridyl) purify->ester_3 ester_4 Boc-Gly-O-(4-pyridyl) purify->ester_4 hydrolysis Protocol A: Hydrolysis Kinetics (UV-Vis) ester_3->hydrolysis aminolysis Protocol B: Aminolysis Kinetics (HPLC) ester_3->aminolysis ester_4->hydrolysis ester_4->aminolysis rate_constants Calculate Pseudo-First-Order Rate Constants (k_obs) hydrolysis->rate_constants aminolysis->rate_constants compare Compare Reactivity: k_obs(4-pyridyl) vs. k_obs(3-pyridyl) rate_constants->compare

Figure 2. Experimental workflow for reactivity comparison.
Protocol 1: Synthesis of N-Boc-Glycine Pyridyl Esters

This protocol outlines the synthesis of the two isomeric esters via a standard carbodiimide-mediated esterification.

Materials:

  • N-Boc-glycine (Boc-Gly-OH)

  • 3-Hydroxypyridine

  • 4-Hydroxypyridine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (for each isomer separately):

    • In a round-bottom flask, dissolve N-Boc-glycine (1.0 eq), the respective hydroxypyridine (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

    • Cool the flask to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Coupling Reaction:

    • Slowly add the DCC solution to the stirred reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup:

    • Filter the reaction mixture to remove the DCU precipitate, washing the solid with a small amount of DCM.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude ester by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

    • Characterize the purified esters by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Protocol 2: Comparative Hydrolysis Kinetics via UV-Vis Spectrophotometry

This method leverages the fact that 3-hydroxypyridine and 4-hydroxypyridine have distinct UV absorbance profiles from their corresponding esters, allowing for real-time monitoring of the hydrolysis reaction.

Materials & Equipment:

  • Purified Boc-Gly-O-(3-pyridyl) and Boc-Gly-O-(4-pyridyl)

  • Acetonitrile (ACN), HPLC grade

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Determine Optimal Wavelength:

    • Prepare dilute solutions of the starting esters and the product hydroxypyridines in the reaction buffer.

    • Scan the UV-Vis spectrum for each compound to find a monitoring wavelength where the product (hydroxypyridine) absorbs strongly, and the change in absorbance upon hydrolysis is maximal.

  • Prepare Stock Solutions:

    • Prepare stock solutions of each ester (e.g., 10 mM in acetonitrile).

  • Kinetic Run (for each isomer separately):

    • Set the spectrophotometer to kinetic mode at the predetermined wavelength and equilibrate the cuvette holder to a constant temperature (e.g., 25 °C).

    • Add the phosphate buffer to a quartz cuvette and place it in the spectrophotometer to obtain a baseline reading.

    • To initiate the reaction, rapidly inject a small volume of the ester stock solution into the cuvette (to achieve a final concentration of ~50-100 µM), mix quickly by inversion, and immediately start data acquisition.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics since water is in vast excess.

    • Plot ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of the resulting linear plot is equal to -k_obs, where k_obs is the pseudo-first-order rate constant.

    • Compare the k_obs values for the two isomers. It is expected that k_obs (4-pyridyl) > k_obs (3-pyridyl) .

Protocol 3: Comparative Aminolysis Kinetics via HPLC

This protocol monitors the consumption of the ester starting material and the formation of the amide product when reacted with a model amine nucleophile.

Materials & Equipment:

  • Purified Boc-Gly-O-(3-pyridyl) and Boc-Gly-O-(4-pyridyl)

  • A model amine (e.g., benzylamine)

  • Acetonitrile (ACN), HPLC grade

  • Water with 0.1% Trifluoroacetic Acid (TFA)

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Develop HPLC Method:

    • Develop an isocratic or gradient HPLC method that can resolve the starting ester, the amine nucleophile, and the resulting amide product (Boc-Gly-NH-benzyl). A C18 column with a mobile phase of ACN and water (both with 0.1% TFA) is a good starting point.

  • Prepare Stock Solutions:

    • Prepare stock solutions of each ester and benzylamine in acetonitrile.

  • Kinetic Run (for each isomer separately):

    • In a small, thermostatted vial, combine the ester solution and the solvent.

    • To initiate the reaction, add the benzylamine solution (using a concentration at least 10-fold higher than the ester to ensure pseudo-first-order conditions).

    • At predetermined time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the reaction mixture and immediately quench it by diluting into a large volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Record the peak area of the starting ester at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the ester peak area (ln[Area]) versus time (t).

    • The slope of the resulting linear plot is equal to -k_obs.

    • Compare the k_obs values for the two isomers. It is expected that k_obs (4-pyridyl) > k_obs (3-pyridyl) .

Summary of Expected Results

The experimental data gathered from the protocols above should provide a clear and quantitative confirmation of the reactivity differences predicted by electronic theory.

ParameterPyridyl-4-yl Amino Acid EsterPyridyl-3-yl Amino Acid EsterExpected Outcome
Hammett Constant (σ) High (e.g., 0.94)[1]Moderate (e.g., 0.55)[1]4-yl is a stronger EWG
Hydrolysis Rate (k_obs) FastSlowk_obs(4-yl) > k_obs(3-yl)
Aminolysis Rate (k_obs) FastSlowk_obs(4-yl) > k_obs(3-yl)
Overall Reactivity Significantly Higher Lower Confirms theoretical prediction

Conclusion for the Drug Development Professional

The position of the nitrogen atom in the pyridyl ring is not a trivial structural modification; it is a critical determinant of chemical reactivity. Pyridyl-4-yl amino acid esters are inherently more reactive towards nucleophiles than their pyridyl-3-yl counterparts. This heightened reactivity is a direct consequence of the superior ability of the para-positioned nitrogen to withdraw electron density via resonance, making the ester carbonyl more electrophilic.

This fundamental difference has profound implications for drug development:

  • Prodrug Design: A pyridyl-4-yl ester could be employed for a prodrug strategy requiring rapid cleavage and activation, whereas a pyridyl-3-yl ester would be more suitable for a slower, more sustained release profile.

  • Peptide Synthesis: When using pyridyl esters as activated intermediates in peptide coupling, the 4-pyridyl ester will react faster, which can be advantageous for difficult couplings but may also increase the risk of side reactions or epimerization if not properly controlled[2][3].

  • Stability and Formulation: The greater susceptibility of pyridyl-4-yl esters to hydrolysis means they will have a shorter shelf-life in aqueous formulations compared to the more stable 3-pyridyl isomers.

By understanding and leveraging the distinct electronic properties of these isomers, researchers can make more informed decisions in the design and synthesis of novel therapeutics, optimizing for activation kinetics, stability, and synthetic efficiency.

References

  • Ismail, I. et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8021. [Link]

  • Han, Y., & Kim, H. (2011). A Kinetic Study on Aminolysis of 4-Pyridyl X-Substituted Benzoates: Effect of Substituent X on Reactivity and Reaction Mechanism. Bulletin of the Korean Chemical Society, 32(6), 1907-1911.
  • Um, I.-H. et al. (2014). Comparison of aminolysis of 2-pyridyl and 4-pyridyl x-substituted benzoates in acetonitrile: evidence for a concerted mechanism involving a cyclic transition state. The Journal of Organic Chemistry, 79(5), 2198-2206.
  • Um, I.-H. et al. (2016). A Kinetic Study on Aminolysis of 2-Pyridyl X-Substituted Benzoates: Effect of Changing Leaving Group from 4-Nitrophenolate to 2-Pyridinolate on Reactivity and Mechanism. Bulletin of the Korean Chemical Society, 37(8), 1268-1274.
  • Kirsch, J. F., & Jencks, W. P. (1964). The Reaction of Nucleophilic Reagents with Esters. The Effect of pKa on the Reactivity of the Nucleophile. Journal of the American Chemical Society, 86(5), 837-846.
  • Castro, E. A. (2004). Kinetics and Mechanisms of Reactions of Thiol, Thiono and Dithio Esters with Nucleophiles. Chemical Reviews, 104(7), 2939-3002.
  • Page, M. I., & Williams, A. (Eds.). (1997). Enzyme Mechanisms. Royal Society of Chemistry.
  • Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids, from general acid catalysis of their hydrolysis. Canadian Journal of Chemistry, 56(17), 2342-2354.
  • Charton, M. (1967). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1245-1253. [Link]

Sources

A Researcher's Guide to Validating Optical Rotation Data for (R)-2-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chiral chemistry, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity. For researchers working with chiral molecules like (R)-2-amino-3-(pyridin-4-yl)propanoate, a non-natural amino acid with significant potential in medicinal chemistry, rigorous validation of its stereochemical purity is paramount. This guide provides an in-depth, experience-driven approach to validating the optical rotation data for this specific enantiomer, comparing it with related compounds, and outlining a robust experimental protocol to ensure data integrity.

The Principle of Optical Rotation and Its Significance

Chiral molecules, by definition, are non-superimposable on their mirror images, much like our left and right hands. This structural asymmetry gives rise to the phenomenon of optical activity, where a solution of a chiral compound rotates the plane of plane-polarized light. The direction and magnitude of this rotation are unique to each enantiomer. The (R) and (S) enantiomers of a chiral molecule will rotate plane-polarized light by the exact same magnitude but in opposite directions. A 50:50 mixture of both enantiomers, known as a racemic mixture, will exhibit no net optical rotation[1][2].

The specific rotation, [α], is a standardized measure of this optical activity and is a fundamental physical constant for a given chiral compound under specific conditions (temperature, solvent, concentration, and light wavelength)[1][3]. For drug development professionals, confirming the specific rotation is a crucial first-pass indicator of enantiomeric purity, which directly impacts a drug's efficacy and safety profile.

Comparative Analysis of Amino Acid Optical Rotation

To contextualize the optical rotation of (R)-2-amino-3-(pyridin-4-yl)propanoate, it is instructive to compare its expected value with that of its enantiomer and other structurally related amino acids. While a directly reported experimental value for the (R)-isomer can be elusive in the literature, the value for its corresponding (S)-enantiomer, (S)-2-amino-3-(pyridin-4-yl)propanoic acid (also known as 3-(4'-Pyridyl)-L-alanine), is documented. Enantiomers have equal and opposite optical rotations, allowing us to confidently infer the expected specific rotation of the (R)-isomer.

Compound NameEnantiomerSpecific Rotation ([α])Conditions
2-amino-3-(pyridin-4-yl)propanoate (R) ~ +9.2° (inferred) c=1 in water, 25°C, 589 nm (D-line)
2-amino-3-(pyridin-4-yl)propanoic acid(S)-9.2 ± 2 °c=1 in water, 25°C
2-amino-3-(pyridin-3-yl)propanoic acid(R)Data not available-
2-amino-3-(pyridin-2-yl)propanoic acid(R)Data not available-
Phenylalanine(L)-34.10°c=2 in water, 20°C, dry basis
Alanine(L)+ (dextrorotatory)Dependent on concentration and conditions

This comparison underscores that while a positive rotation is expected for the (R)-enantiomer of 4-pyridylalanine, the magnitude of rotation is highly sensitive to the molecule's structure, particularly the position of the nitrogen atom in the pyridine ring and the nature of the aromatic system.

The Imperative of Enantiomeric Purity

The presence of the undesired (S)-enantiomer as an impurity will directly impact the observed optical rotation of a sample of (R)-2-amino-3-(pyridin-4-yl)propanoate. The relationship between optical purity and enantiomeric excess (ee) is linear, meaning a lower-than-expected specific rotation indicates contamination with the opposing enantiomer. For instance, a sample with an observed rotation of +4.6° would have an optical purity of 50%, corresponding to a 75:25 mixture of the (R) and (S) enantiomers, respectively.

While polarimetry is a powerful and rapid tool for assessing enantiomeric purity, it is not without its limitations. Highly potent, optically active impurities can disproportionately affect the reading. Therefore, for regulatory submissions and in-depth characterization, orthogonal techniques such as chiral High-Performance Liquid Chromatography (HPLC) are often employed to provide a more accurate quantification of enantiomeric excess.

A Self-Validating Protocol for Optical Rotation Measurement

To ensure the trustworthiness and reproducibility of your optical rotation data, a meticulously designed and validated experimental protocol is essential. The following step-by-step methodology is grounded in established best practices and aligns with pharmacopeial standards.

I. Instrument Preparation and Calibration
  • Power On and Warm-up: Turn on the polarimeter and the light source (typically a sodium lamp) and allow the instrument to warm up for at least 30 minutes to ensure a stable light output.

  • Wavelength Selection: Select the appropriate wavelength for the measurement, which is standardly the sodium D-line at 589 nm.

  • Calibration Check:

    • Zero Calibration: With an empty, clean polarimeter tube, take a reading. The instrument should read 0°. If not, perform a zero correction according to the instrument's manual.

    • Standard Verification: Measure the optical rotation of a certified quartz plate or a standard solution of a well-characterized compound like sucrose. The reading must fall within the certified tolerance of the standard. This step provides authoritative grounding for your measurements.

II. Sample Preparation
  • Accurate Weighing: Accurately weigh a precise amount of the (R)-2-amino-3-(pyridin-4-yl)propanoate sample.

  • Solvent Selection and Dissolution: Dissolve the sample in a pre-determined, high-purity solvent (e.g., water, as used for the (S)-enantiomer reference) in a volumetric flask to a known concentration (e.g., 1 g/100 mL). Ensure complete dissolution.

  • Temperature Equilibration: Allow the solution to equilibrate to the specified temperature (e.g., 25°C) in a temperature-controlled bath. The optical rotation of many compounds is temperature-dependent.

III. Measurement Procedure
  • Blank Measurement: Rinse the polarimeter cell with the pure solvent and then fill it, ensuring no air bubbles are present in the light path. Take a reading and subtract this blank value from all subsequent sample readings.

  • Sample Measurement: Rinse the cell with a small amount of the sample solution before filling it completely. Again, ensure the absence of air bubbles.

  • Data Acquisition: Place the sample cell in the polarimeter and take multiple readings (e.g., 3-5) to ensure stability and calculate an average. The readings should be consistent.

IV. Calculation of Specific Rotation

The specific rotation ([α]) is calculated using the following formula:

[α]λT = (100 * α) / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light.

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter tube in decimeters (dm).

  • c is the concentration of the sample in g/100 mL.

Visualizing the Validation Workflow

To ensure a logical and systematic approach to data validation, the following workflow should be adopted.

Caption: Workflow for the validation of optical rotation data.

Conclusion: A Commitment to Scientific Rigor

Validating the optical rotation of a chiral compound like (R)-2-amino-3-(pyridin-4-yl)propanoate is more than a routine measurement; it is a fundamental assertion of the material's identity and purity. By following a well-structured, self-validating protocol, comparing results against established or inferred values, and understanding the potential impact of impurities, researchers can ensure the integrity of their data. This commitment to scientific rigor is the bedrock upon which trustworthy and reproducible research in drug development is built.

References

  • MacDonald, J. C. (n.d.). Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. Canadian Journal of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • Leah4sci. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-3-Amino-2-(pyridin-2-yl)propanoic acid. Retrieved from [Link]

  • issr. (n.d.). The optical activity of amino acids. Retrieved from [Link]

  • PubChem. (n.d.). L-Phenylalanine. Retrieved from [Link]

  • IAJPS. (2024, July 2). determination of the specific rotation of an optically active substances by using polarimeter. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid. Retrieved from [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the essential elemental analysis standards for Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate, a key intermediate in pharmaceutical synthesis. For drug development professionals, rigorous elemental analysis is not merely a characterization step; it is a cornerstone of quality, safety, and regulatory compliance. This document delineates the core analytical methodologies for determining both the fundamental elemental composition and the trace elemental impurities, grounding every recommendation in established regulatory frameworks and sound scientific principles.

The molecular structure of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate, with its nitrogen-containing heterocyclic pyridine ring, presents unique analytical considerations that will be explored in detail.[1][2][3] We will dissect the "why" behind procedural choices, offering a self-validating framework for robust and reliable analysis.

Part 1: Elemental Composition Analysis (CHNO/S) for Identity and Purity

The foundational step in characterizing any pure organic compound is to verify its elemental composition against its theoretical formula. For Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate (Molecular Formula: C₁₀H₁₄N₂O₂), this analysis confirms the empirical formula and serves as a primary indicator of purity.[4][5]

The gold standard for this determination is Combustion Analysis , often performed using a dedicated CHNS/O analyzer.[6][7] This technique provides a precise and accurate quantification of the mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur. Oxygen is typically determined separately via high-temperature pyrolysis.[8][9]

The Causality Behind Combustion Analysis: This method is favored for its fundamental and absolute nature. It involves the complete and rapid combustion of the sample in an oxygen-rich environment, converting the constituent elements into simple, stable gases (CO₂, H₂O, N₂, SO₂).[6][10] These gases are then chromatographically separated and quantified by a thermal conductivity detector (TCD).[9] The direct measurement of these combustion products provides an unambiguous, quantitative result without reliance on the compound's spectroscopic properties.

Theoretical vs. Expected Elemental Composition

For a pure sample of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate (Molecular Weight: 194.23 g/mol ), the theoretical elemental composition is as follows:

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.01110120.1161.85%
Hydrogen (H)1.0081414.1127.27%
Nitrogen (N)14.007228.01414.42%
Oxygen (O)15.999231.99816.47%

Acceptance Criterion: A typical acceptance criterion for high-purity pharmaceutical ingredients is that the experimentally determined mass percentages must be within ±0.4% of the theoretical values.

Experimental Protocol: CHN Analysis via Dynamic Flash Combustion

This protocol describes a self-validating system for determining the C, H, and N content.

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction reactors are packed with the appropriate reagents (e.g., tungsten trioxide/copper for combustion, elemental copper for reduction) and have reached their setpoint temperatures (typically >950°C).[9] The high temperature is critical to ensure complete and instantaneous combustion of the sample, including the stable pyridine ring.

    • Perform a leak check of the helium carrier gas system to ensure a stable baseline.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). Analyze the standard multiple times to establish a calibration curve and verify the detector's linear response. This step is crucial for the trustworthiness of the results.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate sample into a tin capsule using a microbalance. The tin capsule acts as a catalyst, promoting a flash combustion upon introduction into the high-temperature reactor.[9]

    • Fold the capsule to enclose the sample securely, ensuring no sample is lost.

  • Analysis:

    • Introduce the encapsulated sample into the instrument's autosampler.

    • The sample is dropped into the combustion reactor, where it is combusted in a pulse of pure oxygen.

    • The resulting gas mixture (CO₂, H₂O, N₂, NOx, SO₂) is swept by the helium carrier gas through a reduction reactor to convert any nitrogen oxides (NOx) back to N₂. This reduction step is vital for accurate nitrogen determination in nitrogen-rich compounds.[10]

    • The gases are then passed through a gas chromatography (GC) column to separate them before they reach the thermal conductivity detector (TCD) for quantification.[9]

  • Data Validation:

    • Analyze a known check standard after every 10-15 samples to verify that the instrument calibration remains stable.

    • The resulting mass percentages for C, H, and N are compared against the theoretical values in the table above.

Comparison with Alternative Methods
MethodPrincipleAdvantagesDisadvantages
Combustion Analysis Complete sample combustion and detection of resulting gases.[6]Fast, accurate, requires small sample size, analyzes C, H, N, and S simultaneously.[9]Destructive analysis.
Kjeldahl Method Acid digestion to convert nitrogen to ammonia, followed by titration.[11]Historically significant for nitrogen in organic samples.Time-consuming, uses hazardous reagents, only measures nitrogen, may not be effective for all nitrogen heterocycles without modification.[11]
XPS / EDX Spectroscopic surface analysis techniques.Provide information on elemental composition and chemical states.Primarily surface-sensitive, cannot detect hydrogen, less accurate for bulk quantification compared to combustion analysis.[11]

Part 2: Elemental Impurity Analysis for Safety and Compliance

Beyond confirming the compound's identity, it is a regulatory mandate to control the levels of elemental impurities, which can be introduced from catalysts, manufacturing equipment, or raw materials.[12][13][14] The guiding frameworks for this are the ICH Q3D Guideline for Elemental Impurities and USP General Chapters <232> and <233> .[15][16][17]

These guidelines shift the paradigm from simple "heavy metal" tests to a risk-based approach focused on the toxicity of individual elements, defined by their Permitted Daily Exposure (PDE).[12][18][19]

Regulatory Framework: ICH Q3D & USP <232>

The guidelines classify elemental impurities based on their toxicity and likelihood of occurrence:

ClassElements (Examples)Toxicological Concern & Control Strategy
Class 1 As, Cd, Hg, Pb Human toxicants. Must be evaluated in all drug product risk assessments.[20][21]
Class 2A Co, Ni, V High probability of occurrence from commonly used materials. Must be considered in the risk assessment.[20][21]
Class 2B Ag, Au, Pd, Pt, Ru, etc. Lower probability of occurrence, often from intentionally added catalysts. Assessed when they are intentionally added.[12][20]
Class 3 Ba, Cr, Cu, Sn, etc. Relatively low toxicity via oral route. Assessed based on risk.[16][18]

The primary analytical techniques recommended by USP <233> for quantifying these impurities are Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[19][22]

Workflow for Elemental Impurity Analysis

The entire process, from risk assessment to final reporting, follows a logical and self-validating pathway.

Elemental_Impurity_Workflow start_node Drug Product & Manufacturing Process risk_assessment 1. Risk Assessment (ICH Q3D) Identify potential elemental impurities start_node->risk_assessment sample_prep 2. Sample Preparation (Microwave Digestion) risk_assessment->sample_prep Define target elements analysis_decision Select Technique based on required limits sample_prep->analysis_decision icp_oes 3a. ICP-OES Analysis (ppm levels) analysis_decision->icp_oes Higher Limits icp_ms 3b. ICP-MS Analysis (ppb, ppt levels) analysis_decision->icp_ms Lower Limits data_analysis 4. Data Analysis & Quantification (Using Certified Standards) icp_oes->data_analysis icp_ms->data_analysis comparison 5. Comparison with PDE Limits (as per USP <232>) data_analysis->comparison report Final Report & Compliance Statement comparison->report

Caption: Workflow for ICH Q3D Compliant Elemental Impurity Analysis.

Core Methodologies: ICP-OES vs. ICP-MS

The choice between ICP-OES and ICP-MS is dictated by the required detection limits for the target elements, which are derived from the PDE values.[22]

FeatureICP-OES (Optical Emission Spectroscopy)ICP-MS (Mass Spectrometry)
Principle An argon plasma excites atoms, causing them to emit light at element-specific wavelengths. The intensity of light is proportional to concentration.[8][23]An argon plasma ionizes atoms. The ions are separated by their mass-to-charge ratio and counted by a detector.[8][24]
Sensitivity Parts per million (ppm) to high parts per billion (ppb).Parts per billion (ppb) to parts per trillion (ppt) and lower.[24]
Best For Higher concentration elements (Class 3) and some Class 2 elements.[25]Low-level toxic elements (Class 1, Class 2A) and trace catalysts (Class 2B).[17][26]
Interferences Primarily spectral interferences (overlapping emission lines), which are well-characterized.Isobaric (isotopes of different elements at the same mass) and polyatomic interferences. Modern instruments use collision/reaction cells to mitigate these.[8]
Cost & Complexity Lower initial cost, more robust, and simpler to operate.Higher initial cost, more complex operation, requires a cleaner lab environment.
Experimental Protocol: Sample Preparation via Microwave Digestion

Accurate analysis by ICP is impossible without first destroying the organic matrix of the drug substance. Microwave-assisted acid digestion is the preferred method for its speed, efficiency, and containment of volatile elements.[12][27]

  • System Preparation:

    • Ensure all digestion vessels and labware are meticulously cleaned (e.g., via acid leaching) to prevent cross-contamination, which is critical when measuring at trace levels.

    • Use high-purity, trace-metal grade acids (e.g., nitric acid, hydrochloric acid) to minimize background signal.[26]

  • Digestion Procedure:

    • Accurately weigh approximately 0.2-0.5 g of the Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate sample directly into a clean, high-pressure microwave digestion vessel.

    • Carefully add a defined volume of concentrated nitric acid (e.g., 5-10 mL). Nitric acid is a strong oxidizing agent effective at breaking down the organic structure.

    • Seal the vessels and place them in the microwave digestion system.

    • Run a pre-programmed digestion method that slowly ramps the temperature and pressure (e.g., to 200°C and 30 bar) and holds for a set time (e.g., 20-30 minutes). This controlled process ensures complete and safe digestion without losing volatile elements like Mercury.[27]

  • Final Dilution & Validation:

    • After the vessels have cooled, carefully open them in a fume hood.

    • Dilute the clear, digested solution to a final volume (e.g., 50 mL) with deionized water. This results in a simple, acidic aqueous matrix ideal for introduction into the ICP system.

    • A Method Blank (containing only the acid and water) and a Spiked Sample (a sample to which known amounts of the target elements are added) must be prepared alongside the test samples. The blank confirms the absence of contamination, while the spike recovery verifies the accuracy of the digestion and analysis process.

Conclusion: An Integrated Strategy

A comprehensive elemental analysis plan for Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate is a two-pronged approach essential for any drug development program.

  • Identity and Purity Confirmation: Employ combustion analysis to verify the C, H, N, and O composition against theoretical values. This is a fundamental quality control check that establishes the identity and bulk purity of the material.

  • Safety and Regulatory Compliance: Implement a risk-based strategy according to ICH Q3D.[16] Use a highly sensitive technique like ICP-MS, preceded by robust microwave digestion, to quantify all potential elemental impurities to ensure they fall below the mandated PDE safety limits.

By integrating these orthogonal and complementary techniques, researchers and drug development professionals can build a complete and defensible analytical data package, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>.
  • RSSL. (n.d.). Elemental Analysis Techniques. Retrieved from Reading Scientific Services Ltd. website.
  • US Pharmacopeia. (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS.
  • Various Authors. (2018, March 27). What are the alternatives methods of measuring CHN (ultimate analysis) of biomass samples instead of CHN analyzer?
  • MDPI. (2025, March 10).
  • PubChem. (n.d.). Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate.
  • PMC. (n.d.). Pyridine: the scaffolds with significant clinical diversity.
  • Analytik Jena. (n.d.). Combustion Elemental Analysis.
  • European Medicines Agency. (2015, January 12). ICH Q3D Elemental impurities - Scientific guideline.
  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q.
  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2).
  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
  • ChemScene. (n.d.). 1213642-26-2 | Methyl (R)-2-amino-3-(2-methylpyridin-4-yl)
  • PMC. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
  • Measurlabs. (2023, August 15). Comparison of Elemental Analysis Techniques.
  • MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.
  • ICH. (2019, March 22). Guideline for elemental impurities q3d(r1).
  • Elementar. (n.d.). Elemental analysis: operation & applications.
  • Agilent Technologies. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.
  • Thermo Fisher Scientific. (n.d.). AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.
  • Lab Manager. (2025, August 27).
  • ScienceDaily. (2022, November 17). Researchers solve a problem in organic chemistry.
  • RSC Publishing. (2023, March 13). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition.
  • Wikipedia. (n.d.). Combustion analysis.
  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A.
  • SCP Science. (n.d.). USP232/ICH Q3D STANDARDS.
  • Pharmaceutical Technology. (2025, March 10).
  • ChemicalBook. (2025, July 24). 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER | 212322-56-0.
  • American Pharmaceutical Review. (2015, March 31).
  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals.
  • MedchemExpress.com. (n.d.). (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride.
  • Recipharm. (n.d.).
  • ResearchGate. (2017, February). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)
  • Scribd. (2021, March 9). USP <232> Elemental Impurities Limits.
  • ManTech Publications. (2025, January 15).
  • Encyclopedia.pub. (2023, March 2). Nitrogen Containing Heterocycles.
  • VELP. (n.d.).
  • ResearchGate. (2025, January 30). ICH Q3D (R2): Guidelines for Elemental Impurities.
  • PPGFARMA. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review.
  • Cormica. (n.d.).
  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
  • Juniper Publishers. (2024, December 10).
  • Spectroscopy Online. (2011, April 1). Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products.

Sources

Bioactivity comparison of methyl ester vs free acid pyridylalanine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of the bioactivity and pharmacokinetics between the methyl ester and free acid forms of pyridylalanine (Pal), designed for drug development professionals and molecular engineers.

Executive Summary: The Prodrug Paradigm

In the engineering of peptidomimetics and small-molecule therapeutics, the incorporation of unnatural amino acids (UAAs) like pyridylalanine is frequently used to enhance target affinity, introduce basicity, or alter metabolic stability. A critical architectural decision in this process is whether to utilize the free acid (Pal-OH) or its methyl ester derivative (Pal-OMe) .

This decision dictates the molecule's biological fate. The free acid is typically the active moiety , required for direct target engagement, but it suffers from poor cellular permeability. Conversely, the methyl ester acts as a transient prodrug , masking the charge to facilitate membrane traversal before being enzymatically unmasked inside the cell[1].

Mechanistic Causality: Why Esterification Matters

The divergent bioactivity of Pal-OH and Pal-OMe is rooted in their physicochemical properties at physiological pH (7.4):

  • The Permeability Barrier (Pal-OMe): The cell membrane is a highly lipophilic bilayer that repels charged molecules. By converting the C-terminal carboxylic acid into a methyl ester, the negative charge is masked. This significantly increases the molecule's partition coefficient (LogP), allowing it to enter the intracellular space via passive diffusion[2].

  • Target Engagement (Pal-OH): Once inside the cell, the ester bond must be hydrolyzed by ubiquitous intracellular esterases to release the free acid[3]. The unmasked carboxylate group is almost always essential for bioactivity, as it forms critical salt bridges and hydrogen bonds within the active site of the target protein.

Pathway PalOMe_Ext Extracellular Pal-OMe PalOMe_Int Intracellular Pal-OMe PalOMe_Ext->PalOMe_Int Membrane Permeation PalOH_Int Intracellular Pal-OH PalOMe_Int->PalOH_Int Hydrolysis Esterase Cellular Esterases Esterase->PalOH_Int Catalysis Target Target Protein PalOH_Int->Target Binding

Intracellular activation pathway of Pyridylalanine Methyl Ester prodrugs.

The Unnatural Amino Acid Caveat

While the methyl ester prodrug strategy is a cornerstone of medicinal chemistry, researchers must exercise caution with UAAs. Recent studies on peptide-based inhibitors have demonstrated that the incorporation of bulky or non-standard side chains (such as the pyridine ring in Pal) can sterically hinder intracellular esterases[4]. If the esterase cannot process the O-methylated molecule, the active free acid is never released, leading to a false-negative result in cell-based efficacy assays.

Quantitative Data Summary: Comparative Profiling

The following table summarizes the expected pharmacokinetic and pharmacodynamic behavior of both forms during preclinical evaluation.

PropertyPyridylalanine Free Acid (Pal-OH)Pyridylalanine Methyl Ester (Pal-OMe)
Charge at pH 7.4 Net Negative (Exposed Carboxylate)Uncharged C-terminus
Lipophilicity (LogP) Low (Hydrophilic)High (Lipophilic)
Passive Permeability ( Papp​ ) Poor ( <1×10−6 cm/s)Excellent ( >10×10−6 cm/s)
Target Affinity ( KD​ ) High (Active Moiety)Low (Sterically hindered prodrug)
Intracellular Stability HighLow (Subject to rapid esterase cleavage)
Primary Application In vitro biochemical assays (SPR, FP)In vivo / Cell-based phenotypic assays

Experimental Workflows: A Self-Validating System

To rigorously evaluate the bioactivity of Pal-OMe vs. Pal-OH, a multi-tiered experimental workflow is required. The protocols below are engineered with internal controls to ensure the resulting data is self-validating.

Workflow cluster_in_vitro In Vitro Profiling Start Compound Synthesis Pal-OMe & Pal-OH Perm PAMPA / Caco-2 (Permeability) Start->Perm Stab Microsomal Assay (Esterase Cleavage) Start->Stab Aff SPR / FP Assay (Target Affinity) Start->Aff Efficacy Cell-Based Efficacy (Phenotypic Readout) Perm->Efficacy Stab->Efficacy Aff->Efficacy

Workflow for the biological and pharmacokinetic evaluation of Pal derivatives.

Protocol 1: PAMPA for Passive Permeability
  • Causality: Measures passive diffusion driven by lipophilicity, isolating membrane traversal from active transport mechanisms.

  • Self-Validation: The inclusion of high-permeability (Verapamil) and low-permeability (Atenolol) reference standards ensures that if the artificial membrane integrity is compromised, the run is automatically invalidated.

  • Methodology:

    • Prepare a 10 mM stock of Pal-OH and Pal-OMe in DMSO. Dilute to 10 µM in PBS (pH 7.4) for the donor solution.

    • Coat the PVDF membrane of the PAMPA plate with 1% lecithin in dodecane.

    • Add 300 µL of the donor solution to the bottom wells and 200 µL of fresh PBS to the top (acceptor) wells.

    • Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

    • Separate the plates and quantify the concentration of compounds in both donor and acceptor compartments using LC-MS/MS.

    • Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

Protocol 2: Intracellular Esterase Cleavage Kinetics
  • Causality: Determines if the methyl ester is successfully converted to the active free acid by cellular machinery.

  • Self-Validation: Run a parallel control using a natural amino acid methyl ester (e.g., L-Alanine methyl ester). If the natural ester is cleaved but Pal-OMe is not, it confirms steric hindrance by the unnatural pyridyl group rather than an assay failure.

  • Methodology:

    • Thaw human liver S9 fractions (or specific cell line lysates) and dilute to a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C for 5 minutes.

    • Initiate the reaction by spiking Pal-OMe to a final concentration of 1 µM.

    • At specific time points (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS, monitoring for both the depletion of Pal-OMe and the appearance of Pal-OH.

Protocol 3: Surface Plasmon Resonance (SPR) for Target Affinity
  • Causality: Quantifies direct binding kinetics ( KD​ , kon​ , koff​ ) of the molecules to the isolated target protein in a cell-free environment.

  • Self-Validation: Pal-OH should exhibit high affinity, while Pal-OMe should show significantly reduced or abolished affinity due to the lack of the critical carboxylate interaction.

  • Methodology:

    • Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry (target ~1000 RU).

    • Prepare a 2-fold dilution series of both Pal-OH and Pal-OMe ranging from 0.1 µM to 10 µM in running buffer (e.g., HBS-EP+).

    • Inject the analytes over the functionalized and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase).

    • Allow running buffer to flow for 300 seconds to monitor dissociation.

    • Regenerate the surface using a mild acid or base pulse (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kinetic parameters.

References

  • Reprogramming natural proteins using unnatural amino acids National Center for Biotechnology Information (PMC) URL:[Link]

  • A selective and rapid cell-permeable inhibitor of human caspase-3 bioRxiv URL:[Link]

  • Orally Absorbed Cyclic Peptides UQ eSpace - The University of Queensland URL:[Link]

Sources

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